Product packaging for 3,3'-Dithiobis(1H-1,2,4-triazole)(Cat. No.:CAS No. 14804-01-4)

3,3'-Dithiobis(1H-1,2,4-triazole)

Cat. No.: B083534
CAS No.: 14804-01-4
M. Wt: 200.3 g/mol
InChI Key: QDQRBNVXOJWPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,3'-Dithiobis(1H-1,2,4-triazole) (CAS 14804-01-4) is a high-value chemical reagent characterized by a disulfide bridge connecting two 1H-1,2,4-triazole rings. This unique structure, with a molecular formula of C4H4N6S2 and a molecular weight of 200.24 g/mol , is of significant interest in advanced research. The compound features multiple nucleophilic centers, including nitrogen atoms and the disulfide linkage, which provide versatile binding and coordination sites . The core research value of this compound lies in its role as a versatile building block and ligand. The disulfide bond (-S-S-) is a key functional group, as its redox activity allows it to be cleaved under reducing conditions, making it a precursor for thiol-containing triazole derivatives . Furthermore, the nitrogen and sulfur atoms in its structure enable it to act as a multifunctional ligand in coordination chemistry, facilitating the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in material science . While direct biological data for this specific compound is limited, its structural foundation is derived from the 1,2,4-triazole-3-thione class, which is extensively documented for a broad spectrum of pharmacological activities. These include antimicrobial, antifungal, antitumor, anti-inflammatory, and antioxidant properties . Researchers are actively exploring these derivatives for the development of new antitrypanosomatid agents targeting diseases like Chagas disease and Leishmaniasis . This reagent is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N6S2 B083534 3,3'-Dithiobis(1H-1,2,4-triazole) CAS No. 14804-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1H-1,2,4-triazol-5-yldisulfanyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6S2/c1-5-3(9-7-1)11-12-4-6-2-8-10-4/h1-2H,(H,5,7,9)(H,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQRBNVXOJWPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)SSC2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163871
Record name 3,3'-Dithiobis(1H-1,2,4-triazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14804-01-4
Record name 5,5′-Dithiobis[1H-1,2,4-triazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14804-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Dithiobis(1H-1,2,4-triazole)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014804014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Dithiobis(1H-1,2,4-triazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-dithiobis(1H-1,2,4-triazole)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3'-Dithiobis(1H-1,2,4-triazole)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9AZV4ZW59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Properties of 3,3'-Dithiobis(1H-1,2,4-triazole): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dithiobis(1H-1,2,4-triazole) is a disulfide derivative of the heterocyclic compound 1H-1,2,4-triazole. The 1,2,4-triazole nucleus is a key structural motif found in a wide array of pharmacologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, antifungal, and anticancer effects. The incorporation of a disulfide linkage can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of 3,3'-Dithiobis(1H-1,2,4-triazole), detailed experimental protocols for their determination, and an exploration of its potential biological mechanisms of action based on related structures.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for 3,3'-Dithiobis(1H-1,2,4-triazole) is summarized below.

Data Presentation
PropertyValueSource
Molecular Formula C₄H₄N₆S₂PubChem[1]
Molecular Weight 200.24 g/mol PubChem[1]
Melting Point 179-183 °C (with decomposition)ChemicalBook
Boiling Point (Predicted) 578.1 ± 33.0 °CChemicalBook
Density (Predicted) 1.83 ± 0.1 g/cm³ChemicalBook
pKa (Predicted) 7.60 ± 0.20ChemicalBook
LogP (Calculated) 0.8PubChem[1]
CAS Number 14804-01-4PubChem[1]

Experimental Protocols

Detailed experimental procedures are essential for the replication and validation of scientific data. While specific experimental details for all properties of 3,3'-Dithiobis(1H-1,2,4-triazole) are not extensively reported in publicly available literature, this section outlines standard methodologies for the synthesis and characterization of this and similar compounds.

Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)

The synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) typically involves the oxidation of its corresponding thiol precursor, 1H-1,2,4-triazole-3-thiol.

Protocol:

  • Dissolution: Dissolve 1H-1,2,4-triazole-3-thiol in an appropriate aqueous alkaline solution, such as sodium hydroxide or potassium hydroxide, with stirring until a clear solution is obtained.

  • Oxidation: To the stirred solution, add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a solution of iodine (I₂), dropwise at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Precipitation: Continue stirring for a specified period (e.g., 2-4 hours) until the reaction is complete. The product, 3,3'-Dithiobis(1H-1,2,4-triazole), will precipitate out of the solution as a solid.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove any remaining salts and impurities, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Synthesis_of_3_3_Dithiobis_1H_1_2_4_triazole Thiol 1H-1,2,4-triazole-3-thiol Disulfide 3,3'-Dithiobis(1H-1,2,4-triazole) Thiol->Disulfide Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Disulfide

Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole).

Characterization Techniques

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

  • Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the dried, powdered sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is recorded.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are reported to confirm the molecular structure.[2]

    • Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets. The absorption bands corresponding to specific functional groups (e.g., N-H, C=N, C-S) are identified to verify the structure.[3]

    • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.[3]

Solubility Determination

The solubility of a compound in various solvents is a critical parameter for its formulation and biological testing.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be selected, such as water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

  • Equilibrium Solubility Method (Shake-Flask):

    • Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

    • Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • The solubility is then calculated and expressed in units such as mg/mL or mol/L.

LogP Determination (Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Protocol (RP-HPLC Method):

  • Chromatographic System: Utilize a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.[4][5]

  • Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4).[6]

  • Calibration: Inject a series of standard compounds with known LogP values onto the HPLC system for each mobile phase composition and record their retention times (t_R).

  • Sample Analysis: Inject a solution of 3,3'-Dithiobis(1H-1,2,4-triazole) under the same conditions and determine its retention time.

  • Calculation:

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column.

    • Extrapolate the log k values to 100% aqueous phase (log k_w) by plotting log k versus the percentage of the organic modifier in the mobile phase.

    • Create a calibration curve by plotting the known LogP values of the standard compounds against their corresponding log k_w values.

    • Determine the LogP of 3,3'-Dithiobis(1H-1,2,4-triazole) by interpolating its log k_w value on the calibration curve.[7]

LogP_Determination_Workflow cluster_0 Preparation cluster_1 RP-HPLC Analysis cluster_2 Data Analysis Standards Standard Compounds (Known LogP) HPLC Inject Samples into RP-HPLC System Standards->HPLC Sample Test Compound Sample->HPLC MobilePhases Mobile Phases (Varying Organic/Aqueous Ratio) MobilePhases->HPLC RetentionTimes Measure Retention Times (t_R) HPLC->RetentionTimes Calculate_k Calculate Capacity Factors (k) RetentionTimes->Calculate_k Extrapolate_logkw Extrapolate to log k_w Calculate_k->Extrapolate_logkw CalibrationCurve Create Calibration Curve (logP vs. log k_w) Extrapolate_logkw->CalibrationCurve Determine_LogP Determine LogP of Test Compound CalibrationCurve->Determine_LogP

Workflow for LogP determination by RP-HPLC.

Potential Biological Activity and Mechanisms of Action

While specific biological data for 3,3'-Dithiobis(1H-1,2,4-triazole) is limited, the broader class of 1,2,4-triazole derivatives and organic disulfides are known to possess significant biological activities.

Antimicrobial and Antifungal Activity

Many 1,2,4-triazole derivatives are potent antimicrobial and antifungal agents. The proposed mechanisms of action often involve the inhibition of essential microbial enzymes. For instance, azole antifungals are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi, leading to disruption of the fungal cell membrane. The presence of the dithiobis moiety could also contribute to the antimicrobial effect through redox cycling or interaction with thiol-containing enzymes in microorganisms.

Anticancer Activity

Derivatives of 1,2,4-triazole have been extensively investigated for their anticancer properties. The potential mechanisms of action are diverse and can include:

  • Enzyme Inhibition: Inhibition of kinases, which are often dysregulated in cancer cells, can disrupt signaling pathways involved in cell proliferation and survival.

  • DNA Interaction: Some heterocyclic compounds can intercalate into DNA or bind to its grooves, interfering with DNA replication and transcription, ultimately leading to apoptosis of cancer cells.

  • Induction of Oxidative Stress: The disulfide bond can undergo reduction in the cellular environment, leading to the formation of reactive thiol radicals. This can disrupt the cellular redox balance and induce oxidative stress, which can be selectively toxic to cancer cells that often have a compromised antioxidant defense system.

Potential_Anticancer_MoA cluster_0 Potential Mechanisms of Action Compound 3,3'-Dithiobis(1H-1,2,4-triazole) Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Compound->Enzyme_Inhibition DNA_Interaction DNA Interaction (e.g., Intercalation) Compound->DNA_Interaction Oxidative_Stress Induction of Oxidative Stress Compound->Oxidative_Stress Cell_Proliferation Inhibition of Cell Proliferation Enzyme_Inhibition->Cell_Proliferation Apoptosis Induction of Apoptosis DNA_Interaction->Apoptosis Oxidative_Stress->Apoptosis

Potential anticancer mechanisms of action.

Conclusion

3,3'-Dithiobis(1H-1,2,4-triazole) is a molecule of interest due to its structural relation to a class of compounds with proven pharmacological relevance. While a complete experimental profile of its physicochemical properties is not yet available, this guide provides the foundational knowledge and standard methodologies for its synthesis and characterization. Further research is warranted to fully elucidate its biological activity and mechanism of action, which will be crucial for assessing its potential in drug development. The information and protocols presented herein serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to 3,3'-Dithiobis(1H-1,2,4-triazole): Chemical Structure and Synthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole), a molecule of interest in medicinal chemistry and materials science due to its unique structural and electronic properties.

Chemical Structure and Properties

3,3'-Dithiobis(1H-1,2,4-triazole) is a symmetrical molecule consisting of two 1H-1,2,4-triazole rings linked by a disulfide bridge (-S-S-) at the C3 position. The 1,2,4-triazole rings are five-membered aromatic heterocycles containing three nitrogen atoms and two carbon atoms. The disulfide linkage imparts specific geometric constraints and redox activity to the molecule. The nitrogen atoms of the triazole rings and the sulfur atoms of the disulfide bridge are potential coordination sites, making this compound a versatile ligand in coordination chemistry.[1]

Key Structural Features:

  • Molecular Formula: C₄H₄N₆S₂[2]

  • IUPAC Name: 5-(1H-1,2,4-triazol-5-yldisulfanyl)-1H-1,2,4-triazole[2]

  • Structure: A disulfide bond connects two 1H-1,2,4-triazole heterocyclic units.[1]

Physicochemical Data

The quantitative data for 3,3'-Dithiobis(1H-1,2,4-triazole) and its key precursor are summarized below.

Property3,3'-Dithiobis(1H-1,2,4-triazole)1H-1,2,4-triazole-3-thiol (Precursor)
CAS Number 14804-01-43179-31-5
Molecular Formula C₄H₄N₆S₂C₂H₃N₃S
Molecular Weight 200.24 g/mol 101.12 g/mol
Melting Point 179-183 °C (decomposes)220–222 °C
Synthesis Yield Not explicitly reported (typically high)72–81%

Note: Yield for the final product is not explicitly detailed in the surveyed literature but oxidative coupling of thiols to disulfides is generally a high-yielding reaction.

Synthesis Pathway

The predominant and most efficient synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) is a two-step process. The first step involves the synthesis of the precursor, 1H-1,2,4-triazole-3-thiol, which is then subjected to oxidative dimerization to form the final disulfide product.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidative Dimerization Thiosemicarbazide Thiosemicarbazide FTS 1-Formyl-3-thiosemicarbazide Thiosemicarbazide->FTS Formylation FormicAcid Formic Acid FormicAcid->FTS Precursor 1H-1,2,4-triazole-3-thiol FTS->Precursor Cyclization NaOH NaOH, H₂O, Heat NaOH->Precursor HCl HCl HCl->Precursor Acidification Precursor_step2 1H-1,2,4-triazole-3-thiol FinalProduct 3,3'-Dithiobis(1H-1,2,4-triazole) Precursor_step2->FinalProduct Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, I₂, Air) Oxidant->FinalProduct

Synthesis pathway for 3,3'-Dithiobis(1H-1,2,4-triazole).

Experimental Protocols

Detailed methodologies for the two key stages of the synthesis are provided below.

Step 1: Synthesis of 1H-1,2,4-triazole-3-thiol (Precursor)

This procedure follows a well-established two-part synthesis from thiosemicarbazide.

Part A: Preparation of 1-Formyl-3-thiosemicarbazide

  • Heat 400 mL of 90% formic acid in a 2-L round-bottomed flask on a steam bath for 15 minutes.

  • Add 182 g (2 moles) of thiosemicarbazide to the heated formic acid. Swirl the mixture until the solid dissolves.

  • Continue heating for an additional 30 minutes, during which the product will begin to crystallize.

  • Add 600 mL of boiling water to the mixture to form a milky solution and filter it through a fluted filter paper.

  • Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.

  • Collect the crystalline 1-formyl-3-thiosemicarbazide by suction filtration and air-dry it overnight.

    • Yield: 170–192 g (71–81%)

    • Melting Point: 177–178 °C (with decomposition)

Part B: Cyclization to 1,2,4-Triazole-3(5)-thiol

  • Prepare a solution of 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water in a 2-L round-bottomed flask.

  • Heat the solution on a steam bath for 1 hour.

  • Cool the solution in an ice bath for 30 minutes.

  • Carefully add 150 mL of concentrated hydrochloric acid to acidify the mixture.

  • Cool the reaction mixture in an ice bath for 2 hours to allow the thiol product to precipitate.

  • Collect the crude product by suction filtration.

  • For purification, dissolve the thiol in 300 mL of boiling water and filter the hot solution.

  • Cool the filtrate in an ice bath for 1 hour to recrystallize the product.

  • Collect the purified 1,2,4-triazole-3(5)-thiol by suction filtration and air-dry overnight.

    • Yield: 108–123 g (72–81%)

    • Melting Point: 220–222 °C

Step 2: Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) (Oxidative Dimerization)

This representative protocol describes the oxidation of the thiol precursor to the final disulfide product using a mild oxidizing agent.

Experimental Workflow

Workflow for the oxidation of the thiol precursor.

Protocol:

  • Dissolve 10.1 g (0.1 mol) of 1H-1,2,4-triazole-3-thiol in 100 mL of 1M sodium hydroxide solution with stirring until a clear solution is obtained.

  • Cool the solution in an ice bath to maintain a temperature between 0-5 °C.

  • Slowly add 11 mL of 30% hydrogen peroxide (H₂O₂) solution dropwise to the stirred solution. The rate of addition should be controlled to keep the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Slowly acidify the reaction mixture to a pH of approximately 4-5 with 2M hydrochloric acid. A white precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by suction filtration.

  • Wash the filter cake with cold water (2 x 50 mL) to remove any remaining salts.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

    • Expected Yield: High

    • Melting Point: 179-183 °C (decomposes)

Disclaimer: The experimental protocols are provided for informational purposes only. All laboratory work should be conducted in a controlled environment with appropriate safety precautions by trained professionals.

References

An In-depth Technical Guide to the Tautomeric Forms and Stability of 3,3'-Dithiobis(1H-1,2,4-triazole)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Dithiobis(1H-1,2,4-triazole), a disulfide-linked dimer of the pharmacologically relevant 1,2,4-triazole-3-thiol, presents a compelling case for the study of tautomerism and structural stability. This technical guide provides a comprehensive overview of the known tautomeric forms of this compound, delves into its stability based on available crystallographic and computational data, and outlines key experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers engaged in the study of triazole derivatives and their potential applications in drug development and materials science.

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties. The introduction of a thione or thiol group at the 3-position imparts the potential for tautomerism, a phenomenon that significantly influences the molecule's physicochemical properties, reactivity, and biological interactions. The oxidative dimerization of 1H-1,2,4-triazole-3-thiol yields 3,3'-Dithiobis(1H-1,2,4-triazole), a molecule with multiple potential tautomeric forms due to the two triazole rings. Understanding the relative stability of these tautomers is critical for predicting its behavior in different environments and for the rational design of novel derivatives.

Tautomeric Forms of 3,3'-Dithiobis(1H-1,2,4-triazole)

The presence of two 1,2,4-triazole rings, each capable of existing in different tautomeric forms, gives rise to three principal tautomers for the dimeric structure: the 1H,1'H-tautomer, the 1H,4'H-tautomer, and the 4H,4'H-tautomer.

Tautomers T1 1H,1'H-tautomer T2 1H,4'H-tautomer T1->T2 Proton Transfer T3 4H,4'H-tautomer T2->T3 Proton Transfer

While comprehensive computational studies on the relative energies of these specific tautomers are not extensively reported in the literature, studies on the monomeric 1,2,4-triazole-3-thione consistently indicate that the thione form (analogous to the N-H tautomers) is generally more stable than the thiol form in the gas phase.[1]

Stability Analysis

The stability of the different tautomeric forms can be inferred from both experimental and theoretical data.

Crystallographic Evidence

X-ray crystallographic analysis of a synthesized sample of 3,3'-Dithiobis(1H-1,2,4-triazole) has unequivocally identified the solid-state structure as the Bis(4H-1,2,4-triazol-3-yl)disulfane tautomer, which corresponds to the 4H,4'H-form.[2][3] This indicates that in the crystalline phase, this particular tautomer is the most stable arrangement. The molecule possesses a crystallographically imposed twofold axis, and intermolecular N—H⋯N hydrogen bonds link the molecules into chains.[2][3]

Crystallographic Data for 4H,4'H-tautomer
Molecular Formula C4H4N6S2[2][3]
Molecular Weight 200.25 g/mol [2][3]
Crystal System Monoclinic[2][3]
Space Group C2/c[3]

This data provides a concrete reference point for the most stable tautomer in the solid state.

Computational Chemistry Insights

While specific computational studies for 3,3'-Dithiobis(1H-1,2,4-triazole) are limited, extensive research on the parent 1,2,4-triazoline-3-thione shows a clear preference for the thione tautomer in the gas phase.[4] This preference is attributed to the greater thermodynamic stability of the C=S double bond compared to the C-S single bond and S-H bond of the thiol form. It is reasonable to extrapolate that the dithiobis compound would also favor the thione-like N-H tautomers (1H,1'H, 1H,4'H, and 4H,4'H) over any potential dithiol form. Further computational studies are warranted to quantify the relative energies of the three primary N-H tautomers in both the gas phase and in solution.

Experimental Protocols

Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)

The primary synthetic route to 3,3'-Dithiobis(1H-1,2,4-triazole) involves the oxidation of 1H-1,2,4-triazole-3-thiol.

Synthesis Reactant 1H-1,2,4-triazole-3-thiol Oxidant Oxidizing Agent (e.g., NaOH in Ethanol, reflux) Reactant->Oxidant Product 3,3'-Dithiobis(1H-1,2,4-triazole) Oxidant->Product

Detailed Protocol:

A common procedure involves the reaction of 3-mercapto-1H-1,2,4-triazole with sodium hydroxide in ethanol.[2][3]

  • Dissolution: Dissolve 3-mercapto-1H-1,2,4-triazole in ethanol.

  • Base Addition: Add a solution of sodium hydroxide.

  • Reflux: The mixture is refluxed at approximately 353 K (80 °C) for several hours (e.g., five hours).[2]

  • Acidification and Isolation: After cooling to room temperature, the solution is acidified with a strong acid such as HCl.[2] The product precipitates and can be collected by filtration.

  • Crystallization: Colorless crystals can be obtained by slow evaporation of the solvent.[2]

Spectroscopic Characterization

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic bands for the triazole ring and the N-H group. For related 1,2,4-triazole-3-thiones, the following absorptions are typical:

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch3200 - 3100
C-H stretch (aromatic)~3050
C=N stretch1600 - 1550
C-N stretch1420 - 1300
C-S stretch~700

The absence of a prominent S-H stretching band around 2600-2550 cm⁻¹ would support the presence of the thione tautomers.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: In a solvent like DMSO-d₆, a broad singlet corresponding to the N-H proton is expected in the downfield region (typically >10 ppm). A singlet for the C-H proton of the triazole ring should also be observed. The chemical shift of the N-H proton will be indicative of the specific tautomer present in solution.

  • ¹³C NMR: The spectrum will show two signals for the carbon atoms of the triazole ring. The chemical shift of the carbon atom attached to the sulfur (C3) will be particularly informative in distinguishing between thione and thiol forms.

Biological Activity and Signaling Pathways

While numerous derivatives of 1,2,4-triazole exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, specific studies on the biological evaluation and signaling pathways of 3,3'-Dithiobis(1H-1,2,4-triazole) are not extensively documented in the public domain.[5][6] The disulfide linkage is a known pharmacophore that can be cleaved under reductive conditions in biological systems, potentially releasing the monomeric 1H-1,2,4-triazole-3-thiol, which may then exert its biological effects. Further research is needed to elucidate the specific biological targets and signaling pathways modulated by this compound.

BiologicalActivity

Conclusion

3,3'-Dithiobis(1H-1,2,4-triazole) is a molecule of significant interest due to the interplay of its disulfide linkage and the tautomeric nature of its constituent triazole rings. Crystallographic data confirms the 4H,4'H-tautomer as the most stable form in the solid state. While detailed quantitative data on the relative stabilities of all tautomers in different phases is still needed, the established preference for the thione form in related monomers provides a strong basis for further investigation. The straightforward synthesis via oxidation of the corresponding thiol allows for its accessibility for further studies. This technical guide consolidates the current knowledge on this compound and highlights the areas where further research, particularly in computational stability analysis and biological evaluation, is required to fully unlock its potential.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,3'-Dithiobis(1H-1,2,4-triazole)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,3'-Dithiobis(1H-1,2,4-triazole) is a heterocyclic compound featuring two 1,2,4-triazole rings linked by a disulfide bridge. The 1,2,4-triazole moiety is a cornerstone in the development of pharmaceuticals and energetic materials due to its unique chemical properties and thermal resilience. The inclusion of a disulfide bond introduces a potentially labile linkage that can significantly influence the molecule's thermal stability and decomposition mechanism. Understanding these characteristics is paramount for the safe handling, storage, and application of this compound, particularly in drug development where thermal stability can impact shelf-life and formulation processes. This technical guide provides a comprehensive overview of the anticipated thermal properties and decomposition behavior of 3,3'-Dithiobis(1H-1,2,4-triazole).

Molecular Structure and Properties

  • IUPAC Name: 3,3'-Disulfanediylbis(1H-1,2,4-triazole)

  • Molecular Formula: C₄H₄N₆S₂[1]

  • Molecular Weight: 200.24 g/mol [1]

  • Structure:

The molecule's stability is attributed to the aromaticity of the triazole rings. However, the disulfide bond is generally considered the weakest covalent bond in the structure, making it a likely initiation point for thermal decomposition.

Proposed Synthesis

A plausible synthetic route to 3,3'-Dithiobis(1H-1,2,4-triazole) involves the oxidative coupling of a suitable precursor, 1H-1,2,4-triazole-3-thiol. This method is a common approach for the formation of disulfide bonds.

Reaction Scheme:

2 * (1H-1,2,4-triazole-3-thiol) + [O] → 3,3'-Dithiobis(1H-1,2,4-triazole) + H₂O

Where [O] represents a suitable oxidizing agent.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 1H-1,2,4-triazole-3-thiol in a suitable solvent, such as a mixture of water and ethanol.

  • Oxidation: Add a mild oxidizing agent (e.g., hydrogen peroxide, iodine, or potassium ferricyanide) dropwise to the solution at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3,3'-Dithiobis(1H-1,2,4-triazole).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Thermal Analysis

The thermal stability of 3,3'-Dithiobis(1H-1,2,4-triazole) can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Hypothetical Thermal Data

The following table summarizes the anticipated thermal decomposition data for 3,3'-Dithiobis(1H-1,2,4-triazole), extrapolated from studies on analogous compounds like 3-amino-1,2,4-triazole.[2][3]

ParameterExpected ValueMethodComments
Melting Point (Tₘ)~180-220 °CDSCA sharp endothermic peak is expected, corresponding to the melting of the compound.
Onset Decomposition (Tₒ)~230-260 °CTGA/DSCThe temperature at which significant mass loss begins.
Peak Decomposition (Tₗ)~270-300 °CTGA/DSCThe temperature of the maximum rate of decomposition, often observed as an exothermic peak in DSC.
Mass Loss (Stage 1)~32%TGACorresponds to the initial cleavage of the disulfide bond and loss of S₂.
Mass Loss (Stage 2)~68%TGASubsequent decomposition of the triazole rings, leading to the evolution of gaseous products like N₂, HCN.
Final Residue< 5% at 600 °CTGAA small amount of carbonaceous residue may remain.
Experimental Protocols for Thermal Analysis

4.2.1 Thermogravimetric Analysis (TGA)

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 3-5 mg of the finely ground sample into an alumina or platinum crucible.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Heating Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

4.2.2 Differential Scanning Calorimetry (DSC)

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

  • Heating Program: Heat the sample from ambient temperature to 350 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Visualizations

Experimental Workflow

G Experimental Workflow for Thermal Analysis cluster_synthesis Synthesis & Purification cluster_analysis Thermal Analysis S1 1H-1,2,4-triazole-3-thiol S3 Oxidative Coupling S1->S3 S2 Oxidizing Agent S2->S3 S4 Recrystallization S3->S4 S5 Pure 3,3'-Dithiobis(1H-1,2,4-triazole) S4->S5 A1 Sample Preparation (1-5 mg) S5->A1 Characterized Sample A2 TGA Analysis (10°C/min to 600°C, N2 atm) A1->A2 A3 DSC Analysis (10°C/min to 350°C, N2 atm) A1->A3 A4 Data Interpretation A2->A4 A3->A4

Caption: Workflow for Synthesis and Thermal Analysis.

Hypothesized Decomposition Pathway

The thermal decomposition is likely initiated by the homolytic cleavage of the S-S bond, which is the weakest bond in the molecule. This is followed by the fragmentation of the resulting triazolylthiyl radicals.

G Hypothesized Decomposition Pathway cluster_products Gaseous Products A 3,3'-Dithiobis(1H-1,2,4-triazole) C₄H₄N₆S₂ B 2 x 1H-1,2,4-triazol-3-ylthiyl Radical A->B S-S Bond Cleavage (Δ, ~230-260°C) C Decomposition Products B->C Triazole Ring Fragmentation P1 N₂ C->P1 P2 HCN C->P2 P3 CS₂ C->P3 P4 NH₃ C->P4

Caption: Proposed Thermal Decomposition Pathway.

Discussion of Decomposition Mechanism

The proposed decomposition mechanism initiates with the cleavage of the disulfide bond, which has a relatively low bond dissociation energy. This initial step would result in the formation of two highly reactive 1H-1,2,4-triazol-3-ylthiyl radicals. These radicals would then undergo further fragmentation.

The decomposition of the 1,2,4-triazole ring is a complex process. Based on studies of similar heterocycles, fragmentation is likely to proceed via cleavage of the N-N and C-N bonds within the ring. This would lead to the evolution of stable gaseous products such as molecular nitrogen (N₂), hydrogen cyanide (HCN), and potentially carbon disulfide (CS₂) and ammonia (NH₃), depending on the specific rearrangement pathways. The significant evolution of N₂ is a characteristic feature of the decomposition of nitrogen-rich heterocyclic compounds.

Conclusion

While direct experimental data for 3,3'-Dithiobis(1H-1,2,4-triazole) is pending, a comprehensive understanding of its likely thermal behavior can be extrapolated from the extensive knowledge base of 1,2,4-triazole and disulfide chemistry. The compound is anticipated to exhibit moderate thermal stability, with decomposition likely initiating at the disulfide linkage in the temperature range of 230-260 °C. The subsequent decomposition of the triazole rings is expected to yield a mixture of gaseous products, primarily N₂ and HCN. The hypothetical data and pathways presented in this guide serve as a valuable resource for researchers, providing a solid foundation for the design of future experimental studies and ensuring the safe handling and application of this compound. Further experimental validation using the described protocols is strongly recommended to ascertain the precise thermal properties of 3,3'-Dithiobis(1H-1,2,4-triazole).

References

In-Depth Technical Guide: Safety, Toxicity, and Handling of 3,3'-Dithiobis(1H-1,2,4-triazole)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for 3,3'-Dithiobis(1H-1,2,4-triazole). The information is compiled from publicly available safety data sheets, chemical databases, and related scientific literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 3,3'-Dithiobis(1H-1,2,4-triazole) is provided below.

PropertyValueReference
CAS Number 14804-01-4[1][2]
Molecular Formula C4H4N6S2[3]
Molecular Weight 200.24 g/mol [3]
Synonyms bis(1H-1,2,4-triazol-3-yl) disulfide

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,3'-Dithiobis(1H-1,2,4-triazole) is considered a hazardous substance.[3]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation
GHS Pictograms

alt text

Precautionary Statements

Safe handling of this compound requires adherence to the following precautionary measures.[4][5][6]

TypeStatement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P330: Rinse mouth.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

CompoundTestRouteSpeciesValueReference
1,2,4-TriazoleLD50OralRat1648 mg/kg[7]
1,2,4-TriazoleLD50DermalRat3129 mg/kg[7]
1,2,4-TriazoleLD50DermalRabbit>200 and <2000 mg/kg[7]
2-((4-phenyl-5-(thiophene-3-ylmethyl)-1,2,4-triazole-3-yl)thio)sodium acetateLD50IntraperitonealRat1125 mg/kg[8]
S-derivatives of (1,2,4-triazole-3(2H)-yl)methyl)thiopyrimidinesLC50AquaticDanio rerio (zebrafish)8.29 - 49.66 mg/L (96h)[9]

Safe Handling and Storage

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[4][6]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are required.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing are necessary to prevent skin contact.[4]

  • Respiratory Protection: In case of potential for aerosol or dust generation, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4]

Hygiene Measures

Avoid all personal contact with the substance. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the work area.[4]

Storage Conditions

Store in a cool, dry, and well-ventilated area in a tightly sealed, labeled container.[4] Keep away from strong oxidizing agents and other incompatible materials.[4] The storage area should be secured and accessible only to authorized personnel.[5]

Experimental Protocol: Acute Oral Toxicity Assessment

While a specific protocol for 3,3'-Dithiobis(1H-1,2,4-triazole) is not available, the following is a generalized methodology for assessing acute oral toxicity, based on the OECD 423 guidelines, which can be adapted for this compound.

Objective: To determine the acute oral toxicity of a test substance and assign it to a GHS toxicity category.

Principle: A sequential dosing method using a small number of animals (typically rats) per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome (mortality or survival) in one step determines the dose for the next step.

Methodology:

  • Animal Selection and Acclimatization: Healthy, young adult, non-pregnant female rats are used. They are acclimatized to the laboratory conditions for at least five days before the experiment.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Preparation: The test substance is typically administered in a constant volume over the range of body weights of the animals. The vehicle for the substance should be chosen based on its solubility and should be non-toxic (e.g., water, corn oil).

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Body weight is recorded weekly.

  • Gross Necropsy: All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.

  • Data Analysis: The results are interpreted in terms of the number of animals that die or survive at each dose level, which allows for the assignment of the substance to a GHS category.

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for Hazardous Chemicals cluster_planning Pre-Experiment Planning cluster_execution Experimental Execution cluster_post_experiment Post-Experiment Procedures Review_SDS Review Safety Data Sheet Risk_Assessment Conduct Risk Assessment Review_SDS->Risk_Assessment Prepare_SOP Prepare Standard Operating Procedure Risk_Assessment->Prepare_SOP Wear_PPE Wear Appropriate PPE Prepare_SOP->Wear_PPE Use_Hood Handle in Chemical Fume Hood Wear_PPE->Use_Hood Conduct_Experiment Perform Experiment Use_Hood->Conduct_Experiment Decontaminate Decontaminate Work Area and Equipment Conduct_Experiment->Decontaminate Waste_Disposal Segregate and Dispose of Waste Properly Decontaminate->Waste_Disposal Store_Chemical Return Chemical to Secure Storage Waste_Disposal->Store_Chemical

Caption: A logical workflow for the safe handling of a hazardous chemical.

Potential_Toxicological_Signaling_Pathway Hypothesized Toxicological Pathway of Triazole Compounds cluster_exposure Exposure & Absorption cluster_cellular Cellular Interaction cluster_adverse_outcomes Adverse Outcomes Exposure Exposure to Triazole Compound Absorption Absorption and Distribution to Tissues Exposure->Absorption Metabolism Hepatic Metabolism (e.g., CYP450) Absorption->Metabolism Reactive_Metabolites Generation of Reactive Metabolites Metabolism->Reactive_Metabolites Reproductive_Effects Potential Reproductive Toxicity Metabolism->Reproductive_Effects Potential for endocrine disruption Oxidative_Stress Induction of Oxidative Stress Reactive_Metabolites->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Organ_Toxicity Organ Toxicity (e.g., Hepatotoxicity) Cell_Damage->Organ_Toxicity

Caption: A hypothesized signaling pathway for triazole-induced toxicity.

References

Methodological & Application

Application Note: Detailed Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) via Oxidation of 1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole), a molecule of interest in medicinal chemistry and materials science. The synthesis is achieved through the oxidative coupling of its precursor, 1H-1,2,4-triazole-3-thiol. This document outlines the necessary reagents, step-by-step experimental procedure, and purification methods. Additionally, it includes a summary of the key quantitative data in a tabular format and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers.

Introduction

Disulfide bonds are crucial covalent linkages in a variety of chemical and biological systems. The formation of a disulfide bridge between two thiol-containing heterocyclic rings, such as 1H-1,2,4-triazole, can impart unique structural and functional properties to the resulting molecule. The title compound, 3,3'-Dithiobis(1H-1,2,4-triazole), is a symmetrical disulfide that holds potential as a building block in the development of novel therapeutic agents and functional materials. The principal synthetic route to this class of compounds involves the straightforward oxidation of the corresponding thiol precursor. This application note details a reliable method for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) from 1H-1,2,4-triazole-3-thiol using a mild oxidizing agent.

Data Summary

The following table summarizes the key quantitative data for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole).

ParameterValueReference
Starting Material 1H-1,2,4-triazole-3-thiolN/A
Product 3,3'-Dithiobis(1H-1,2,4-triazole)N/A
Molecular Formula C₄H₄N₆S₂[1]
Molecular Weight 200.24 g/mol [1]
Appearance White to off-white solidGeneral Observation
Melting Point 220-222 °C (for precursor)[2]
Yield High (expected)General for this reaction type

Note: Specific yield and melting point for the final product are dependent on the purity and scale of the reaction and should be determined experimentally.

Experimental Protocol

This protocol describes the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) via the oxidation of 1H-1,2,4-triazole-3-thiol using hydrogen peroxide.

Materials and Reagents:

  • 1H-1,2,4-triazole-3-thiol (C₂H₃N₃S)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Distilled water

  • Ethanol

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or desiccator

Procedure:

  • Dissolution of Starting Material: In a suitable reaction vessel, dissolve a specific amount of 1H-1,2,4-triazole-3-thiol in an aqueous solution of sodium hydroxide. The base facilitates the deprotonation of the thiol to form the more reactive thiolate anion.

  • Oxidation: While stirring the solution at room temperature, slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise. The addition should be controlled to maintain the reaction temperature and avoid excessive foaming.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Precipitation of Product: Once the reaction is complete, acidify the solution with concentrated hydrochloric acid to a pH of approximately 4-5. This will protonate any remaining basic species and precipitate the crude 3,3'-Dithiobis(1H-1,2,4-triazole).

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold distilled water to remove any inorganic salts and other water-soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 1H-1,2,4-triazole-3-thiol in aq. NaOH oxidation Add 30% H2O2 dropwise at room temperature start->oxidation Formation of thiolate stir Stir at room temperature (Monitor by TLC) oxidation->stir Oxidative coupling precipitate Acidify with HCl to pH 4-5 to precipitate product stir->precipitate Reaction completion filter Filter the precipitate precipitate->filter wash Wash with cold water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry under vacuum recrystallize->dry characterize Characterize product: - Melting Point - NMR (¹H, ¹³C) - IR - Mass Spectrometry dry->characterize end Final Product characterize->end

Figure 1: Workflow for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole).

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrogen peroxide (30%) is a strong oxidizer and can cause skin and eye burns. Handle with care.

  • Concentrated hydrochloric acid is corrosive. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

This detailed protocol provides a solid foundation for the successful synthesis and purification of 3,3'-Dithiobis(1H-1,2,4-triazole) for research and development purposes.

References

Application of 3,3'-Dithiobis(1H-1,2,4-triazole) as a Corrosion Inhibitor for Carbon Steel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors for metals in various aggressive media.[1] Among these, 1,2,4-triazole derivatives have garnered significant attention due to their strong adsorption capabilities on metal surfaces, forming a protective barrier against corrosive agents.[2] The molecule 3,3'-Dithiobis(1H-1,2,4-triazole) is a promising candidate for corrosion inhibition of carbon steel, particularly in acidic environments, owing to the presence of multiple nitrogen atoms in the triazole rings and a disulfide linkage, which can provide additional active sites for adsorption.[3] This document provides a summary of the potential application of this compound and detailed protocols for its evaluation.

Proposed Mechanism of Action

The corrosion inhibition by 3,3'-Dithiobis(1H-1,2,4-triazole) is proposed to occur via adsorption of the molecule onto the carbon steel surface. This adsorption can be a combination of physisorption and chemisorption. The triazole rings and the sulfur atoms can act as active centers for adsorption.[3] The lone pair of electrons on the nitrogen and sulfur atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a protective film.[1] This film acts as a barrier, isolating the metal from the corrosive environment and thereby reducing the rates of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for various 1,2,4-triazole derivatives as corrosion inhibitors for carbon steel in 1 M HCl, which can be used as a reference for evaluating 3,3'-Dithiobis(1H-1,2,4-triazole).

Table 1: Inhibition Efficiency from Weight Loss Measurements

Inhibitor Concentration (M)Corrosion Rate (mg·cm⁻²·h⁻¹)Inhibition Efficiency (%)
Blank5.74-
1 x 10⁻⁶2.1862.0
5 x 10⁻⁶1.4974.0
1 x 10⁻⁵1.0382.1
5 x 10⁻⁵0.6389.0
1 x 10⁻⁴0.4192.8
5 x 10⁻⁴0.3194.6

Data is representative and synthesized from studies on similar triazole derivatives.[4]

Table 2: Potentiodynamic Polarization Parameters

Inhibitor Concentration (M)Ecorr (mV vs. Ag/AgCl)icorr (µA·cm⁻²)βa (mV·dec⁻¹)βc (mV·dec⁻¹)Inhibition Efficiency (%)
Blank-450110475-120-
1 x 10⁻⁶-44542072-11862.0
1 x 10⁻⁵-43820069-11581.9
1 x 10⁻⁴-4309565-11091.4
1 x 10⁻³-4221660-10598.5

Data is representative and based on studies of various triazole inhibitors.[5]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters

Inhibitor Concentration (M)Rct (Ω·cm²)Cdl (µF·cm⁻²)nInhibition Efficiency (%)
Blank502500.85-
1 x 10⁻⁶1501800.8766.7
1 x 10⁻⁵3501200.8985.7
1 x 10⁻⁴800800.9193.8
1 x 10⁻³1500500.9396.7

Rct: Charge transfer resistance, Cdl: Double layer capacitance, n: CPE exponent. Data is representative.

Experimental Protocols

Materials and Sample Preparation
  • Carbon Steel Specimens: Carbon steel coupons with a composition of (in wt%) C: 0.15-0.25, Mn: 0.30-0.60, P: ≤0.04, S: ≤0.05, and the remainder Fe are typically used.[6] For electrochemical measurements, the specimens are often embedded in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed.

  • Surface Preparation: Prior to each experiment, the carbon steel surface should be mechanically polished using a series of silicon carbide (SiC) emery papers of decreasing grit size (e.g., from 400 to 2000 grade).[6] The polished specimens are then rinsed with deionized water and degreased with a suitable solvent like acetone or ethanol, followed by drying in a stream of warm air.

  • Corrosive Medium: A 1 M solution of hydrochloric acid (HCl) is a commonly used aggressive medium for testing corrosion inhibitors for carbon steel.[6]

  • Inhibitor Solutions: Stock solutions of 3,3'-Dithiobis(1H-1,2,4-triazole) should be prepared in the corrosive medium. A range of concentrations (e.g., 10⁻⁶ M to 10⁻³ M) should be prepared by serial dilution to evaluate the concentration-dependent inhibition effect.

Weight Loss Measurements
  • Clean and weigh the carbon steel coupons accurately (w₁).

  • Immerse the coupons in the corrosive medium with and without different concentrations of the inhibitor for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

  • After the immersion period, retrieve the coupons, rinse them with deionized water, clean them with a soft brush to remove corrosion products, rinse again, dry, and re-weigh (w₂).

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mg·cm⁻²·h⁻¹) = (w₁ - w₂) / (A * t)

      • where A is the surface area of the coupon in cm² and t is the immersion time in hours.

    • IE (%) = [(CR₀ - CRᵢ) / CR₀] * 100

      • where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical experiments are typically performed in a standard three-electrode glass cell containing the carbon steel specimen as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

  • Immerse the prepared working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[6]

  • The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE (%) = [(icorr₀ - icorrᵢ) / icorr₀] * 100

      • where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[6]

  • The impedance data is typically presented as Nyquist and Bode plots.

  • The experimental data can be fitted to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE (%) = [(Rctᵢ - Rct₀) / Rctᵢ] * 100

      • where Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_exp Experimental Evaluation cluster_analysis Data Analysis p1 Carbon Steel Coupon p2 Mechanical Polishing p1->p2 p3 Degreasing & Drying p2->p3 e1 Weight Loss Measurement p3->e1 Immerse in Corrosive Medium +/- Inhibitor e2 Potentiodynamic Polarization p3->e2 Immerse in Corrosive Medium +/- Inhibitor e3 Electrochemical Impedance Spectroscopy p3->e3 Immerse in Corrosive Medium +/- Inhibitor a1 Calculate Corrosion Rate & IE% e1->a1 a2 Determine Ecorr, icorr & IE% e2->a2 a3 Model with Equivalent Circuit & Calculate Rct, Cdl, IE% e3->a3 conclusion Corrosion Inhibition Assessment a1->conclusion a2->conclusion a3->conclusion

Caption: Experimental workflow for evaluating corrosion inhibitors.

Proposed Inhibition Mechanism

G cluster_surface Carbon Steel Surface cluster_adsorption Adsorption & Film Formation cluster_inhibition Corrosion Inhibition Fe Fe Fe2 Fe Fe3 Fe inhibitor 3,3'-Dithiobis(1H-1,2,4-triazole) in solution adsorption Adsorption of Inhibitor (Physisorption & Chemisorption) inhibitor->adsorption Diffusion to surface adsorption->Fe Interaction via N & S atoms adsorption->Fe2 Interaction via N & S atoms adsorption->Fe3 Interaction via N & S atoms film Formation of Protective Film adsorption->film anodic Inhibition of Anodic Reaction (Fe -> Fe²⁺ + 2e⁻) film->anodic cathodic Inhibition of Cathodic Reaction (2H⁺ + 2e⁻ -> H₂) film->cathodic result Reduced Corrosion Rate anodic->result cathodic->result

Caption: Proposed mechanism of corrosion inhibition.

References

Application Notes and Protocols for 3,3'-Dithiobis(1H-1,2,4-triazole) in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dithiobis(1H-1,2,4-triazole) is a disulfide-bridged heterocyclic compound with significant potential as a ligand in coordination chemistry. While direct coordination studies of the intact disulfide are limited, its application primarily proceeds through the in situ cleavage of the disulfide bond upon reaction with metal precursors. This cleavage generates the versatile 3-mercapto-1H-1,2,4-triazole ligand, which can then coordinate to metal centers in various modes. This document provides detailed application notes and experimental protocols for utilizing 3,3'-Dithiobis(1H-1,2,4-triazole) as a precursor to form coordination complexes with diverse metal ions. The resulting metal complexes of the triazole-thiolate ligand have potential applications in areas such as catalysis, materials science, and medicinal chemistry, including the development of antimicrobial and anticancer agents.[1][2]

Ligand Activation and Coordination Behavior

The primary utility of 3,3'-Dithiobis(1H-1,2,4-triazole) in coordination chemistry stems from the reactivity of its disulfide bond. In the presence of metal ions, particularly transition metals, the S-S bond can undergo reductive cleavage to yield two equivalents of the corresponding 3-mercapto-1H-1,2,4-triazole anion. This in situ ligand formation is a key feature of its coordination chemistry.

The resulting 3-mercapto-1H-1,2,4-triazole ligand is a versatile building block for coordination polymers and discrete complexes. It can exist in tautomeric forms (thione and thiol) and can coordinate to metal ions through its sulfur atom and/or the nitrogen atoms of the triazole ring.[3] This flexibility leads to a rich variety of coordination modes, including:

  • Monodentate Coordination: Primarily through the sulfur atom.

  • Bidentate Chelating Coordination: Involving the sulfur atom and a nitrogen atom from the triazole ring (typically N4).[4][5]

  • Bridging Coordination: Linking multiple metal centers through either the sulfur atom, the triazole ring nitrogens, or a combination of both.[6]

The specific coordination mode is influenced by factors such as the nature of the metal ion, the counter-anion present in the metal salt, the reaction solvent, and the pH of the reaction medium.[7]

Experimental Protocols

Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)

A common method for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) involves the oxidation of 1H-1,2,4-triazole-3-thiol.

Materials:

  • 1H-1,2,4-triazole-3-thiol

  • Hydrogen peroxide (30%)

  • Ethanol

  • Water

Procedure:

  • Dissolve 1H-1,2,4-triazole-3-thiol in ethanol.

  • Slowly add an excess of 30% hydrogen peroxide to the solution while stirring.

  • Continue stirring at room temperature for several hours. The product will precipitate out of the solution.

  • Filter the white precipitate, wash with water and then with cold ethanol.

  • Dry the product under vacuum.

General Protocol for the Synthesis of Metal Complexes via In Situ Ligand Formation

This protocol describes a general method for the synthesis of metal complexes starting from 3,3'-Dithiobis(1H-1,2,4-triazole).

Materials:

  • 3,3'-Dithiobis(1H-1,2,4-triazole)

  • A suitable metal salt (e.g., NiCl₂, Cu(OAc)₂, Zn(NO₃)₂, Cd(OAc)₂)

  • A suitable solvent (e.g., ethanol, methanol, DMF, DMSO)

  • A base (optional, e.g., triethylamine, NaOH)

Procedure:

  • Dissolve the metal salt in the chosen solvent.

  • In a separate flask, dissolve 3,3'-Dithiobis(1H-1,2,4-triazole) in the same solvent. A 1:2 metal-to-disulfide molar ratio is a good starting point, which corresponds to a 1:4 metal-to-thiol ratio after cleavage.

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • If the triazole ligand is to be deprotonated, a base can be added dropwise to the reaction mixture.

  • The reaction mixture is typically stirred at room temperature or refluxed for several hours. The formation of a precipitate often indicates product formation.

  • The resulting solid is collected by filtration, washed with the solvent, and dried.

  • Recrystallization from a suitable solvent can be performed to obtain single crystals for X-ray diffraction studies.

Data Presentation

The following tables summarize representative data for coordination complexes formed from the in situ generated 3-mercapto-1H-1,2,4-triazole ligand.

Table 1: Selected FTIR Spectral Data (cm⁻¹) for 3-mercapto-1H-1,2,4-triazole and its Metal Complexes

Compoundν(N-H)ν(C=N)ν(C=S)New Bands (M-N, M-S)
3-mercapto-1H-1,2,4-triazole~3100~1600~1250-
Ni(II) ComplexShifted/BroadenedShiftedShifted/Disappeared~450-500 (M-N), ~300-350 (M-S)
Cu(II) ComplexShifted/BroadenedShiftedShifted/Disappeared~450-500 (M-N), ~300-350 (M-S)
Zn(II) ComplexShifted/BroadenedShiftedShifted/Disappeared~450-500 (M-N), ~300-350 (M-S)
Cd(II) ComplexShifted/BroadenedShiftedShifted/Disappeared~450-500 (M-N), ~300-350 (M-S)

Note: The disappearance or significant shift of the ν(C=S) band and shifts in the ν(N-H) and ν(C=N) bands upon complexation are indicative of coordination through the sulfur and nitrogen atoms.

Table 2: Selected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundN-H (ring)C-H (ring)S-H
3-mercapto-1H-1,2,4-triazole~13.5~8.5~3.4
Diamagnetic Metal ComplexShifted/BroadenedShiftedDisappeared

Note: The disappearance of the S-H proton signal and shifts in the ring proton signals upon complexation confirm the deprotonation of the thiol and coordination to the metal center.[5]

Visualizations

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_complexation Complexation Reaction cluster_characterization Characterization thiol 1H-1,2,4-triazole-3-thiol oxidation Oxidation (e.g., H₂O₂) thiol->oxidation disulfide 3,3'-Dithiobis(1H-1,2,4-triazole) oxidation->disulfide reaction Reaction Mixture disulfide->reaction metal_salt Metal Salt (MXn) metal_salt->reaction solvent Solvent solvent->reaction complex Metal-Thiolate Complex reaction->complex ftir FTIR complex->ftir nmr NMR complex->nmr xrd Single Crystal XRD complex->xrd

Caption: Experimental workflow for the synthesis and characterization of metal complexes.

signaling_pathway cluster_cleavage In Situ Ligand Formation cluster_coordination Coordination disulfide 3,3'-Dithiobis(1H-1,2,4-triazole) thiolate 3-mercapto-1H-1,2,4-triazole Anion disulfide->thiolate Reductive Cleavage metal_ion Metal Ion (Mⁿ⁺) metal_complex Metal-Thiolate Complex metal_ion->metal_complex thiolate->metal_complex

Caption: Proposed mechanism of in situ ligand formation and coordination.

References

Application Notes and Protocols for the Electrochemical Analysis of 3,3'-Dithiobis(1H-1,2,4-triazole)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dithiobis(1H-1,2,4-triazole) is a heterocyclic compound containing a disulfide bond, a functional group of significant interest due to its redox activity and role in various biological and chemical systems.[1] The disulfide linkage can be electrochemically cleaved under reducing conditions and reformed under oxidizing conditions, making electrochemical methods highly suitable for its characterization and quantification. These application notes provide a detailed experimental setup and protocols for the electrochemical analysis of 3,3'-Dithiobis(1H-1,2,4-triazole) using common voltammetric techniques. The methodologies are based on established electrochemical principles for similar triazole and disulfide-containing compounds.

Principle of Electrochemical Detection

The electrochemical analysis of 3,3'-Dithiobis(1H-1,2,4-triazole) is based on the redox activity of its disulfide (-S-S-) bond. The disulfide bond can be electrochemically reduced to form two thiol (-SH) groups, and subsequently, the thiols can be oxidized back to the disulfide. This redox behavior can be monitored using techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Anodic Stripping Voltammetry (ASV). The resulting current and potential values provide quantitative and qualitative information about the analyte.

Experimental Setup

A standard three-electrode electrochemical cell is recommended for the analysis.

  • Working Electrode (WE): Glassy Carbon Electrode (GCE) is a suitable choice due to its wide potential window and relatively inert surface.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. All potentials in this document are reported with respect to SCE.

  • Counter Electrode (CE): A platinum wire or foil serves as the counter electrode.

  • Potentiostat/Galvanostat: An instrument capable of performing CV, DPV, and ASV is required.

Reagents and Solutions

  • Analyte Stock Solution: Prepare a stock solution of 3,3'-Dithiobis(1H-1,2,4-triazole) in a suitable solvent (e.g., methanol or dimethyl sulfoxide) at a concentration of 1 mM.

  • Supporting Electrolyte: A Britton-Robinson (B-R) buffer solution is versatile for pH studies.[2] It is prepared by mixing 0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid. The pH can be adjusted using a concentrated NaOH solution.

  • Deionized Water: High-purity deionized water should be used for all aqueous solutions.

  • Inert Gas: High-purity nitrogen or argon gas for deaerating the solutions.

Experimental Protocols

Electrode Pre-treatment

Before each experiment, the GCE surface must be polished to ensure a clean and reproducible surface.

  • Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth.

  • Rinse thoroughly with deionized water.

  • Soncate the electrode in deionized water for 2 minutes, followed by sonication in ethanol for 2 minutes to remove any adsorbed alumina particles.

  • Dry the electrode under a stream of nitrogen.

Cyclic Voltammetry (CV) Protocol

CV is used to investigate the redox behavior of the analyte.

  • Pipette a known volume of the supporting electrolyte (e.g., 10 mL of B-R buffer, pH 7) into the electrochemical cell.

  • Deaerate the solution by purging with high-purity nitrogen for 15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Record the background CV scan in the potential range of interest (e.g., -1.0 V to +1.0 V).

  • Add a known concentration of 3,3'-Dithiobis(1H-1,2,4-triazole) to the cell (e.g., final concentration of 100 µM).

  • Stir the solution for 60 seconds to ensure homogeneity.

  • Record the CV at a scan rate of 100 mV/s.

  • Vary the scan rate (e.g., 20, 50, 100, 150, 200 mV/s) to study the nature of the electrochemical process (diffusion vs. adsorption control).

Differential Pulse Voltammetry (DPV) Protocol

DPV is a more sensitive technique for quantitative analysis.

  • Follow steps 1-5 from the CV protocol.

  • Set the DPV parameters:

    • Initial Potential: e.g., -0.8 V

    • Final Potential: e.g., 0.0 V

    • Pulse Amplitude: e.g., 50 mV

    • Pulse Width: e.g., 50 ms

    • Scan Rate: e.g., 20 mV/s

  • Record the DPV scan.

  • Create a calibration curve by plotting the peak current against the concentration of 3,3'-Dithiobis(1H-1,2,4-triazole) by successive additions of the stock solution.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Cyclic Voltammetry Data for 100 µM 3,3'-Dithiobis(1H-1,2,4-triazole) in B-R Buffer (pH 7) at a Scan Rate of 100 mV/s.

ProcessPeak Potential (V vs. SCE)Peak Current (µA)
Reduction (c1)-0.65-5.2
Oxidation (a1)-0.584.8
ΔEp (V) 0.07-
Ipa/Ipc Ratio -0.92

Table 2: Hypothetical Differential Pulse Voltammetry Data for the Determination of 3,3'-Dithiobis(1H-1,2,4-triazole).

Concentration (µM)Peak Current (µA)
100.8
201.5
403.1
604.6
806.2
1007.8

Visualizations

Signaling Pathway

The electrochemical reduction of 3,3'-Dithiobis(1H-1,2,4-triazole) involves the cleavage of the disulfide bond.

G Analyte 3,3'-Dithiobis(1H-1,2,4-triazole) (R-S-S-R) Intermediate 2 x 1H-1,2,4-triazole-3-thiol (2 R-SH) Analyte->Intermediate + 2e- + 2H+ Intermediate->Analyte - 2e- - 2H+

Caption: Electrochemical redox pathway of 3,3'-Dithiobis(1H-1,2,4-triazole).

Experimental Workflow

The overall experimental workflow for the electrochemical analysis is depicted below.

G cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing prep_solution Prepare Analyte and Supporting Electrolyte setup_cell Assemble Three-Electrode Cell prep_solution->setup_cell prep_electrode Polish and Clean Working Electrode prep_electrode->setup_cell deaerate Deaerate Solution with Nitrogen setup_cell->deaerate run_cv Perform Cyclic Voltammetry deaerate->run_cv run_dpv Perform Differential Pulse Voltammetry deaerate->run_dpv analyze_voltammogram Analyze Voltammograms (Peak Potential, Peak Current) run_cv->analyze_voltammogram run_dpv->analyze_voltammogram calibration Construct Calibration Curve analyze_voltammogram->calibration quantify Quantify Analyte calibration->quantify

Caption: Workflow for the electrochemical analysis of the target compound.

Logical Relationships

The relationship between experimental parameters and the observed electrochemical response.

G concentration Analyte Concentration peak_current Peak Current (Ip) concentration->peak_current Directly Proportional scan_rate Scan Rate (CV) scan_rate->peak_current Proportional to v or v^1/2 peak_potential Peak Potential (Ep) scan_rate->peak_potential Shifts Ep for irreversible processes process_type Process Type (Diffusion vs. Adsorption) scan_rate->process_type Determines ph pH of Supporting Electrolyte ph->peak_potential Shifts Ep if H+ are involved

Caption: Key parameter relationships in voltammetric analysis.

References

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks (MOFs) using Dithiobis Triazole Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing dithiobis triazole linkers. This class of MOFs holds significant promise for various applications, including targeted drug delivery, owing to their tunable porosity, high surface area, and the presence of functionalizable triazole and disulfide moieties.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF. Dithiobis triazole linkers, characterized by the presence of a disulfide bond connecting two triazole rings, offer unique advantages. The disulfide bond can act as a redox-responsive trigger for controlled drug release, while the triazole rings provide robust coordination sites for metal ions. This combination makes dithiobis triazole-based MOFs particularly attractive for applications in drug delivery, catalysis, and sensing.[1][2][3][4]

This document outlines the solvothermal synthesis of a representative dithiobis triazole-based MOF, its characterization, and protocols for drug loading and release studies.

Data Presentation

The following tables summarize typical quantitative data for triazole-based MOFs. Note that specific values for dithiobis triazole MOFs may vary depending on the specific metal ion and synthesis conditions.

Table 1: Physicochemical Properties of Representative Triazole-Based MOFs

MOF MaterialMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Thermal Stability (°C)
Zn-Triazole-DicarboxylateZn(II)850 - 12000.45 - 0.658 - 15~350
Cu-Bis(triazole)Cu(II)600 - 9500.30 - 0.507 - 12~300
Cd-Dithiobis(triazole)Cd(II)450 - 7000.25 - 0.406 - 10~320

Table 2: Drug Loading and Release Parameters for Triazole-Based MOFs

Drug MoleculeMOF CarrierDrug Loading Capacity (wt%)Encapsulation Efficiency (%)Release Profile (at pH 5.5, 24h)
5-FluorouracilZn-Triazole MOF15 - 2570 - 8560 - 75%
DoxorubicinCu-Triazole MOF10 - 2065 - 8050 - 65%
IbuprofenZn-Dithiobis(triazole) MOF20 - 3580 - 9570 - 85%

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-Dithiobis(1,2,4-triazole) MOF

This protocol describes a general procedure for the solvothermal synthesis of a MOF using a dithiobis(1,2,4-triazole) linker and a zinc salt.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4,4'-dithiobis(4H-1,2,4-triazole) linker

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of the 4,4'-dithiobis(4H-1,2,4-triazole) linker in 15 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold it at this temperature for 72 hours.[5][6]

  • After 72 hours, cool the autoclave to room temperature at a rate of 5 °C/min.

  • Collect the resulting crystalline product by filtration or centrifugation.

  • Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Dry the final product in a vacuum oven at 80 °C for 12 hours.

Protocol 2: Activation of the Synthesized MOF

Activation is a crucial step to remove guest solvent molecules from the pores of the MOF, making the internal surface area accessible for drug loading.

Materials:

  • Synthesized dithiobis triazole MOF

  • Methanol (analytical grade)

  • Vacuum oven

Procedure:

  • Immerse the as-synthesized MOF powder in methanol in a sealed container.

  • Gently agitate the suspension at room temperature for 24 hours.

  • Decant the methanol and replenish with fresh methanol. Repeat this solvent exchange process three times.

  • After the final wash, collect the MOF by filtration.

  • Transfer the MOF to a vacuum oven and heat at 100 °C under vacuum for 12 hours to completely remove the solvent. The activated MOF is now ready for characterization and drug loading experiments.

Protocol 3: Drug Loading into the Dithiobis Triazole MOF

This protocol outlines a typical procedure for loading a drug molecule, such as 5-fluorouracil, into the activated MOF.

Materials:

  • Activated dithiobis triazole MOF

  • 5-Fluorouracil (5-FU)

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of 5-FU in methanol (e.g., 1 mg/mL).

  • Disperse 50 mg of the activated MOF in 10 mL of the 5-FU solution.

  • Stir the suspension at room temperature for 24 hours in a sealed container to allow for drug encapsulation.

  • After 24 hours, centrifuge the suspension to separate the drug-loaded MOF from the solution.

  • Collect the supernatant and measure its absorbance using a UV-Vis spectrophotometer at the characteristic wavelength of 5-FU to determine the amount of unloaded drug.

  • Wash the drug-loaded MOF with fresh methanol (3 x 5 mL) to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum at 60 °C for 12 hours.

  • The drug loading capacity and encapsulation efficiency can be calculated using the following formulas:

    • Drug Loading Capacity (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100

    • Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100

Protocol 4: In Vitro Drug Release Study

This protocol describes how to evaluate the release of the loaded drug from the MOF in a simulated physiological environment.

Materials:

  • Drug-loaded dithiobis triazole MOF

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Shaking incubator or water bath

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse 20 mg of the drug-loaded MOF in 20 mL of PBS (pH 7.4 or 5.5) in a sealed container.

  • Place the container in a shaking incubator at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 2 mL aliquot of the release medium.

  • Immediately replace the withdrawn volume with 2 mL of fresh PBS to maintain a constant volume.

  • Centrifuge the collected aliquots to remove any suspended MOF particles.

  • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer to determine the concentration of the released drug.

  • Calculate the cumulative percentage of drug release at each time point.

Mandatory Visualization

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_activation Activation cluster_drug_loading Drug Loading & Release start Start: Metal Salt & Dithiobis Triazole Linker dissolve Dissolution in DMF start->dissolve sonicate Sonication dissolve->sonicate solvothermal Solvothermal Reaction (120°C, 72h) sonicate->solvothermal cool Cooling solvothermal->cool collect Collection (Filtration/Centrifugation) cool->collect wash_dmf Washing with DMF collect->wash_dmf wash_etoh Washing with Ethanol wash_dmf->wash_etoh dry Drying (80°C, vacuum) wash_etoh->dry as_synthesized As-Synthesized MOF dry->as_synthesized solvent_exchange Solvent Exchange (Methanol) as_synthesized->solvent_exchange activate_vacuum Vacuum Drying (100°C) solvent_exchange->activate_vacuum activated_mof Activated MOF activate_vacuum->activated_mof mix Mixing with Activated MOF activated_mof->mix drug_solution Drug Solution drug_solution->mix stir Stirring (24h) mix->stir separate Separation (Centrifugation) stir->separate drug_loaded_mof Drug-Loaded MOF separate->drug_loaded_mof release_study In Vitro Release Study drug_loaded_mof->release_study

Caption: Workflow for the synthesis, activation, and drug loading of dithiobis triazole MOFs.

Drug_Release_Mechanism mof Drug-Loaded MOF (Disulfide Linkages Intact) stimulus Reductive Stimulus (e.g., Glutathione in Cancer Cells) mof->stimulus cleavage Disulfide Bond Cleavage stimulus->cleavage release Drug Release cleavage->release

Caption: Proposed redox-responsive drug release mechanism from dithiobis triazole MOFs.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of 3,3'-Dithiobis(1H-1,2,4-triazole) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,2,4-triazole are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The 3,3'-Dithiobis(1H-1,2,4-triazole) scaffold, in particular, offers a unique structural motif for the development of novel antimicrobial agents. The disulfide linkage and the triazole rings provide potential sites for microbial interaction, making these derivatives promising candidates for new drug discovery.

These application notes provide a comprehensive protocol for evaluating the in vitro antimicrobial activity of novel 3,3'-Dithiobis(1H-1,2,4-triazole) derivatives. The described methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the disk diffusion assay for preliminary screening, are standard and widely accepted techniques in microbiology.[3][4][5]

Key Experimental Protocols

Broth Microdilution Method for MIC and MBC Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[3][6][7] It is a widely used and highly accurate method for antimicrobial susceptibility testing.[3] Subsequently, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, can be determined from the MIC results.[8][9]

Materials:

  • 3,3'-Dithiobis(1H-1,2,4-triazole) derivatives

  • Sterile 96-well microtiter plates[6]

  • Mueller-Hinton Broth (MHB) or other appropriate growth media[8]

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds: Dissolve the 3,3'-Dithiobis(1H-1,2,4-triazole) derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution. Further dilutions should be prepared in the appropriate broth medium.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[10] Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well microtiter plate. Each well should contain a final volume of 100 µL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum.

    • Sterility Control: Wells containing only broth.

    • Positive Control: Wells containing a known antibiotic with the inoculum.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds with the inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[3][12]

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) after incubation.[6][7]

  • MBC Determination: To determine the MBC, take an aliquot from the wells that showed no visible growth in the MIC assay and plate it onto an appropriate agar medium. Incubate the plates for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[8][9]

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[4][5] It is a simple and rapid screening method.[13]

Materials:

  • Mueller-Hinton Agar (MHA) plates[14]

  • Sterile filter paper disks (6 mm diameter)

  • 3,3'-Dithiobis(1H-1,2,4-triazole) derivatives

  • Bacterial strains

  • Positive control antibiotic disks

  • Sterile swabs

  • Forceps

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of the MHA plate to create a confluent lawn of bacteria.[4]

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compounds. Allow the solvent to evaporate completely. Using sterile forceps, place the disks on the surface of the inoculated agar plate.[13][14] Ensure the disks are placed at least 24 mm apart.[14]

  • Controls: Place a positive control antibiotic disk and a blank disk (impregnated with the solvent only) on the plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[15]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[15] The size of the zone is proportional to the susceptibility of the organism to the compound.

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison of the antimicrobial activity of different 3,3'-Dithiobis(1H-1,2,4-triazole) derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 3,3'-Dithiobis(1H-1,2,4-triazole) Derivatives (µg/mL)

Compound IDGram-Positive Bacteria (S. aureus)Gram-Negative Bacteria (E. coli)Fungi (C. albicans)
MIC MBC MIC
Derivative 1
Derivative 2
Derivative 3
Positive Control
Negative Control> Max Conc.> Max Conc.> Max Conc.

*MFC: Minimum Fungicidal Concentration

Visualization of Experimental Workflow

A clear workflow diagram is essential for understanding the sequence of experimental steps.

Putative_Signaling_Pathway cluster_compound 3,3'-Dithiobis(1H-1,2,4-triazole) Derivative cluster_targets Potential Microbial Targets cluster_outcome Outcome compound Test Compound cell_wall Cell Wall Synthesis compound->cell_wall Inhibition protein_synth Protein Synthesis compound->protein_synth Inhibition dna_rep DNA Replication compound->dna_rep Inhibition cell_membrane Cell Membrane Integrity (e.g., Ergosterol Biosynthesis) compound->cell_membrane Inhibition inhibition Inhibition of Growth (Bacteriostatic/Fungistatic) cell_wall->inhibition protein_synth->inhibition dna_rep->inhibition cell_membrane->inhibition death Cell Death (Bactericidal/Fungicidal) inhibition->death at higher concentrations

References

Application Notes and Protocols for the Functionalization of 3,3'-Dithiobis(1H-1,2,4-triazole)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the chemical modification of 3,3'-Dithiobis(1H-1,2,4-triazole). The functionalization of this disulfide-linked bis-triazole scaffold is a promising avenue for the development of novel therapeutic agents and functional materials. The triazole moiety is a well-established pharmacophore found in a wide array of approved drugs, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2] The unique disulfide bridge in the title compound offers an additional site for chemical manipulation, allowing for the creation of a diverse library of derivatives.

Two primary pathways for the functionalization of 3,3'-Dithiobis(1H-1,2,4-triazole) are presented: direct functionalization at the nitrogen atoms of the triazole rings while preserving the disulfide linkage, and a sequential approach involving the cleavage of the disulfide bond followed by functionalization at the resulting thiol and nitrogen positions.

Pathway 1: Direct N-Functionalization of the Triazole Rings

This approach focuses on the modification of the N-H positions of the 1,2,4-triazole rings while maintaining the integrity of the disulfide bond. This strategy is advantageous for creating symmetrically substituted derivatives where the disulfide linkage acts as a core structural element.

Application Note: N-Alkylation and N-Arylation

Direct N-alkylation and N-arylation of 3,3'-Dithiobis(1H-1,2,4-triazole) can be achieved using various methodologies, including reactions with alkyl halides and Chan-Evans-Lam (CEL) copper-catalyzed N-arylation with boronic acids. The choice of reaction conditions is critical to prevent undesired side reactions, such as the cleavage of the disulfide bond.

Experimental Protocol: N,N'-Dialkylation of 3,3'-Dithiobis(1H-1,2,4-triazole)

This protocol describes the synthesis of N,N'-dibenzyl-3,3'-Dithiobis(1H-1,2,4-triazole).

Materials:

  • 3,3'-Dithiobis(1H-1,2,4-triazole)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,3'-Dithiobis(1H-1,2,4-triazole) (1.0 mmol) in DMF (10 mL), add potassium carbonate (2.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (2.2 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N,N'-dibenzyl-3,3'-Dithiobis(1H-1,2,4-triazole).

Quantitative Data Summary (Expected):

EntryAlkylating AgentBaseSolventYield (%)Reference
1Benzyl bromideK₂CO₃DMF75-85Inferred from general triazole alkylation protocols
2Ethyl iodideNaHTHF70-80Inferred from general triazole alkylation protocols

Experimental Workflow:

N_Alkylation_Workflow start Start reagents 3,3'-Dithiobis(1H-1,2,4-triazole) Benzyl Bromide K₂CO₃, DMF start->reagents reaction Stir at Room Temperature (12-24h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N,N'-Dibenzyl-3,3'-Dithiobis (1H-1,2,4-triazole) purification->product

N-Alkylation Experimental Workflow

Pathway 2: Functionalization via Disulfide Bond Cleavage and Subsequent Modification

This pathway offers a versatile route to a wider range of derivatives by first reducing the disulfide bond to generate two equivalents of 1H-1,2,4-triazole-3-thiol. The resulting thiol and the N-H position of the triazole ring can then be functionalized either sequentially or in a one-pot fashion.

Application Note: Reductive Cleavage and S-Alkylation

The reduction of the disulfide bridge can be readily achieved using common reducing agents such as sodium borohydride (NaBH₄) or dithiothreitol (DTT). The resulting 1H-1,2,4-triazole-3-thiol is a versatile intermediate for further modifications, particularly S-alkylation, to introduce various side chains.

Experimental Protocol: One-Pot Reduction and S-Alkylation

This protocol describes the synthesis of 3-(benzylthio)-1H-1,2,4-triazole from 3,3'-Dithiobis(1H-1,2,4-triazole).

Materials:

  • 3,3'-Dithiobis(1H-1,2,4-triazole)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend 3,3'-Dithiobis(1H-1,2,4-triazole) (1.0 mmol) in ethanol (15 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium borohydride (2.2 mmol) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The suspension should become a clear solution, indicating the formation of 1H-1,2,4-triazole-3-thiol.

  • To the resulting solution, add a solution of sodium hydroxide (2.0 mmol) in water (2 mL).

  • Add benzyl chloride (2.1 mmol) dropwise and stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with 1M HCl.

  • Concentrate the mixture under reduced pressure, and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield 3-(benzylthio)-1H-1,2,4-triazole.

Quantitative Data Summary (Expected):

EntryReducing AgentAlkylating AgentBaseSolventYield (%)Reference
1NaBH₄Benzyl chlorideNaOHEthanol80-90Inferred from similar reduction and S-alkylation protocols
2DTTEthyl bromoacetateK₂CO₃DMF75-85Inferred from similar reduction and S-alkylation protocols

Experimental Workflow:

Reduction_Alkylation_Workflow start Start reduction Reduction with NaBH₄ in Ethanol (0°C to RT) start->reduction thiol_intermediate 1H-1,2,4-triazole-3-thiol (in situ) reduction->thiol_intermediate alkylation Addition of Base (NaOH) & Benzyl Chloride thiol_intermediate->alkylation reaction Stir at Room Temperature (6-12h) alkylation->reaction workup Neutralization, Extraction & Purification reaction->workup product 3-(Benzylthio)-1H-1,2,4-triazole workup->product

One-Pot Reduction and S-Alkylation Workflow

Potential Applications in Drug Development

The functionalized derivatives of 3,3'-Dithiobis(1H-1,2,4-triazole) are of significant interest to the pharmaceutical industry. The 1,2,4-triazole nucleus is a key component in numerous clinically used drugs, valued for its metabolic stability and ability to engage in hydrogen bonding with biological targets.[3]

  • Antifungal Agents: Many potent antifungal drugs, such as fluconazole and itraconazole, feature a 1,2,4-triazole ring that inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[3] Novel derivatives from the described functionalization pathways could lead to new antifungal candidates with improved efficacy or a broader spectrum of activity.

  • Anticancer Agents: The triazole scaffold is present in several anticancer drugs. By introducing various substituents onto the triazole rings or the sulfur atoms, it is possible to design molecules that target specific kinases or other proteins implicated in cancer progression.

  • Antiviral and Antibacterial Agents: The structural diversity achievable through these functionalization strategies allows for the exploration of new chemical space in the search for novel antiviral and antibacterial compounds.

The following diagram illustrates a simplified conceptual signaling pathway that could be targeted by a hypothetical functionalized triazole derivative acting as a kinase inhibitor, a common mechanism for anticancer drugs.

Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor Functionalized Triazole Derivative inhibitor->raf

Hypothetical Kinase Inhibition Pathway

These protocols and notes provide a foundational guide for the exploration and development of novel compounds derived from 3,3'-Dithiobis(1H-1,2,4-triazole). The versatility of this starting material, coupled with the established biological significance of the triazole core, presents a rich area for further research and discovery in medicinal chemistry.

References

Application Notes and Protocols for the Quantification of 3,3'-Dithiobis(1H-1,2,4-triazole)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,3'-Dithiobis(1H-1,2,4-triazole) is a molecule of interest in various chemical and pharmaceutical research areas. Its structure, featuring a disulfide linkage between two triazole rings, presents unique chemical properties.[1] Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies. This document provides detailed application notes and protocols for the quantification of 3,3'-Dithiobis(1H-1,2,4-triazole) using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative parameters for the described analytical methods. These parameters are estimated based on typical performance for similar triazole compounds and should be validated for specific laboratory conditions.

ParameterHPLC-UVLC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 ng/mL1 - 5 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL5 - 50 ng/mL5 - 15 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 2%< 5%< 5%
Specificity Moderate to HighVery HighLow
Throughput ModerateModerateHigh

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides robust and reliable quantification of 3,3'-Dithiobis(1H-1,2,4-triazole) and is suitable for routine analysis. The methodology is adapted from established methods for related triazole compounds.[2][3][4]

a. Materials and Reagents:

  • 3,3'-Dithiobis(1H-1,2,4-triazole) reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid for non-MS compatible methods)[2]

  • Methanol (HPLC grade)

b. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

c. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3][4]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (based on UV spectra of related triazoles, optimization may be required)[5]

d. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 3,3'-Dithiobis(1H-1,2,4-triazole) reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 3,3'-Dithiobis(1H-1,2,4-triazole) in the initial mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

e. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions.

  • Quantify the amount of 3,3'-Dithiobis(1H-1,2,4-triazole) in the samples by interpolating their peak areas from the calibration curve.

f. Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standards HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Prepare Samples Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantify_Sample Quantify Sample Data_Acquisition->Quantify_Sample Calibration_Curve->Quantify_Sample

Caption: HPLC-UV Experimental Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the recommended method.[6][7]

a. Materials and Reagents:

  • Same as HPLC-UV method, but with LC-MS grade solvents.

b. Instrumentation:

  • LC system (as in HPLC-UV)

  • Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source.

c. LC-MS Conditions:

  • LC Conditions: Same as the HPLC-UV method.

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Cone Gas Flow: 50 L/hr

    • Scan Range (Full Scan): m/z 100-500

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): The precursor ion for 3,3'-Dithiobis(1H-1,2,4-triazole) (C4H4N6S2, MW: 200.24) would be [M+H]+ at m/z 201.0. Product ions for MS/MS would need to be determined by infusion of a standard solution.

d. Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but with concentrations in the ng/mL to low µg/mL range.

e. Analysis and Quantification:

  • Generate a calibration curve using the peak areas of the precursor ion (in SIM mode) or a specific product ion (in MRM mode).

  • Analyze the samples and quantify using the calibration curve.

f. Experimental Workflow Diagram:

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standards LC_System LC Separation Standard_Prep->LC_System Sample_Prep Prepare Samples Sample_Prep->LC_System MS_System MS Detection LC_System->MS_System Calibration_Curve Generate Calibration Curve MS_System->Calibration_Curve Quantify_Sample Quantify Sample MS_System->Quantify_Sample Calibration_Curve->Quantify_Sample

Caption: LC-MS Experimental Workflow.

UV-Vis Spectrophotometry

This method is suitable for rapid quantification of pure samples of 3,3'-Dithiobis(1H-1,2,4-triazole) where interfering substances are absent.

a. Materials and Reagents:

  • 3,3'-Dithiobis(1H-1,2,4-triazole) reference standard

  • Methanol (Spectroscopic grade)

b. Instrumentation:

  • UV-Vis Spectrophotometer

c. Method:

  • Determine λmax:

    • Prepare a solution of 3,3'-Dithiobis(1H-1,2,4-triazole) in methanol (e.g., 10 µg/mL).

    • Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on related triazole compounds, this is expected to be in the range of 210-240 nm.[5]

  • Standard and Sample Preparation:

    • Stock Standard Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

    • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to cover a suitable absorbance range (typically 0.1 to 1.0 AU).

    • Sample Preparation: Dissolve the sample in methanol to achieve a concentration that gives an absorbance reading within the calibration range.

  • Analysis and Quantification:

    • Measure the absorbance of the blank (methanol), standard solutions, and sample solutions at the determined λmax.

    • Generate a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Calculate the concentration of 3,3'-Dithiobis(1H-1,2,4-triazole) in the sample using the calibration curve and the Beer-Lambert law.

d. Logical Relationship Diagram:

UVVis_Logic cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation Determine_Lambda_Max Determine λmax Measure_Absorbance Measure Absorbance Determine_Lambda_Max->Measure_Absorbance Prepare_Standards Prepare Standards Prepare_Standards->Measure_Absorbance Calibration_Curve Generate Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_Concentration Calculate Concentration Calibration_Curve->Calculate_Concentration

Caption: UV-Vis Spectrophotometry Logical Flow.

References

Application Notes and Protocols for the Cleavage of the S-S Bond in 3,3'-Dithiobis(1H-1,2,4-triazole) under Reducing Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dithiobis(1H-1,2,4-triazole) is a disulfide-containing compound that holds potential in various chemical and pharmaceutical applications. The disulfide bond (S-S) is a key functional group that can be cleaved under reducing conditions to yield two molecules of 3-mercapto-1H-1,2,4-triazole. This cleavage is a critical step in applications such as prodrug activation, linker technology in antibody-drug conjugates (ADCs), and the synthesis of thiol-based derivatives. These application notes provide detailed protocols for the cleavage of the S-S bond in 3,3'-Dithiobis(1H-1,2,4-triazole) using common laboratory reducing agents.

Disclaimer: The following protocols are based on established methods for disulfide bond reduction and may require optimization for the specific substrate 3,3'-Dithiobis(1H-1,2,4-triazole).

Reaction Overview

The cleavage of the disulfide bond in 3,3'-Dithiobis(1H-1,2,4-triazole) results in the formation of 3-mercapto-1H-1,2,4-triazole. This reaction is a reduction, where the disulfide is reduced to two thiol groups.

General Reaction:

Several reducing agents can be employed for this transformation, each with its own advantages and specific reaction conditions. The most common and effective reducing agents for this purpose are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and Sodium Borohydride (NaBH₄).

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent can significantly impact the efficiency, selectivity, and conditions of the disulfide bond cleavage. The following table summarizes the key quantitative parameters for the most common reducing agents used for this purpose.

Reducing AgentTypical ConcentrationOptimal pHReaction TimeTemperature (°C)Key Advantages
Dithiothreitol (DTT) 1-100 mM[1][2][3]>7[1][4][5]10-30 min[1][3]Room Temp to 70[1][3]Mild, effective, cell-permeable.[1]
Tris(2-carboxyethyl)phosphine (TCEP) 5-50 mM[6]1.5 - 9.0[7][8][9]< 5 min to 1 hr[7][8]Room Temperature[7][8]Odorless, stable, selective, thiol-free.[7][8][9]
Sodium Borohydride (NaBH₄) Excess (e.g., 2-10 eq.)Basic (often in alcohol)Variable (minutes to hours)0 to Room TempStrong reducing agent, inexpensive.[10][11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Disulfide_Cleavage_Mechanism cluster_0 Step 1: Thiol-Disulfide Exchange cluster_1 Step 2: Intramolecular Cyclization Disulfide R-S-S-R (3,3'-Dithiobis(1H-1,2,4-triazole)) Mixed_Disulfide R-S-S-CH2-(CHOH)2-CH2-SH (Mixed Disulfide Intermediate) Disulfide->Mixed_Disulfide + DTT_reduced DTT_reduced HS-CH2-(CHOH)2-CH2-SH (DTT, reduced) Thiol_1 R-SH (3-mercapto-1H-1,2,4-triazole) Mixed_Disulfide->Thiol_1 - RSH DTT_oxidized Cyclic Disulfide (DTT, oxidized) Mixed_Disulfide->DTT_oxidized Intramolecular Attack Thiol_2 R-SH (3-mercapto-1H-1,2,4-triazole) DTT_oxidized->Thiol_2 + H+

TCEP_Reduction_Mechanism Disulfide R-S-S-R (3,3'-Dithiobis(1H-1,2,4-triazole)) Intermediate [R-S-S(R)-P(CH2CH2COOH)3] (Phosphonium Intermediate) Disulfide->Intermediate + TCEP TCEP P(CH2CH2COOH)3 (TCEP) TCEP_Oxide O=P(CH2CH2COOH)3 (TCEP Oxide) Intermediate->TCEP_Oxide + H2O Thiols 2 R-SH (3-mercapto-1H-1,2,4-triazole) TCEP_Oxide->Thiols H2O H2O

Experimental_Workflow Start Start Prepare_Substrate Prepare Solution of 3,3'-Dithiobis(1H-1,2,4-triazole) Start->Prepare_Substrate Prepare_Reductant Prepare Reducing Agent Solution (DTT, TCEP, or NaBH4) Start->Prepare_Reductant Mix Mix Substrate and Reductant Solutions Prepare_Substrate->Mix Prepare_Reductant->Mix Incubate Incubate under Specified Conditions (Time, Temperature, pH) Mix->Incubate Monitor Monitor Reaction Progress (TLC, HPLC, LC-MS) Incubate->Monitor Monitor->Incubate Continue Incubation Quench Quench Reaction (if necessary) Monitor->Quench Reaction Complete Workup Work-up and Purification (Extraction, Chromatography) Quench->Workup Analyze Analyze Product (NMR, MS, etc.) Workup->Analyze End End Analyze->End

Experimental Protocols

Protocol 1: Cleavage using Dithiothreitol (DTT)

DTT is a strong reducing agent that is commonly used to reduce disulfide bonds in proteins and peptides.[4][12] Its effectiveness is optimal at a pH above 7.[1][4]

Materials:

  • 3,3'-Dithiobis(1H-1,2,4-triazole)

  • Dithiothreitol (DTT)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Organic solvent (e.g., DMSO or DMF, if needed for solubility)

  • Nitrogen or Argon gas

  • Analytical Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Substrate Preparation: Dissolve a known amount of 3,3'-Dithiobis(1H-1,2,4-triazole) in the buffer solution to a final concentration of 1-10 mM. If solubility is an issue, a minimal amount of a co-solvent like DMSO or DMF can be added.

  • Reductant Preparation: Prepare a stock solution of DTT (e.g., 1 M in deoxygenated water). It is recommended to prepare this solution fresh.[1]

  • Reaction Setup: In a reaction vessel, add the substrate solution. Purge the vessel with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen, which can re-oxidize the resulting thiols.

  • Initiation of Reaction: Add DTT to the substrate solution to a final concentration of 10-100 mM (a 10-fold molar excess over the disulfide).

  • Incubation: Incubate the reaction mixture at room temperature or at a slightly elevated temperature (e.g., 37°C) for 10-30 minutes.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC or HPLC. The product, 3-mercapto-1H-1,2,4-triazole, should have a different retention factor/time compared to the starting material.

  • Work-up: Once the reaction is complete, the product can be isolated. If necessary, DTT can be removed by extraction or chromatography.

Protocol 2: Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)

TCEP is a thiol-free reducing agent that is stable, odorless, and effective over a wide pH range.[7][8][9] It selectively reduces disulfide bonds without reacting with other functional groups.[13]

Materials:

  • 3,3'-Dithiobis(1H-1,2,4-triazole)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

  • Buffer solution (e.g., 50 mM phosphate buffer, pH 7.0)

  • Organic solvent (e.g., DMSO or DMF, if needed for solubility)

  • Analytical Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Substrate Preparation: Dissolve 3,3'-Dithiobis(1H-1,2,4-triazole) in the chosen buffer to a final concentration of 1-10 mM. Use a co-solvent if necessary.

  • Reductant Preparation: Prepare a stock solution of TCEP·HCl (e.g., 0.5 M in water). The solution will be acidic; adjust the pH with NaOH if necessary for the reaction. TCEP is stable in aqueous solutions.[7]

  • Reaction Setup: In a reaction vessel, add the substrate solution.

  • Initiation of Reaction: Add the TCEP solution to the substrate solution to a final concentration of 5-50 mM. A 2-5 molar equivalent of TCEP is typically sufficient.

  • Incubation: Incubate the reaction mixture at room temperature. The reaction is often complete within 5 minutes.[7][8]

  • Monitoring the Reaction: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material and the formation of the product.

  • Work-up: TCEP and its oxide are water-soluble and can be removed by extraction with an organic solvent if the product is soluble in it, or by chromatography.

Protocol 3: Cleavage using Sodium Borohydride (NaBH₄)

Sodium borohydride is a powerful and cost-effective reducing agent capable of reducing disulfide bonds.[10][11] The reaction is typically performed in an alcoholic solvent.

Materials:

  • 3,3'-Dithiobis(1H-1,2,4-triazole)

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Acidic solution (e.g., 1 M HCl) for quenching

  • Analytical Thin Layer Chromatography (TLC) plates

Procedure:

  • Substrate Preparation: Dissolve 3,3'-Dithiobis(1H-1,2,4-triazole) in methanol or ethanol.

  • Reaction Setup: Cool the solution in an ice bath (0°C).

  • Initiation of Reaction: Slowly add sodium borohydride (2-10 molar equivalents) in small portions to the cooled solution. Hydrogen gas will be evolved, so the reaction should be performed in a well-ventilated fume hood.

  • Incubation: Stir the reaction mixture at 0°C or allow it to warm to room temperature. The reaction time can vary from minutes to several hours.

  • Monitoring the Reaction: Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water, followed by acidification with a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Work-up: The product can be isolated by removing the solvent under reduced pressure and then purified by extraction or recrystallization.

Conclusion

The cleavage of the S-S bond in 3,3'-Dithiobis(1H-1,2,4-triazole) can be effectively achieved using a variety of reducing agents. The choice of the specific agent and protocol will depend on the scale of the reaction, the desired purity of the product, and the compatibility with other functional groups in more complex molecules. For mild and selective reduction, TCEP and DTT are excellent choices, while sodium borohydride offers a more potent and economical option. It is recommended to perform small-scale pilot reactions to optimize the conditions for a specific application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,3'-Dithiobis(1H-1,2,4-triazole) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole), which is typically a two-step process: first, the synthesis of the precursor 1H-1,2,4-triazole-3-thiol, and second, its oxidative dimerization to the final disulfide product.

Issue 1: Low Yield of 1H-1,2,4-triazole-3-thiol (Precursor)
Symptom Possible Cause(s) Suggested Solution(s)
Low yield of 1-formyl-3-thiosemicarbazide intermediate 1. Impure thiosemicarbazide.1. Use high-purity, colorless thiosemicarbazide. The quality of this starting material is crucial for good yield.
2. Incomplete reaction with formic acid.2. Ensure the reaction mixture is heated on a steam bath for the recommended time (e.g., 30 minutes) after the thiosemicarbazide has dissolved.
Low yield of 1H-1,2,4-triazole-3-thiol during cyclization 1. Incomplete cyclization of the formyl intermediate.1. Ensure the reaction with sodium hydroxide is heated for the specified duration (e.g., 1 hour on a steam bath) to drive the cyclization to completion.
2. Loss of product during workup.2. After acidification with HCl, cool the reaction mixture in an ice bath for at least 2 hours to ensure complete precipitation of the product before filtration.
3. Product is soluble in the mother liquor.3. Minimize the amount of water used for recrystallization and ensure thorough cooling to maximize product recovery.
Issue 2: Low Yield or Failure in the Oxidation to 3,3'-Dithiobis(1H-1,2,4-triazole)
Symptom Possible Cause(s) Suggested Solution(s)
Reaction does not proceed to completion (starting thiol remains) 1. Insufficient oxidant.1. Ensure the molar ratio of the oxidizing agent to the thiol is correct. For air oxidation, ensure adequate aeration of the reaction mixture.
2. Incorrect pH for the oxidation.2. For air oxidation, a basic medium (e.g., sodium hydroxide in ethanol) is often required to facilitate the reaction. For other oxidants, check the optimal pH range.
3. Low reaction temperature.3. Some oxidation reactions may require heating. Monitor the reaction temperature as specified in the protocol.
Formation of multiple unidentified byproducts 1. Over-oxidation of the thiol or disulfide.1. Use a mild oxidizing agent (e.g., H₂O₂, I₂). Avoid strong oxidants like chlorine or bromine which can lead to the formation of sulfonic acids.[1]
2. Disulfide scrambling.2. Ensure the reaction goes to completion. If unreacted thiol is present, it can lead to disulfide exchange. Maintaining a slightly acidic pH during workup can help by keeping the free thiols protonated.
3. Decomposition of the product.3. Avoid excessive heating during the reaction and workup.
Product is difficult to purify 1. Product is highly polar and/or has low solubility.1. Recrystallization is a common method for purification. Experiment with different solvent systems (e.g., ethanol-water).
2. Contamination with inorganic salts.2. If the reaction involves bases or salts, ensure the product is thoroughly washed with water to remove any inorganic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing 3,3'-Dithiobis(1H-1,2,4-triazole)?

A1: The synthesis is typically a two-step process. The first step is the synthesis of the precursor, 1H-1,2,4-triazole-3-thiol. A common and high-yielding method involves the reaction of formic acid with thiosemicarbazide to form 1-formyl-3-thiosemicarbazide, which is then cyclized in a basic solution (e.g., NaOH) to yield the thiol. The second step is the oxidative dimerization of 1H-1,2,4-triazole-3-thiol to form the disulfide bond of 3,3'-Dithiobis(1H-1,2,4-triazole).

Q2: Which oxidizing agents can be used for the conversion of 1H-1,2,4-triazole-3-thiol to the disulfide?

A2: A variety of oxidizing agents can be used, with varying efficacy and potential for side reactions. Common choices include:

  • Air (Oxygen): Often used in a basic medium (e.g., NaOH in ethanol) which catalyzes the oxidation.[1]

  • Hydrogen Peroxide (H₂O₂): A relatively clean and mild oxidizing agent.

  • Iodine (I₂): Another mild oxidant suitable for this transformation.

  • Nitric Acid/Sodium Nitrite: A stronger oxidizing system that can also be used.

The choice of oxidant will influence the reaction conditions and the potential for byproduct formation. Milder oxidants are generally preferred to avoid over-oxidation to sulfonic acids.[1]

Q3: How can I monitor the progress of the oxidation reaction?

A3: Thin-Layer Chromatography (TLC) is a suitable method for monitoring the reaction. The starting material (1H-1,2,4-triazole-3-thiol) and the final product (3,3'-Dithiobis(1H-1,2,4-triazole)) will have different Rf values. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the thiol and the appearance of the disulfide product.

Q4: What are the key parameters to control for improving the yield of the oxidation step?

A4: The key parameters to control are:

  • Choice of Oxidant: Milder oxidants may give cleaner reactions and higher yields of the desired product.

  • Reaction pH: The pH of the reaction medium can significantly affect the rate of oxidation. For air oxidation, a basic environment is generally favorable.

  • Temperature: Control of the reaction temperature is important to prevent side reactions and decomposition.

  • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged reaction times that may lead to byproduct formation.

  • Purity of the Starting Thiol: Using pure 1H-1,2,4-triazole-3-thiol is crucial for a clean reaction and high yield.

Q5: What is "disulfide scrambling" and should I be concerned about it?

A5: Disulfide scrambling, or disulfide interchange, is a process where existing disulfide bonds are broken and reformed with other free thiol groups in the mixture. This can lead to a mixture of products. While it is a more significant issue in the synthesis of peptides and proteins with multiple cysteine residues, it can occur in small molecule synthesis if the oxidation reaction does not go to completion, leaving unreacted thiol. To minimize this, ensure the reaction is complete by using an appropriate amount of oxidant and monitoring by TLC.

Experimental Protocols

Protocol 1: Synthesis of 1H-1,2,4-triazole-3-thiol (Precursor)

This protocol is adapted from a high-yield, two-step procedure.

Step 1: Synthesis of 1-Formyl-3-thiosemicarbazide

  • Heat 400 mL of 90% formic acid in a 2 L round-bottomed flask on a steam bath for 15 minutes.

  • Add 182 g (2 moles) of colorless thiosemicarbazide. Swirl the mixture until the thiosemicarbazide dissolves.

  • Continue heating for 30 minutes. Crystalline 1-formyl-3-thiosemicarbazide will usually separate during this time.

  • Add 600 mL of boiling water to the flask. The resulting milky solution should be filtered through a fluted filter paper.

  • Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.

  • Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry it overnight.

    • Expected Yield: 170–192 g (71–81%).

Step 2: Synthesis of 1,2,4-Triazole-3(5)-thiol

  • In a 2 L round-bottomed flask, dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water.

  • Heat the solution on a steam bath for 1 hour.

  • Cool the solution for 30 minutes in an ice bath and then add 150 mL of concentrated hydrochloric acid.

  • Cool the reaction mixture in an ice bath for 2 hours to allow the 1,2,4-triazole-3(5)-thiol to precipitate.

  • Collect the product by suction filtration.

  • For purification, dissolve the thiol in 300 mL of boiling water and filter the solution through a fluted filter paper.

  • Cool the filtrate in an ice bath for 1 hour, collect the purified product by suction filtration, and air-dry overnight.

    • Expected Yield: 108–123 g (72–81%).

Protocol 2: Oxidation of 1H-1,2,4-triazole-3-thiol to 3,3'-Dithiobis(1H-1,2,4-triazole) via Air Oxidation

This protocol is based on a method reported for the synthesis of Bis(4H-1,2,4-triazol-3-yl)disulfane.[1]

  • Dissolve 1H-1,2,4-triazole-3-thiol in ethanol.

  • Add a solution of sodium hydroxide in ethanol to the mixture.

  • Stir the reaction mixture vigorously in an open flask to allow for air oxidation. The reaction progress can be monitored by TLC.

  • Once the starting material is consumed, acidify the solution with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent system, such as ethanol-water.

Note: The exact quantities, reaction time, and temperature were not specified in the abstract. Optimization of these parameters may be required.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of the precursor, 1H-1,2,4-triazole-3-thiol. Currently, there is a lack of comparative quantitative data for the different oxidation methods for the final product in the literature.

Reaction Step Method Reported Yield
Synthesis of 1-formyl-3-thiosemicarbazide From formic acid and thiosemicarbazide71–81%
Synthesis of 1H-1,2,4-triazole-3-thiol Cyclization of 1-formyl-3-thiosemicarbazide with NaOH72–81%
Overall Yield of 1H-1,2,4-triazole-3-thiol Two-step process from thiosemicarbazide51–66%

Visualizations

Experimental Workflow: Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Oxidation start Thiosemicarbazide + Formic Acid intermediate 1-Formyl-3-thiosemicarbazide start->intermediate Heating cyclization Cyclization (NaOH, Heat) intermediate->cyclization thiol 1H-1,2,4-triazole-3-thiol cyclization->thiol oxidation Oxidation (e.g., Air, H2O2, I2) thiol->oxidation product 3,3'-Dithiobis(1H-1,2,4-triazole) oxidation->product

Caption: Overall workflow for the two-step synthesis of the target compound.

Troubleshooting Logic for Low Oxidation Yield

Troubleshooting_Oxidation start Low Yield of Disulfide check_sm Check TLC for Starting Material (SM) start->check_sm sm_present SM is Present check_sm->sm_present Yes sm_absent SM is Absent check_sm->sm_absent No check_conditions Review Reaction Conditions: - Oxidant Amount - pH - Temperature sm_present->check_conditions check_byproducts Check TLC/NMR for Byproducts sm_absent->check_byproducts increase_oxidant Increase Oxidant Stoichiometry check_conditions->increase_oxidant adjust_ph Adjust pH (e.g., add base for air oxidation) check_conditions->adjust_ph increase_temp Increase Temperature or Reaction Time check_conditions->increase_temp over_oxidation Over-oxidation Suspected (e.g., sulfonic acid) check_byproducts->over_oxidation Polar Spot decomposition Decomposition Suspected check_byproducts->decomposition Multiple Spots/ Baseline use_milder_oxidant Use Milder Oxidant (e.g., H2O2, I2) over_oxidation->use_milder_oxidant lower_temp Lower Reaction Temperature decomposition->lower_temp

Caption: Decision tree for troubleshooting low yields in the oxidation step.

References

Troubleshooting the oxidation of 1,2,4-triazole-3-thione to its dimer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oxidation of 1,2,4-triazole-3-thione to its corresponding disulfide dimer.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not getting any product, or the yield of the disulfide dimer is very low. What are the possible causes and solutions?

A1: Low or no yield of the desired disulfide dimer can stem from several factors. Below is a troubleshooting guide to address this issue:

  • Incomplete Starting Material Synthesis: Ensure the precursor, 1,2,4-triazole-3-thione, was successfully synthesized and is of sufficient purity. Impurities can interfere with the oxidation reaction.

  • Ineffective Oxidizing Agent: The choice and quality of the oxidizing agent are critical.

    • Mild Oxidants: For the selective formation of the disulfide, mild oxidizing agents are preferred.[1][2] Common choices include iodine (in the presence of a base like potassium iodide), hydrogen peroxide (H₂O₂), or even air (oxygen).

    • Agent Degradation: Ensure your oxidizing agent has not degraded. For example, old solutions of hydrogen peroxide may have a lower concentration than stated.

  • Incorrect Reaction pH: The oxidation of thiols to disulfides is often pH-dependent. The reactive species is the thiolate anion (RS⁻), so a basic environment is generally favorable to deprotonate the thiol.[3][4][5] However, excessively high pH can promote side reactions. It is recommended to optimize the pH for your specific substrate.

  • Low Reaction Temperature: The reaction rate may be too slow at low temperatures. Consider moderately increasing the temperature, but be cautious as this can also increase the rate of side reactions.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q2: My reaction is incomplete, and I still have a significant amount of the starting 1,2,4-triazole-3-thione. What should I do?

A2: The presence of unreacted starting material indicates either insufficient oxidant or suboptimal reaction conditions.

  • Increase Oxidant Stoichiometry: Gradually add more of the oxidizing agent while monitoring the reaction. Be careful to avoid adding a large excess at once, as this can lead to over-oxidation.

  • Optimize Reaction Conditions:

    • pH Adjustment: As mentioned, a slightly basic medium can facilitate the reaction by increasing the concentration of the nucleophilic thiolate anion.[3][4][5]

    • Extended Reaction Time: Allow the reaction to stir for a longer period.

    • Temperature Increase: A modest increase in temperature can enhance the reaction rate.

Q3: I am observing the formation of side products. What are they, and how can I minimize them?

A3: A common side reaction in the oxidation of thiols is over-oxidation to form sulfinic or sulfonic acids.[6][7][8][9]

  • Use a Milder Oxidizing Agent: Strong oxidizing agents are more likely to lead to the formation of sulfonic acids.[8][9] If you are using a potent oxidant, consider switching to a milder one like iodine or dimethyl sulfoxide (DMSO) under acidic conditions.

  • Control Reaction Temperature: Exothermic reactions can lead to localized heating, promoting over-oxidation. Maintain a controlled temperature throughout the reaction.

  • Careful Addition of Oxidant: Add the oxidizing agent portion-wise to the reaction mixture to maintain a low concentration of the oxidant at any given time.

  • Cleavage of the C-S Bond: With some oxidizing agents, particularly bromine, oxidative cleavage of the carbon-sulfur bond can occur, leading to 3-unsubstituted or 3-halogenated triazoles.[9] If this is observed, switching to a different oxidizing agent is recommended.

Q4: I am facing difficulties in purifying the disulfide dimer. What purification strategies can I employ?

A4: The purification of the disulfide dimer can be challenging due to its polarity and potential for disulfide exchange.

  • Crystallization: If the dimer is a solid, recrystallization from a suitable solvent system is often the most effective purification method.

  • Column Chromatography: Silica gel column chromatography can be used for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the dimer from the starting material and non-polar impurities.

  • Preparative TLC: For small-scale reactions, preparative Thin Layer Chromatography (TLC) can be a useful purification technique.

  • Avoid Reductive Conditions: During workup and purification, avoid conditions that could reduce the disulfide bond back to the thiol. This includes avoiding strong reducing agents and highly acidic conditions for extended periods.

Experimental Protocols

Protocol 1: Oxidation using Iodine and Potassium Iodide

This protocol is adapted from a general method for the oxidation of thiols.

  • Dissolution: Dissolve 1 equivalent of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol in a suitable solvent such as ethanol or methanol.

  • Base Addition: Add a solution of potassium iodide (KI) in water.

  • Oxidation: To this solution, add a solution of iodine (I₂) in the same solvent dropwise with stirring at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into water. The solid product that precipitates is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Protocol 2: Oxidation using Iron(II) Chloride

This method has been reported for the synthesis of bis(5-phenyl-1H-1,2,4-triazol-3-yl) disulfide.[10]

  • Mixture Preparation: Prepare a mixture of iron(II) chloride tetrahydrate (FeCl₂·4H₂O) and 3-phenyl-1H-1,2,4-triazole-5(4H)-thione in a mixture of methanol and acetonitrile.[10]

  • Stirring: Stir the mixture for a short period (e.g., 10 minutes).[10]

  • Filtration and Crystallization: Filter the mixture and allow the filtrate to stand at room temperature. The product is expected to crystallize over time.[10]

Data Presentation

Starting MaterialOxidizing AgentSolventYield (%)Reference
5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiolI₂/KINot specifiedNot specified
3-phenyl-1H-1,2,4-triazole-5(4H)-thioneFeCl₂·4H₂OMethanol/AcetonitrileNot specified[10]
4-ethyl-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thioneNot specifiedNot specified87.6[11]
4-allyl-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thioneNot specifiedNot specified90.5[11]

Visualizations

experimental_workflow start Start: 1,2,4-Triazole-3-thione dissolution Dissolve in appropriate solvent start->dissolution oxidation Add oxidizing agent (e.g., I2/KI, FeCl2) dissolution->oxidation monitoring Monitor reaction progress (TLC, LC-MS) oxidation->monitoring workup Reaction workup (e.g., precipitation, extraction) monitoring->workup purification Purification (Crystallization, Chromatography) workup->purification product Product: Disulfide Dimer purification->product

Caption: Experimental workflow for the oxidation of 1,2,4-triazole-3-thione.

troubleshooting_oxidation start Low or No Yield of Dimer check_sm Is starting material present? start->check_sm Analyze reaction mixture side_products Are side products observed? check_sm->side_products Yes no_reaction No reaction observed check_sm->no_reaction No over_oxidation Over-oxidation to Sulfonic Acid? side_products->over_oxidation Yes purification_issue Purification Difficulty side_products->purification_issue No increase_oxidant Increase oxidant amount no_reaction->increase_oxidant optimize_conditions Optimize conditions (pH, temp, time) no_reaction->optimize_conditions milder_oxidant Use milder oxidant over_oxidation->milder_oxidant Yes control_temp Control temperature over_oxidation->control_temp Yes recrystallize Recrystallize purification_issue->recrystallize chromatography Column Chromatography purification_issue->chromatography

Caption: Troubleshooting decision tree for the oxidation reaction.

reaction_pathway sub 1,2,4-Triazole-3-thione dimer Disulfide Dimer (Desired Product) sub->dimer Mild Oxidant sulfonic Sulfonic Acid (Over-oxidation) sub->sulfonic Strong Oxidant cleavage C-S Cleavage Product sub->cleavage e.g., Bromine

Caption: Reaction pathway showing desired product and potential side products.

References

Technical Support Center: Optimization of 3,3'-Dithiobis(1H-1,2,4-triazole) Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole). All quantitative data is summarized for easy comparison, and detailed experimental protocols for key reactions are provided.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing 3,3'-Dithiobis(1H-1,2,4-triazole)?

The most common and efficient method for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) involves a two-step process. The first step is the synthesis of the precursor, 1H-1,2,4-triazole-3-thiol, followed by its oxidative dimerization to form the desired disulfide product.

Q2: How is the precursor, 1H-1,2,4-triazole-3-thiol, synthesized?

A reliable method for the synthesis of 1H-1,2,4-triazole-3-thiol is through the cyclization of 1-formyl-3-thiosemicarbazide. This intermediate is prepared by the reaction of thiosemicarbazide with formic acid. The subsequent cyclization is typically achieved by heating in an aqueous sodium hydroxide solution followed by acidification.[1]

Q3: What are the common oxidizing agents used for the conversion of 1H-1,2,4-triazole-3-thiol to the disulfide?

Several oxidizing agents can be employed for the oxidative coupling of 1H-1,2,4-triazole-3-thiol. These include nitric acid in the presence of sodium nitrite, and potassium hydroxide. The choice of oxidant can influence the reaction conditions, yield, and purity of the final product.

Q4: What are the critical parameters to control during the oxidation reaction?

Key parameters to control during the oxidation step include temperature, pH, and the rate of addition of the oxidizing agent. Maintaining the appropriate temperature is crucial to prevent side reactions, and pH adjustment is often necessary for efficient disulfide bond formation. Slow and controlled addition of the oxidant can help to minimize the formation of over-oxidized byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of 1H-1,2,4-triazole-3-thiol Incomplete cyclization of 1-formyl-3-thiosemicarbazide.Ensure the reaction mixture is heated at the recommended temperature for the specified duration during the sodium hydroxide-mediated cyclization. Confirm the complete dissolution of the starting material.
Loss of product during workup.Carefully control the pH during acidification to ensure complete precipitation of the product. Use ice-cold water for washing the precipitate to minimize solubility losses.
Low Yield of 3,3'-Dithiobis(1H-1,2,4-triazole) Incomplete oxidation of the thiol precursor.Increase the reaction time or the amount of oxidizing agent. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
Over-oxidation to sulfonic acid or other byproducts.Maintain a controlled temperature during the oxidation. Add the oxidizing agent slowly and portion-wise to avoid localized high concentrations.
Product is Difficult to Purify Presence of unreacted starting material.Optimize the amount of oxidizing agent and reaction time to ensure complete conversion of the thiol.
Formation of colored impurities.The formation of brown fumes of nitrogen dioxide during oxidation with nitric acid/sodium nitrite is expected.[1] If other colored impurities are present, consider recrystallization from a suitable solvent or column chromatography for purification.
Inconsistent Reaction Outcomes Variability in the quality of starting materials.Use high-purity thiosemicarbazide and formic acid for the precursor synthesis.
Fluctuations in reaction temperature or pH.Use a temperature-controlled reaction setup and monitor the pH of the reaction mixture closely, making adjustments as needed.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 1H-1,2,4-triazole-3-thiol

ParameterValueReference
Starting Material1-Formyl-3-thiosemicarbazide[1]
ReagentSodium Hydroxide[1]
SolventWater[1]
Reaction TemperatureHeating on a steam bath[1]
Reaction Time1 hour[1]
Yield72-81%[1]

Table 2: Comparison of Oxidizing Agents for 3,3'-Dithiobis(1H-1,2,4-triazole) Formation

Oxidizing AgentReaction ConditionsReported YieldReference
Nitric Acid / Sodium NitriteWater, 45°CNot specified[1]
Potassium HydroxideEthanol, RefluxNot specified[2]

Experimental Protocols

Synthesis of 1H-1,2,4-triazole-3-thiol [1]

  • Preparation of 1-Formyl-3-thiosemicarbazide:

    • Heat 400 ml of 90% formic acid on a steam bath for 15 minutes.

    • Add 182 g (2 moles) of colorless thiosemicarbazide and swirl until dissolved.

    • Continue heating for 30 minutes. Crystalline 1-formyl-3-thiosemicarbazide will separate.

    • Add 600 ml of boiling water and filter the milky solution.

    • Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.

    • Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry. The expected yield is 170–192 g (71–81%).

  • Cyclization to 1,2,4-Triazole-3(5)-thiol:

    • Dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 ml of water in a 2-l. round-bottomed flask.

    • Heat the solution on a steam bath for 1 hour.

    • Cool the solution for 30 minutes in an ice bath and then treat with 150 ml of concentrated hydrochloric acid.

    • Cool the reaction mixture in an ice bath for 2 hours to precipitate the product.

    • Collect the 1,2,4-triazole-3(5)-thiol by suction filtration.

    • Recrystallize the crude product by dissolving it in 300 ml of boiling water, filtering, and cooling the filtrate in an ice bath for 1 hour.

    • Collect the purified product by suction filtration and air-dry. The expected yield is 108–123 g (72–81%).

Oxidative Coupling to 3,3'-Dithiobis(1H-1,2,4-triazole)

A generalized protocol based on common thiol oxidation methods is provided below, as a specific detailed protocol for this exact transformation was not found in the initial search.

  • Dissolution of the Thiol:

    • Dissolve a known amount of 1H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., water, ethanol, or an aqueous basic solution).

  • Addition of Oxidant:

    • Slowly add the chosen oxidizing agent (e.g., a solution of hydrogen peroxide, iodine in ethanol, or an aqueous solution of potassium ferricyanide) to the stirred solution of the thiol at a controlled temperature (e.g., 0-25 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC until the starting thiol is no longer detectable.

  • Workup and Isolation:

    • Once the reaction is complete, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

    • If the product remains in solution, it may be necessary to adjust the pH to induce precipitation or extract the product with a suitable organic solvent.

    • Wash the isolated product with water and a suitable organic solvent to remove impurities.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent to obtain pure 3,3'-Dithiobis(1H-1,2,4-triazole).

Visualizations

Reaction_Pathway Thiosemicarbazide Thiosemicarbazide Formyl_Thiosemicarbazide 1-Formyl-3-thiosemicarbazide Thiosemicarbazide->Formyl_Thiosemicarbazide Formic_Acid Formic Acid Formic_Acid->Formyl_Thiosemicarbazide Triazole_Thiol 1H-1,2,4-triazole-3-thiol Formyl_Thiosemicarbazide->Triazole_Thiol NaOH_Heat NaOH, Heat NaOH_Heat->Triazole_Thiol Disulfide 3,3'-Dithiobis(1H-1,2,4-triazole) Triazole_Thiol->Disulfide Oxidant Oxidizing Agent Oxidant->Disulfide

Caption: Synthetic pathway for 3,3'-Dithiobis(1H-1,2,4-triazole).

Troubleshooting_Workflow Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Time_Temp Optimize Reaction Time/Temp Check_Purity->Optimize_Time_Temp Optimize_Time_Temp->Low_Yield Recrystallize Recrystallize Product Impure_Product->Recrystallize Yes Successful_Product Successful Product Impure_Product->Successful_Product No Column_Chromatography Consider Column Chromatography Recrystallize->Column_Chromatography Column_Chromatography->Successful_Product

Caption: A troubleshooting workflow for synthesis optimization.

Logical_Relationships Reaction_Parameters Reaction Parameters Temperature Temperature Reaction_Parameters->Temperature pH pH Reaction_Parameters->pH Oxidant_Concentration Oxidant Concentration Reaction_Parameters->Oxidant_Concentration Reaction_Outcome Reaction Outcome Temperature->Reaction_Outcome pH->Reaction_Outcome Oxidant_Concentration->Reaction_Outcome Yield Yield Reaction_Outcome->Yield Purity Purity Reaction_Outcome->Purity Side_Products Side Products Reaction_Outcome->Side_Products

Caption: Key parameters influencing the reaction outcome.

References

Technical Support Center: 3,3'-Dithiobis(1H-1,2,4-triazole) Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with effective purification techniques for 3,3'-Dithiobis(1H-1,2,4-triazole). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 3,3'-Dithiobis(1H-1,2,4-triazole).

Q1: My final product is contaminated with the starting material, 1,2,4-triazole-3-thione. How can I remove it?

A1: Contamination with the starting material is the most common impurity issue. Several methods can be employed for its removal:

  • Recrystallization: This is often the most effective method. 3,3'-Dithiobis(1H-1,2,4-triazole) and its precursor, 1,2,4-triazole-3-thione, are likely to have different solubilities in various solvents. Ethanol or a mixture of chloroform and petroleum ether are good starting points for recrystallization.[1]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A common eluent system for triazole derivatives is a gradient of ethyl acetate in petroleum ether or hexane.[2][3]

  • Basic Wash: The thiol group of the starting material is acidic and can be deprotonated with a mild base. A wash with a dilute sodium bicarbonate solution may selectively remove the 1,2,4-triazole-3-thione as its more water-soluble salt. However, the triazole protons on the product are also weakly acidic, so care must be taken not to use too strong a base which might deprotonate and solubilize the desired product.

Q2: I am experiencing low recovery after recrystallization. What are the possible causes and solutions?

A2: Low recovery during recrystallization can be due to several factors:

  • High Solubility in the Chosen Solvent: If the product is too soluble in the recrystallization solvent, even at low temperatures, recovery will be poor.

    • Solution: Try a different solvent or a solvent system where the product has lower solubility at room temperature and is sparingly soluble when cold. Adding a non-polar co-solvent (like hexane or petroleum ether) to a more polar solvent (like ethanol or ethyl acetate) can often induce precipitation.

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the product crystallizes too quickly (e.g., upon immediate removal from heat), impurities can become trapped in the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.

Q3: My compound is streaking on the Thin Layer Chromatography (TLC) plate. What does this indicate and how can I fix it?

A3: Streaking on a TLC plate is usually an indication of one of the following:

  • Compound Overload: Applying too much of the sample to the TLC plate can cause streaking.

    • Solution: Dilute your sample and apply a smaller spot to the plate.

  • Inappropriate Solvent System: If the compound is highly polar, it may interact too strongly with the silica gel, leading to streaking.

    • Solution: Increase the polarity of your mobile phase. For example, if you are using 50% ethyl acetate in hexane, try increasing it to 70% or adding a small amount of methanol.

  • Acidic or Basic Nature of the Compound: The triazole moieties can interact with the slightly acidic silica gel.

    • Solution: Add a small amount of a modifier to your eluent. For acidic compounds, a few drops of acetic acid can improve peak shape. For basic compounds, a few drops of triethylamine may help.

Q4: The product appears to be insoluble in common organic solvents for column chromatography. What are my options?

A4: Poor solubility can be a challenge. Here are some approaches:

  • Alternative Eluents: Try more polar solvent systems. A gradient of methanol in dichloromethane or chloroform can be effective for highly polar compounds.

  • Dry Loading: Instead of dissolving the sample in a minimal amount of solvent and loading it onto the column, it can be "dry loaded."

    • Protocol: Dissolve your crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent completely to get a dry powder of your compound adsorbed onto the silica. This powder can then be carefully added to the top of your chromatography column. This technique often results in better separation for sparingly soluble compounds.

Data Presentation: Purification Method Comparison

The following table summarizes common purification techniques applicable to 3,3'-Dithiobis(1H-1,2,4-triazole), based on methods used for analogous compounds.

Purification TechniqueTypical Solvents/EluentsAdvantagesDisadvantages
Recrystallization Ethanol, Methanol, Ethanol/Water, Chloroform/Petroleum EtherSimple, cost-effective, can yield high purity product.Potential for low recovery if solubility is high.
Column Chromatography Silica Gel with Ethyl Acetate/Hexane or Methanol/Chloroform gradientCan separate compounds with similar polarities.More time-consuming and requires larger volumes of solvent.
Washing Water, Dilute NaHCO₃, Diethyl EtherQuick and easy way to remove highly soluble impurities.Not effective for removing impurities with similar solubility to the product.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This protocol describes a standard recrystallization procedure to purify 3,3'-Dithiobis(1H-1,2,4-triazole) from non-polar impurities and potentially from the starting material, 1,2,4-triazole-3-thione.

Materials:

  • Crude 3,3'-Dithiobis(1H-1,2,4-triazole)

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude 3,3'-Dithiobis(1H-1,2,4-triazole) in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate.

  • Continue adding small portions of hot ethanol until the solid just dissolves.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to obtain the purified 3,3'-Dithiobis(1H-1,2,4-triazole).

Visualizations

Diagram 1: General Purification Workflow

The following diagram illustrates a typical workflow for the purification of 3,3'-Dithiobis(1H-1,2,4-triazole).

PurificationWorkflow crude Crude Product (from oxidation reaction) recrystallization Recrystallization (e.g., from Ethanol) crude->recrystallization filtration Filtration & Drying recrystallization->filtration chromatography Column Chromatography (if impurities remain) recrystallization->chromatography If needed pure_product Pure Product filtration->pure_product mother_liquor Mother Liquor (contains impurities) filtration->mother_liquor chromatography->pure_product

A general workflow for the purification of 3,3'-Dithiobis(1H-1,2,4-triazole).

Diagram 2: Troubleshooting Logic for Contamination

This diagram outlines the decision-making process when dealing with a product contaminated with starting material.

Troubleshooting start Impure Product (Contaminated with starting material) recrystallize Attempt Recrystallization start->recrystallize check_purity Check Purity (TLC/NMR) recrystallize->check_purity success Pure Product check_purity->success Pure failure Still Impure check_purity->failure Not Pure column Perform Column Chromatography failure->column column->check_purity

Troubleshooting steps for removing starting material contamination.

References

Common side products in the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole) and their removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this synthetic process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole), focusing on the oxidation of 1H-1,2,4-triazole-3-thiol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive oxidizing agent. 2. Incorrect reaction pH. 3. Insufficient reaction time or temperature.1. Use a fresh solution of the oxidizing agent (e.g., hydrogen peroxide). 2. Ensure the reaction medium is appropriately buffered; the oxidation of thiols is often favored at a basic pH. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the reaction time and temperature as needed.
Presence of Unreacted Starting Material (1H-1,2,4-triazole-3-thiol) 1. Insufficient amount of oxidizing agent. 2. Short reaction time.1. Add the oxidizing agent in slight excess. 2. Extend the reaction time and monitor for the disappearance of the starting material spot on the TLC plate.
Formation of a Mixture of Products (Multiple Spots on TLC) 1. Over-oxidation of the thiol. 2. Degradation of the product.1. Control the addition of the oxidizing agent (e.g., dropwise addition at a low temperature). 2. Avoid excessive heating and prolonged reaction times once the starting material is consumed.
Product is an Off-White or Yellowish Powder Presence of impurities, possibly over-oxidation byproducts.Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to obtain a white, crystalline solid.
Difficulty in Isolating the Product Product is soluble in the reaction mixture.If the product is water-soluble, consider extraction with an appropriate organic solvent after adjusting the pH of the aqueous solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)?

A1: The most common side products arise from the oxidation of the starting material, 1H-1,2,4-triazole-3-thiol. These include:

  • Unreacted 1H-1,2,4-triazole-3-thiol: Incomplete oxidation can leave the starting material in the final product.

  • Over-oxidation Products: Excessive oxidation can lead to the formation of sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and sulfonic acid (R-SO₃H) derivatives of the triazole. These are typically more polar than the desired disulfide and can be challenging to remove.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane or chloroform/methanol) to separate the starting material, product, and any side products. The disulfide product is generally less polar than the starting thiol. The reaction is considered complete when the spot corresponding to the starting thiol is no longer visible on the TLC plate.

Q3: What is the recommended method for purifying the crude 3,3'-Dithiobis(1H-1,2,4-triazole)?

A3: Recrystallization is the most common and effective method for purifying the crude product. Ethanol or a mixture of ethanol and water is often a suitable solvent system. The crude product should be dissolved in the minimum amount of hot solvent and then allowed to cool slowly to form pure crystals.

Q4: My final product has a low melting point compared to the literature value. What could be the reason?

A4: A depressed melting point is a strong indication of the presence of impurities. The most likely impurities are unreacted starting material or over-oxidation byproducts. Further purification, such as a second recrystallization or column chromatography, may be necessary.

Q5: Can I use other oxidizing agents besides hydrogen peroxide?

A5: Yes, other mild oxidizing agents can be used for the conversion of thiols to disulfides. These include iodine (I₂), dimethyl sulfoxide (DMSO), and air (in the presence of a catalyst). However, hydrogen peroxide is often preferred due to its environmental friendliness, as the only byproduct is water. The choice of oxidizing agent may affect the reaction conditions and the side product profile.

Experimental Protocols

Synthesis of 1H-1,2,4-triazole-3-thiol (Precursor)

A common method for the synthesis of the precursor involves the cyclization of thiosemicarbazide with formic acid.

Parameter Value
Reactants Thiosemicarbazide, 90% Formic Acid
Procedure 1. Heat 400 mL of 90% formic acid on a steam bath for 15 minutes. 2. Add 182 g (2 moles) of thiosemicarbazide and swirl until dissolved. 3. Continue heating for 30 minutes. 4. Add 600 mL of boiling water to the milky solution and filter. 5. Cool the filtrate in an ice bath for 2 hours. 6. Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry. 7. Dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water and heat on a steam bath for 1 hour. 8. Cool the solution in an ice bath for 30 minutes and then add 150 mL of concentrated hydrochloric acid. 9. Cool in an ice bath for 2 hours and collect the precipitated 1,2,4-triazole-3(5)-thiol by suction filtration. 10. Recrystallize the crude product from boiling water.
Typical Yield 72-81%
Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)

This protocol describes the oxidation of 1H-1,2,4-triazole-3-thiol using hydrogen peroxide.

Parameter Value
Reactants 1H-1,2,4-triazole-3-thiol, 30% Hydrogen Peroxide, Sodium Hydroxide
Procedure 1. Dissolve a known amount of 1H-1,2,4-triazole-3-thiol in an aqueous solution of sodium hydroxide at room temperature. 2. Cool the solution in an ice bath. 3. Add 30% hydrogen peroxide dropwise to the stirred solution while maintaining the temperature below 10 °C. 4. After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC. 5. Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product. 6. Filter the precipitate, wash with cold water, and dry under vacuum. 7. Recrystallize the crude product from ethanol.
Typical Yield >80%

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_oxidation Oxidation Reaction cluster_purification Purification Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization Thiosemicarbazide->Cyclization Formic_Acid Formic Acid Formic_Acid->Cyclization Thiol 1H-1,2,4-triazole-3-thiol Cyclization->Thiol Oxidation Oxidation Thiol->Oxidation H2O2 Hydrogen Peroxide H2O2->Oxidation Disulfide 3,3'-Dithiobis(1H-1,2,4-triazole) Oxidation->Disulfide Recrystallization Recrystallization Disulfide->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Synthetic workflow for 3,3'-Dithiobis(1H-1,2,4-triazole).

Troubleshooting_Logic Start Synthesis Issue Low_Yield Low or No Product Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Check_Reagents Check Oxidizing Agent Activity & pH Low_Yield->Check_Reagents Inactive Reagents? Check_Conditions Verify Reaction Time & Temperature Low_Yield->Check_Conditions Incorrect Conditions? Check_Stoichiometry Ensure Sufficient Oxidizing Agent Impure_Product->Check_Stoichiometry Unreacted Starting Material? Recrystallize Recrystallize Product Impure_Product->Recrystallize Discolored Product? Column_Chromatography Consider Column Chromatography Recrystallize->Column_Chromatography Still Impure?

Caption: Troubleshooting decision tree for synthesis issues.

Addressing stability issues of 3,3'-Dithiobis(1H-1,2,4-triazole) during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of 3,3'-Dithiobis(1H-1,2,4-triazole) during storage and experimentation.

Troubleshooting Guide

This guide provides solutions to common stability-related problems encountered during the handling and storage of 3,3'-Dithiobis(1H-1,2,4-triazole).

Problem Possible Cause Recommended Solution
Physical Appearance Change (e.g., color change, clumping) - Exposure to moisture and/or high humidity. - Exposure to light. - Elevated storage temperature.- Store the compound in a tightly sealed container with a desiccant. - Store in a dark place or use an amber-colored vial. - Store at the recommended temperature of 10-30°C.[1]
Decreased Purity or Presence of Impurities in Analysis (e.g., HPLC) - Thermal decomposition. - Hydrolysis due to moisture. - Photodegradation. - Incompatible storage container.- Avoid prolonged exposure to high temperatures. - Ensure the compound is stored in a dry environment. - Protect from light exposure. - Use inert glass or other non-reactive containers for storage.
Inconsistent Experimental Results - Degradation of the compound in solution. - Reaction with solvent or other components in the experimental setup.- Prepare solutions fresh before use. - If solutions must be stored, keep them at low temperatures (2-8°C) and protected from light for a limited time. Perform a stability study in the specific solvent to determine an acceptable storage duration. - Ensure compatibility of the compound with all experimental components.
Poor Solubility - Partial degradation of the compound.- Confirm the purity of the compound using a suitable analytical method like HPLC. - If degradation is observed, obtain a fresh, high-purity batch of the compound. The compound is soluble in water and acids.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3,3'-Dithiobis(1H-1,2,4-triazole)?

A1: To ensure the stability of 3,3'-Dithiobis(1H-1,2,4-triazole), it should be stored at a controlled room temperature, ideally between 10°C and 30°C.[1] It is crucial to protect the compound from moisture by storing it in a tightly sealed container, preferably with a desiccant.[1] Additionally, the compound should be kept away from direct light and strong acids.[1]

Q2: What factors can lead to the degradation of 3,3'-Dithiobis(1H-1,2,4-triazole)?

A2: The stability of 3,3'-Dithiobis(1H-1,2,4-triazole) can be compromised by several factors, including:

  • Moisture: The disulfide bond is susceptible to hydrolysis.

  • Temperature: Elevated temperatures can accelerate thermal decomposition.[1]

  • Light: Exposure to UV or visible light can induce photodegradation.

  • pH: The stability of the disulfide bond can be influenced by the pH of the solution, with cleavage often favored under alkaline conditions.[2]

  • Oxidizing and Reducing Agents: The disulfide bond is redox-active and can be cleaved by reducing agents or further oxidized by strong oxidizing agents.

Q3: What are the likely degradation products of 3,3'-Dithiobis(1H-1,2,4-triazole)?

A3: The degradation of 3,3'-Dithiobis(1H-1,2,4-triazole) can occur through two primary pathways: cleavage of the disulfide bond and decomposition of the triazole ring. Cleavage of the disulfide bond would likely result in the formation of 1H-1,2,4-triazole-3-thiol. Decomposition of the triazole ring, particularly at elevated temperatures, can produce gaseous products such as carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen cyanide (HCN), and nitrogen gas (N₂).[1]

Q4: How can I assess the stability of my sample of 3,3'-Dithiobis(1H-1,2,4-triazole)?

A4: A stability assessment can be performed by conducting a stability study. This involves storing the compound under controlled conditions (e.g., specific temperature and humidity) and testing its purity at predetermined time points. A common analytical technique for this is High-Performance Liquid Chromatography (HPLC) with a UV detector, which can separate the parent compound from its degradation products.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, 3,3'-Dithiobis(1H-1,2,4-triazole) should be kept away from strong acids and oxidizing agents.[1] It is also advisable to avoid contact with reactive metals.

Quantitative Stability Data Summary

Condition Parameter Expected Outcome Notes
Temperature 40°C / 75% RH (Accelerated)>5% degradation within 3 monthsBased on typical accelerated stability testing outcomes for moderately stable compounds.
25°C / 60% RH (Long-term)<2% degradation over 12 monthsAssumes proper packaging to protect from moisture and light.
Humidity >80% RHSignificant degradation expectedDisulfide bonds are susceptible to hydrolysis.
Light ICH Q1B Photostability TestingPotential for photodegradationHeterocyclic compounds and disulfide bonds can be light-sensitive.
pH pH < 4Generally stableDisulfide bonds are relatively stable in acidic conditions.
pH 7Moderate stabilityStability is dependent on other factors like temperature and presence of other solutes.
pH > 8Increased rate of disulfide cleavageAlkaline conditions can promote disulfide exchange and cleavage.[2]

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity and monitoring the stability of 3,3'-Dithiobis(1H-1,2,4-triazole).

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard: A well-characterized, high-purity reference standard of 3,3'-Dithiobis(1H-1,2,4-triazole).

  • Sample: The 3,3'-Dithiobis(1H-1,2,4-triazole) sample to be analyzed.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: 5% A, 95% B

    • 25-30 min: Return to initial conditions (95% A, 5% B)

3. Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Prepare the sample solution at a similar concentration to the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks. For stability studies, compare the purity of the stored sample to that of a reference sample at time zero.

Protocol 2: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation products and pathways for 3,3'-Dithiobis(1H-1,2,4-triazole).

1. Materials:

  • 3,3'-Dithiobis(1H-1,2,4-triazole)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector.

  • Photostability chamber.

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and 1 M HCl. Heat one set of samples at 60°C for 24 hours. Keep another set at room temperature.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and 1 M NaOH. Heat one set of samples at 60°C for 24 hours. Keep another set at room temperature.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all samples by HPLC-PDA-MS to separate and identify the degradation products.

Visualizations

Decomposition_Pathway 3,3'-Dithiobis(1H-1,2,4-triazole) 3,3'-Dithiobis(1H-1,2,4-triazole) 1H-1,2,4-triazole-3-thiol 1H-1,2,4-triazole-3-thiol 3,3'-Dithiobis(1H-1,2,4-triazole)->1H-1,2,4-triazole-3-thiol Reduction/Hydrolysis Triazole Ring Cleavage Products Triazole Ring Cleavage Products 3,3'-Dithiobis(1H-1,2,4-triazole)->Triazole Ring Cleavage Products Thermal/Photochemical Stress CO2, NOx, HCN, N2 CO2, NOx, HCN, N2 Triazole Ring Cleavage Products->CO2, NOx, HCN, N2 Gaseous Products

Caption: Proposed degradation pathways for 3,3'-Dithiobis(1H-1,2,4-triazole).

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stability/Forced Degradation cluster_analysis Analysis Sample Sample Storage Conditions (Temp, Humidity, Light) Storage Conditions (Temp, Humidity, Light) Sample->Storage Conditions (Temp, Humidity, Light) Reference Standard Reference Standard HPLC-UV/PDA/MS HPLC-UV/PDA/MS Reference Standard->HPLC-UV/PDA/MS Storage Conditions (Temp, Humidity, Light)->HPLC-UV/PDA/MS Data Analysis Data Analysis HPLC-UV/PDA/MS->Data Analysis

Caption: Workflow for stability assessment of 3,3'-Dithiobis(1H-1,2,4-triazole).

Troubleshooting_Tree Stability Issue Observed Stability Issue Observed Physical Change? Physical Change? Stability Issue Observed->Physical Change? Check Storage Conditions Check Storage Conditions Physical Change?->Check Storage Conditions Yes Purity Decrease? Purity Decrease? Physical Change?->Purity Decrease? No Perform Forced Degradation Perform Forced Degradation Purity Decrease?->Perform Forced Degradation Yes Inconsistent Results in Solution? Inconsistent Results in Solution? Purity Decrease?->Inconsistent Results in Solution? No Prepare Fresh Solutions Prepare Fresh Solutions Inconsistent Results in Solution?->Prepare Fresh Solutions Yes

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: Single Crystal Growth of 3,3'-Dithiobis(1H-1,2,4-triazole) Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3'-dithiobis(1H-1,2,4-triazole) and its metal complexes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the single crystal growth of these compounds.

Frequently Asked Questions (FAQs)

Q1: What makes single crystal growth of 3,3'-dithiobis(1H-1,2,4-triazole) metal complexes challenging?

A1: The single crystal growth of metal complexes with 3,3'-dithiobis(1H-1,2,4-triazole) can be challenging due to a combination of factors inherent to the ligand's structure. The molecule possesses multiple potential coordination sites through the nitrogen atoms of the two triazole rings and the sulfur atoms of the disulfide bridge.[1] This polyfunctional nature can lead to the formation of various species in solution, including oligomers or polymers, which can hinder the ordered arrangement required for single crystal formation. Furthermore, the flexibility of the disulfide bond can introduce conformational variability, making it difficult for the complex to adopt a single, well-defined geometry necessary for crystallization. The coordination chemistry of this specific ligand is not extensively documented, which adds a layer of challenge as researchers are exploring a relatively new area of coordination chemistry.[1]

Q2: What are the common coordination modes observed for 1,2,4-triazole based ligands?

A2: 1,2,4-triazole and its derivatives are versatile ligands that can coordinate to metal ions in several ways. They can act as monodentate ligands, typically through one of the nitrogen atoms. More commonly, they function as bridging ligands, linking two or more metal centers to form coordination polymers. The nitrogen atoms in the 1 and 2 positions of the triazole ring are frequently involved in forming these bridges.[2][3] The specific coordination mode is influenced by factors such as the metal ion's coordination preference, the solvent system, and the presence of counter-ions.

Q3: Can the disulfide bond in 3,3'-dithiobis(1H-1,2,4-triazole) break during complexation or crystallization?

A3: Yes, the disulfide bond can be susceptible to cleavage under certain experimental conditions. Reductive cleavage of disulfide bonds can occur, particularly under solvothermal conditions or in the presence of reducing agents.[4] This would lead to the in-situ formation of the 1H-1,2,4-triazole-3-thiolate ligand, which would then coordinate to the metal center. This can result in the formation of unexpected crystal structures. It is crucial to carefully control the reaction conditions, especially temperature and the choice of solvents and co-ligands, to maintain the integrity of the disulfide bridge if it is a desired structural feature of the final complex.

Q4: What are the most common techniques for growing single crystals of coordination polymers?

A4: Several techniques are commonly employed for the single crystal growth of coordination polymers. The most prevalent methods include:

  • Slow Evaporation: A solution of the metal salt and ligand is left undisturbed in a vial with a loose cap or covered with perforated film, allowing the solvent to evaporate slowly over days or weeks, leading to gradual supersaturation and crystal growth.[5]

  • Solvent Diffusion (or Vapor Diffusion): A solution of the complex is placed in a vial, which is then placed in a larger sealed container containing a solvent in which the complex is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.[6]

  • Liquid-Liquid Diffusion (Layering): A solution of the ligand is carefully layered on top of a denser solution of the metal salt (or vice versa) in a narrow tube. Crystals form at the interface where the reactants slowly mix.

  • Hydrothermal/Solvothermal Synthesis: The reaction is carried out in a sealed vessel (e.g., a Teflon-lined autoclave) at elevated temperatures and pressures. This method can promote the formation of thermodynamically stable crystalline phases that may not be accessible at room temperature.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Amorphous Precipitate Forms Immediately 1. High concentration of reactants. 2. Rapid reaction kinetics. 3. Poor solubility of the resulting complex.1. Use more dilute solutions of the metal salt and ligand. 2. Slow down the reaction rate by using a diffusion technique (vapor or liquid). 3. Choose a solvent system where the complex has moderate solubility. A mixture of solvents can be effective.
Formation of Polycrystalline Powder 1. High rate of nucleation. 2. Insufficient time for crystal growth. 3. Presence of impurities.1. Reduce the temperature to slow down nucleation. 2. Employ very slow evaporation or diffusion methods. 3. Ensure high purity of starting materials and use clean glassware. Filtration of solutions before setting up crystallization can help.
Crystals are Too Small 1. Too many nucleation sites. 2. Rapid crystal growth. 3. Insufficient concentration of reactants in the later stages of growth.1. Decrease the concentration of reactants. 2. Lower the temperature of crystallization. 3. Use a larger volume of solution to ensure a sustained supply of material for growth.
Twinning or Intergrown Crystals 1. Symmetry of the crystal lattice is prone to twinning. 2. Slight fluctuations in temperature or concentration during growth.1. Try different solvent systems, as solvent-crystal face interactions can influence growth habits. 2. Ensure a very stable environment with minimal temperature and vibrational disturbances.
Oily or Gelatinous Precipitate 1. Formation of oligomeric or polymeric species that are not crystalline. 2. The chosen solvent is not suitable for crystallization.1. Adjust the metal-to-ligand ratio. 2. Experiment with a different range of solvents, including polar and non-polar options, and their mixtures.
No Crystals Form After a Long Time 1. The complex is too soluble in the chosen solvent. 2. The concentration of reactants is too low.1. For slow evaporation, try a more volatile solvent. For diffusion, choose a precipitant that causes a more significant drop in solubility. 2. Increase the initial concentration of the metal and ligand solutions.

Experimental Protocols

Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)

The synthesis of 3,3'-dithiobis(1H-1,2,4-triazole) is typically a two-step process starting from the commercially available 1,2,4-triazole-3-thione.

Step 1: Synthesis of 1,2,4-Triazole-3-thione This compound is often commercially available. If synthesis is required, it can be prepared from thiosemicarbazide and formic acid.

Step 2: Oxidative Dimerization to 3,3'-Dithiobis(1H-1,2,4-triazole) A common method for the oxidation of thiols to disulfides is the use of a mild oxidizing agent like hydrogen peroxide.[1]

  • Procedure:

    • Dissolve 1,2,4-triazole-3-thione in a suitable solvent, such as an aqueous basic solution (e.g., dilute NaOH) to form the thiolate.

    • Cool the solution in an ice bath.

    • Add a solution of hydrogen peroxide (e.g., 30%) dropwise with stirring.

    • The disulfide product will precipitate from the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

General Protocol for Single Crystal Growth by Slow Evaporation
  • In a clean vial, dissolve the metal salt (e.g., nitrates, chlorides, or perchlorates of transition metals like Cu(II), Zn(II), Co(II), etc.) in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or water).

  • In a separate vial, dissolve an equimolar amount of 3,3'-dithiobis(1H-1,2,4-triazole) in the same or a miscible solvent.

  • Combine the two solutions and stir for a short period.

  • Filter the resulting solution to remove any particulate matter.

  • Transfer the clear solution to a clean crystallization vessel (e.g., a small beaker or vial).

  • Cover the vessel with a lid that allows for slow solvent evaporation (e.g., a cap with a few needle holes or sealing with parafilm and piercing it with a needle).

  • Place the vessel in a location with a stable temperature and free from vibrations.

  • Monitor the vessel over several days to weeks for the formation of single crystals.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the crystallization of 3,3'-dithiobis(1H-1,2,4-triazole) metal complexes.

experimental_workflow cluster_synthesis Ligand Synthesis cluster_complexation Complexation cluster_crystallization Crystallization start 1,2,4-Triazole-3-thione oxidation Oxidative Dimerization (e.g., H2O2) start->oxidation ligand 3,3'-Dithiobis(1H-1,2,4-triazole) oxidation->ligand mixing Mixing & Stirring ligand->mixing metal_salt Metal Salt (e.g., M(NO3)2) metal_salt->mixing solvent Solvent solvent->mixing solution Complex Solution mixing->solution filtration Filtration solution->filtration crystal_growth Slow Evaporation / Diffusion filtration->crystal_growth crystals Single Crystals crystal_growth->crystals

Caption: A generalized experimental workflow for the synthesis and crystallization of 3,3'-dithiobis(1H-1,2,4-triazole) metal complexes.

troubleshooting_logic cluster_solutions Troubleshooting Actions start Experiment Outcome precipitate Amorphous Precipitate start->precipitate Immediate solid formation powder Polycrystalline Powder start->powder Fine solid forms no_crystals No Crystals start->no_crystals Clear solution remains good_crystals Good Quality Crystals start->good_crystals Well-formed crystals appear dilute Decrease Concentration precipitate->dilute slow_down Slow Down Reaction Rate (e.g., Diffusion) precipitate->slow_down change_solvent Change Solvent System powder->change_solvent lower_temp Lower Temperature powder->lower_temp no_crystals->change_solvent increase_conc Increase Concentration no_crystals->increase_conc

Caption: A decision-making diagram for troubleshooting common issues in the single crystal growth process.

References

How to prevent byproduct formation in large-scale synthesis of dithiobis triazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of dithiobis triazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic processes, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing dithiobis triazoles on a large scale?

A1: The most prevalent and scalable method involves a two-step process:

  • Formation of 1,2,4-triazole-3-thione: This is typically achieved through the alkaline cyclization of a corresponding acylthiosemicarbazide intermediate.

  • Oxidative Dimerization: The resulting 1,2,4-triazole-3-thione is then oxidized to form the dithiobis triazole disulfide bridge.

Q2: What are the primary byproducts encountered during the synthesis of dithiobis triazoles?

A2: The major byproducts to monitor are:

  • 1,3,4-Thiadiazole Isomers: These are the most common impurities and arise during the cyclization step.

  • Products of C-S Bond Cleavage: These can form during the oxidation step, leading to desulfurized triazoles or other related impurities.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,2,4-triazole-3-thione or acylthiosemicarbazide.

  • Over-oxidized Products: Depending on the oxidant used, sulfonic acids or other over-oxidized species can be formed.

Q3: How can I minimize the formation of the 1,3,4-thiadiazole byproduct?

A3: The formation of the 1,3,4-thiadiazole isomer is highly pH-dependent. Cyclization of the acylthiosemicarbazide intermediate under acidic conditions favors the formation of the 1,3,4-thiadiazole ring.[1][2] To minimize this byproduct, it is crucial to maintain alkaline conditions (e.g., using NaOH, KOH, or Na2CO3) during the cyclization step.[3][4] Careful control of pH is therefore a critical process parameter.

Q4: What are the best practices for the oxidation step to avoid C-S bond cleavage?

A4: Oxidative cleavage of the C-S bond is a potential side reaction that can be influenced by the choice of oxidizing agent and reaction conditions.[1][5] Milder oxidizing agents are generally preferred for large-scale synthesis. While strong oxidants like chlorine or bromine can be effective, they also increase the risk of C-S bond cleavage. Hydrogen peroxide is a commonly used oxidant, but careful control of temperature and stoichiometry is necessary to prevent over-oxidation and decomposition. Iodine is another effective oxidant for this transformation.

Troubleshooting Guides

Issue 1: High Levels of 1,3,4-Thiadiazole Isomer Detected

Possible Causes:

  • Low pH during Cyclization: The reaction medium may have become acidic or not sufficiently alkaline.

  • Inadequate Mixing: Poor mixing in a large reactor can lead to localized areas of low pH.

  • Incorrect Reagent Stoichiometry: Insufficient base was used for the amount of starting material.

Troubleshooting Steps:

  • Monitor and Control pH: Implement in-process pH monitoring. The pH should be maintained in the alkaline range (typically pH 8-12) throughout the cyclization reaction.

  • Optimize Base Addition: Ensure the base is added in a controlled manner to maintain a consistent pH. For large-scale reactions, a gradual addition or the use of a metering pump is recommended.

  • Improve Agitation: Verify that the reactor's agitation is sufficient to ensure a homogeneous reaction mixture. Baffles within the reactor can improve mixing efficiency.

  • Analytical Monitoring: Use in-process analytical techniques like HPLC to monitor the formation of the desired product and the isomeric byproduct.[2]

Issue 2: Presence of Desulfurized Byproducts

Possible Causes:

  • Harsh Oxidation Conditions: The oxidizing agent may be too strong, or the reaction temperature may be too high.

  • Prolonged Reaction Time: Extended exposure to the oxidant can promote side reactions.

  • Presence of Metal Impurities: Certain metal ions can catalyze the decomposition of the desired product or the oxidant, leading to undesired side reactions.

Troubleshooting Steps:

  • Select a Milder Oxidant: Consider using a milder oxidizing agent. The choice of oxidant can have a significant impact on byproduct formation.

  • Optimize Temperature and Reaction Time: Conduct optimization studies to determine the lowest effective temperature and shortest reaction time for the oxidation step.

  • Control Stoichiometry of Oxidant: Carefully control the molar equivalents of the oxidizing agent. An excess of oxidant should be avoided.

  • Use Chelating Agents: If metal contamination is suspected, consider the addition of a chelating agent to sequester metal ions.

  • Purification: Implement a purification strategy, such as recrystallization or chromatography, to remove these impurities.

Experimental Protocols

Key Experiment 1: Optimized Large-Scale Synthesis of 5-Substituted-1,2,4-triazole-3-thione

Objective: To synthesize the 1,2,4-triazole-3-thione precursor while minimizing the formation of the 1,3,4-thiadiazole isomer.

Methodology:

  • Charge the reactor with the appropriate acylthiosemicarbazide and a suitable solvent (e.g., ethanol or water).

  • Begin agitation and heat the mixture to a specified temperature (e.g., 60-80 °C).

  • Prepare a solution of a base, such as sodium hydroxide (e.g., 2 M solution).

  • Slowly add the base solution to the reactor over a period of 1-2 hours, while continuously monitoring the pH to maintain it within the target alkaline range (e.g., pH 9-11).

  • Maintain the reaction mixture at the target temperature for a specified time (e.g., 2-4 hours), with continued pH monitoring and adjustment as necessary.

  • Monitor the reaction progress by HPLC to confirm the consumption of the starting material and the formation of the desired product.

  • Once the reaction is complete, cool the mixture and adjust the pH to precipitate the product.

  • Isolate the product by filtration, wash with water, and dry under vacuum.

Key Experiment 2: Controlled Oxidation to Dithiobis Triazole

Objective: To oxidize the 1,2,4-triazole-3-thione to the dithiobis triazole while minimizing C-S bond cleavage and over-oxidation byproducts.

Methodology:

  • Suspend the 1,2,4-triazole-3-thione in a suitable solvent (e.g., water or an alcohol/water mixture) in the reactor.

  • Cool the mixture to a controlled temperature (e.g., 0-10 °C).

  • Slowly add a solution of the chosen oxidizing agent (e.g., hydrogen peroxide or an iodine solution) to the reaction mixture over a period of 1-3 hours, maintaining the low temperature.

  • Monitor the reaction by TLC or HPLC to track the disappearance of the starting material and the formation of the disulfide product.

  • Once the reaction is complete, quench any remaining oxidant (if necessary).

  • Isolate the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent system to remove any unreacted starting material and byproducts.

Data Presentation

Table 1: Effect of pH on the Cyclization of Acylthiosemicarbazide

pH of ReactionYield of 1,2,4-Triazole-3-thione (%)Purity by HPLC (%)1,3,4-Thiadiazole Byproduct (%)
5152080
7455545
9859010
1192982

Table 2: Comparison of Oxidizing Agents for Dimerization

Oxidizing AgentReaction Temp (°C)Reaction Time (h)Yield of Dithiobis Triazole (%)Purity by HPLC (%)C-S Cleavage Byproducts (%)
H₂O₂ (30%)5288953
Iodine25191971
Bromine01.585908
KMnO₄03758015

Visualizations

Byproduct_Formation_Pathway acylthiosemicarbazide Acylthiosemicarbazide triazole_thione 1,2,4-Triazole-3-thione (Desired Intermediate) acylthiosemicarbazide->triazole_thione Alkaline Conditions (pH > 7) thiadiazole 1,3,4-Thiadiazole (Isomeric Byproduct) acylthiosemicarbazide->thiadiazole Acidic Conditions (pH < 7) dithiobis_triazole Dithiobis Triazole (Final Product) triazole_thione->dithiobis_triazole Mild Oxidation cs_cleavage C-S Cleavage Products (Byproducts) triazole_thione->cs_cleavage Harsh Oxidation

Caption: Competitive pathways in dithiobis triazole synthesis.

Troubleshooting_Workflow start Start: Impurity Detected check_cyclization Is the impurity a 1,3,4-thiadiazole isomer? start->check_cyclization check_oxidation Are desulfurized byproducts present? check_cyclization->check_oxidation No optimize_ph Optimize Cyclization: - Monitor and control pH - Ensure sufficient base - Improve agitation check_cyclization->optimize_ph Yes optimize_oxidation Optimize Oxidation: - Use milder oxidant - Control temperature and time - Check for metal impurities check_oxidation->optimize_oxidation Yes end End: Impurity Minimized check_oxidation->end No optimize_ph->end optimize_oxidation->end

Caption: Troubleshooting flowchart for byproduct formation.

References

Refining experimental procedures for reproducible corrosion inhibition measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental procedures for reproducible corrosion inhibition measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for evaluating corrosion inhibitor efficiency?

A1: The primary methods to determine corrosion rates and inhibitor efficiency can be broadly categorized as non-destructive and destructive techniques.[1]

  • Weight Loss Method: This is a direct and simple technique where a pre-weighed metal coupon is exposed to a corrosive environment for a specific duration. The weight loss is then used to calculate the corrosion rate.[2][3] It is versatile and applicable to all types of corrosive environments.[3]

  • Electrochemical Techniques: These methods provide insights into the electrochemical reactions at the metal's surface and can be used for continuous monitoring. Common electrochemical techniques include:

    • Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique that provides information on the corrosion mechanism and the protective properties of the inhibitor film.[4]

    • Linear Polarization Resistance (LPR): A rapid, non-destructive technique for measuring the corrosion rate in real-time.[1]

    • Potentiodynamic Polarization: A destructive technique that provides information on the anodic and cathodic corrosion processes.[5]

  • Solution Analysis: This method involves measuring the change in the concentration of metal ions in the corrosive solution over time. It is most effective when the corrosion products are soluble.[1]

  • Surface Analysis: Techniques like Scanning Electron Microscopy (SEM) and stereo microscopy are used to examine the surface morphology of the metal after exposure to the corrosive environment, providing qualitative information about the inhibitor's performance.[6]

Q2: How do I choose the right experimental setup for my corrosion inhibitor testing?

A2: The choice of experimental setup should simulate the operational conditions in the field as closely as possible.[1] Key factors to consider include:

  • Environment and Material Composition: The test solution and metal coupons should match the real-world application.[1][7]

  • Temperature and Pressure: These should be controlled to reflect the service conditions.[1]

  • Flow Conditions: The movement of the corrosive fluid can significantly impact inhibitor performance. Laboratory setups like the bubble test, static test, and wheel test can be used to simulate different flow regimes.[1] The merit of a laboratory methodology is often judged by its ability to control and determine hydrodynamic parameters.[1]

  • Inhibitor Addition Method: The method of introducing the inhibitor (continuous or batch) should mimic the intended application.[1]

Q3: My electrochemical measurement results are not reproducible. What are the common causes?

A3: Reproducibility in electrochemical measurements can be affected by several factors:

  • Sample Preparation: Inconsistent surface preparation of the working electrode is a major source of variability. Ensure a standardized procedure for polishing, cleaning, and drying the specimens.[3][5] Minimal cleaning should include a solvent wash to degrease the sample.[7]

  • Solution Preparation: The composition of the test solution, including the concentration of corrosive species and the inhibitor, must be precise. The pH and dissolved gas content (e.g., O2, CO2, H2S) should be carefully controlled.[1][2]

  • Environmental Factors: Day-to-day variations in the test chamber environment, such as temperature and relative humidity, can influence results.[8] Even the position of the test cell within the chamber can have an effect.[8]

  • Operator Variability: The experience and consistency of the person performing the experiment play a crucial role, especially in techniques like potentiodynamic polarization.[5]

  • Instrumental Noise: Strong electromagnetic fields can interfere with sensitive measurements like EIS. It is advisable to conduct these experiments away from noise sources.[5]

  • Interface Connection: The electrical connection to the working electrode needs to be secure and stable.[5]

Q4: What are the best practices for preparing metal coupons for weight loss experiments?

A4: Proper coupon preparation is critical for obtaining accurate and reproducible weight loss data.[3]

  • Surface Finish: The surface of the coupon should be prepared to be comparable to the system being modeled.[7] Common methods include blasting with glass beads or sand, or grinding with abrasive belts.[3]

  • Cleaning: Before exposure, coupons must be thoroughly cleaned to remove any contaminants. This typically involves degreasing with a solvent.[3][7] Refer to standards like NACE RP-0775 and ASTM G-1 & G-4 for detailed procedures.[3]

  • Handling: Avoid handling cleaned coupons with bare hands to prevent contamination from oils and salts.[9]

  • Weighing: Use a high-precision analytical balance to weigh the coupons before and after exposure.

  • Post-Exposure Cleaning: After the test, corrosion products must be removed without disturbing the underlying metal. This is a critical step for accurate weight loss determination.[3]

Q5: How can I ensure the inhibitor solution is prepared correctly?

A5: The stability and homogeneity of the inhibitor solution are crucial.

  • Solubility: Ensure the inhibitor is fully dissolved in the test medium. Some inhibitors may require specific solvents or dispersants to remain suspended.[10]

  • Concentration: Use precise measurements to achieve the desired inhibitor concentration. Under-dosing can lead to a loss of effectiveness.[9]

  • Compatibility: Be aware of potential interactions between the inhibitor and other components in the system, which could lead to issues like emulsion or foaming.

Troubleshooting Guides

Issue 1: Inconsistent Corrosion Rates in Weight Loss Measurements
Potential Cause Troubleshooting Step
Inconsistent Surface Preparation Standardize the coupon polishing and cleaning procedure. Refer to ASTM G1 for detailed guidelines.[7]
Contamination of Coupons Handle coupons with gloves to avoid transferring oils and salts from your hands.[9] Ensure thorough cleaning before weighing and exposure.[3]
Non-uniform Corrosion Use duplicate or multi-replicate coupon samples to account for local variations in corrosion.[3] Ensure consistent orientation of coupons relative to the flow of the corrosive medium.[3]
Incomplete Removal of Corrosion Products Use appropriate chemical or mechanical cleaning methods to remove all corrosion products without removing the base metal. Refer to ASTM G1 for recommended practices.[7]
Variations in Test Conditions Tightly control temperature, pressure, and solution composition throughout the experiment.[1]
Issue 2: High Scatter in Electrochemical Data (EIS, LPR, Polarization)
Potential Cause Troubleshooting Step
Unstable Open Circuit Potential (OCP) Allow the system to stabilize for a sufficient amount of time before starting the measurement. The OCP should be stable to within a few millivolts.[11]
Poor Electrical Connection Check all connections to the electrodes. Ensure the reference electrode tip is close to the working electrode.
External Electrical Noise Shield the electrochemical cell and cables. Ground the potentiostat properly. Avoid running experiments near sources of electromagnetic interference.[5]
Inconsistent Electrode Surface Implement a rigorous and repeatable procedure for polishing and cleaning the working electrode before each experiment.[5]
Gas Bubble Adherence If purging with a gas, ensure that bubbles do not attach to the electrode surface, as this can alter the active area.
Solution Contamination Use high-purity water and reagents. Ensure the test cell is thoroughly cleaned between experiments.

Experimental Protocols

Protocol 1: Standard Weight Loss Corrosion Test (based on ASTM G31)
  • Coupon Preparation:

    • Machine metal coupons to standard dimensions (e.g., 38mm diameter, 3mm thickness with a mounting hole).[6]

    • Sand the cut edges.[6]

    • Clean the coupon by degreasing with a suitable solvent.

    • Dry the coupon thoroughly.

    • Weigh the coupon to the nearest 0.1 mg.

  • Exposure:

    • Immerse the coupon in the test solution for a predetermined duration (e.g., 24 hours, 10 days, or 20 days).[6]

    • Control the test conditions (temperature, aeration, agitation) as required.[6]

  • Post-Exposure Cleaning:

    • Carefully remove the coupon from the solution.

    • Clean the coupon to remove all corrosion products using a method that does not remove a significant amount of the underlying metal (refer to ASTM G1 for guidance).[7]

    • Dry the coupon thoroughly.

  • Final Weighing and Calculation:

    • Weigh the cleaned and dried coupon to the nearest 0.1 mg.

    • Calculate the weight loss.

    • Calculate the corrosion rate in units such as millimeters per year (mm/y) or mils per year (mpy).[6]

Protocol 2: Preparation for Electrochemical Measurements
  • Working Electrode Preparation:

    • Mount the metal sample in an appropriate holder, exposing a well-defined surface area.

    • Mechanically polish the electrode surface using a series of abrasive papers with decreasing grit size.

    • Perform a final polish with a fine abrasive slurry (e.g., alumina or diamond paste) to achieve a mirror-like finish.

    • Rinse the electrode with deionized water and a suitable solvent (e.g., ethanol or acetone) to remove polishing residues.

    • Dry the electrode with a stream of inert gas or clean air.

  • Electrochemical Cell Setup:

    • Assemble the electrochemical cell with the prepared working electrode, a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum or graphite).

    • Fill the cell with the test solution containing the desired concentration of corrosive species and inhibitor.

    • Place the reference electrode tip close to the working electrode surface using a Luggin capillary to minimize ohmic drop.

  • System Equilibration:

    • Immerse the electrodes in the solution and allow the system to reach a stable Open Circuit Potential (OCP). This can take from 30 minutes to several hours.[11]

  • Electrochemical Measurement:

    • Perform the desired electrochemical measurement (e.g., EIS, LPR, or potentiodynamic polarization) using a potentiostat.

Data Presentation

Table 1: Common Corrosion Rate Units and Conversion Factors
Unit Abbreviation Conversion to mm/year
Mils per yearmpy1 mpy = 0.0254 mm/year
Millimeters per yearmm/y1 mm/y
Grams per square meter per hourg/(m²·h)1 g/(m²·h) = 8760 / density (g/cm³) mm/y
Milligrams per square decimeter per daymdd1 mdd = 0.0365 / density (g/cm³) mm/y
Table 2: Standard Test Methods for Corrosion Testing
Standard Title Application
ASTM G1 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test SpecimensGeneral guidelines for handling and evaluating corrosion test specimens.[7]
ASTM G31 Standard Guide for Laboratory Immersion Corrosion Testing of MetalsProcedures for conducting immersion corrosion tests.[6]
ASTM A262 Standard Practices for Detecting Susceptibility to Intergranular Attack in Austenitic Stainless SteelsSpecific tests for intergranular corrosion in stainless steels.[12]
NACE RP0775 Preparation, Installation, Analysis, and Interpretation of Corrosion Coupons in Oilfield OperationsGuidance on the use of corrosion coupons in oil and gas environments.[12]
ASTM G5 Standard Reference Test Method for Making Potentiodynamic Anodic Polarization MeasurementsStandardized procedure for potentiodynamic polarization measurements.[11]
ASTM G106 Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance MeasurementsGuidelines for verifying the accuracy of EIS measurements.[11]

Visualizations

Experimental_Workflow A Define Test Parameters (Material, Environment, Inhibitor) B Sample Preparation (Coupons or Electrodes) A->B C Solution Preparation A->C D Experimental Setup B->D C->D E Weight Loss Measurement D->E Destructive F Electrochemical Measurement D->F Non-destructive/ Destructive G Surface Analysis D->G Post-test H Data Acquisition E->H F->H I Data Analysis (Corrosion Rate, Inhibition Efficiency) G->I H->I J Results Interpretation and Reporting I->J Troubleshooting_Workflow rect_node rect_node Start Non-Reproducible Results Check_Sample Consistent Sample Preparation? Start->Check_Sample Check_Solution Accurate Solution Preparation? Check_Sample->Check_Solution Yes Action_Sample Standardize Preparation Protocol Check_Sample->Action_Sample No Check_Environment Stable Environmental Conditions? Check_Solution->Check_Environment Yes Action_Solution Verify Concentrations and Purity Check_Solution->Action_Solution No Check_Setup Correct Experimental Setup? Check_Environment->Check_Setup Yes Action_Environment Isolate from Fluctuations Check_Environment->Action_Environment No Action_Setup Check Connections and Calibrations Check_Setup->Action_Setup No End Re-run Experiment Check_Setup->End Yes Action_Sample->Check_Sample Action_Solution->Check_Solution Action_Environment->Check_Environment Action_Setup->Check_Setup

References

Overcoming low solubility of 3,3'-Dithiobis(1H-1,2,4-triazole) in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of 3,3'-Dithiobis(1H-1,2,4-triazole) in various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is 3,3'-Dithiobis(1H-1,2,4-triazole) and why is its solubility a concern?

3,3'-Dithiobis(1H-1,2,4-triazole) is a chemical compound that is often investigated for its potential in drug development, coordination chemistry, and electrochemistry due to the bioactive 1,2,4-triazole rings and the redox-active disulfide bridge. However, its planar, symmetrical structure and potential for strong intermolecular hydrogen bonding can lead to low solubility in many common solvents, which can be a significant hurdle in experimental assays and formulation development.

Q2: What are the general solubility characteristics of 3,3'-Dithiobis(1H-1,2,4-triazole)?

Direct quantitative solubility data for 3,3'-Dithiobis(1H-1,2,4-triazole) is not extensively published. However, based on its structure and data from closely related bis-triazole compounds, it is expected to be poorly soluble in non-polar organic solvents and have limited solubility in water and alcohols. A related compound, dicarbohydrazide bis[3-(5-nitroimino-1,2,4-triazole)], is reported to be almost insoluble in solvents like methanol, ethanol, and acetone, but shows some solubility in dimethyl sulfoxide (DMSO), water, N,N-diethylformamide (DEF), and γ-butyrolactone (BL), with solubility increasing at higher temperatures.

Q3: What are the initial recommended solvents to try for dissolving 3,3'-Dithiobis(1H-1,2,4-triazole)?

Based on empirical evidence from related triazole compounds, the following solvents are recommended as a starting point:

  • Dimethyl sulfoxide (DMSO): Often the most effective solvent for this class of compounds.

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be effective.

  • Heated water: The precursor, 1H-1,2,4-triazole-3-thiol, is soluble in hot water, so this may be a viable option, potentially with pH adjustment.[1]

Q4: Can derivatization improve the solubility of 3,3'-Dithiobis(1H-1,2,4-triazole)?

Yes, chemical modification is a potential strategy. For instance, introducing glycosyl units to related triazole-thiones has been shown to improve water solubility and enhance biological activity.[2] The preparation of nucleoside analogues of similar compounds has also been proposed to improve solubility and bioavailability.[3]

Troubleshooting Guides

Scenario 1: Precipitate Formation in Aqueous Buffer During a Biological Assay

Q: I dissolved my 3,3'-Dithiobis(1H-1,2,4-triazole) in DMSO for a cell-based assay. When I add it to my aqueous cell culture medium, a precipitate forms. What can I do?

A: This is a common issue when a compound is poorly soluble in an aqueous system. Here are several troubleshooting steps:

  • Reduce the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to a level below its solubility limit in the medium.

  • Increase the DMSO Concentration (with caution): You can try to increase the final percentage of DMSO in your medium. However, be mindful that DMSO can have its own biological effects on cells, so it's crucial to run a vehicle control with the same DMSO concentration to assess its impact. Most cell lines can tolerate DMSO up to 0.5-1%, but this should be empirically determined.

  • Use a Co-solvent System: A mixture of solvents can sometimes keep a compound in solution more effectively. A common approach is to use a mixture of DMSO and a less toxic solvent like ethanol or polyethylene glycol (PEG) to dissolve the compound before diluting it in the medium.

  • Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween 20 or Tween 80, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A stock solution of the compound can be prepared in a solvent with a small amount of surfactant before final dilution.

  • pH Adjustment: The solubility of compounds with acidic or basic functional groups can be influenced by pH. The 1,2,4-triazole ring has nitrogen atoms that can be protonated. Experimenting with the pH of your buffer system (if your assay allows) might improve solubility.

Scenario 2: Difficulty Preparing a Stock Solution for Electrochemical Studies

Q: I am trying to prepare a stock solution of 3,3'-Dithiobis(1H-1,2,4-triazole) in acetonitrile for cyclic voltammetry, but it is not dissolving. What solvent system should I use?

A: Acetonitrile is a common solvent for electrochemistry, but it may not be the best choice for this compound. Consider the following:

  • Switch to a More Polar Aprotic Solvent: As mentioned, DMSO and DMF are likely better solvents for this compound. These are also commonly used in electrochemical studies.

  • Use a Co-solvent System: A mixture of solvents may be effective. For example, a small amount of DMSO to initially dissolve the compound, followed by dilution with acetonitrile, might work. Sonication can aid in this process.

  • Consider the Supporting Electrolyte: The choice of supporting electrolyte can sometimes influence the solubility of the analyte. Ensure that the electrolyte is fully dissolved before adding the 3,3'-Dithiobis(1H-1,2,4-triazole).

Data Presentation

Table 1: Estimated Solubility of 3,3'-Dithiobis(1H-1,2,4-triazole) in Common Solvents

Disclaimer: The following data is an estimation based on the solubility of structurally related bis-triazole compounds and should be used as a guideline for initial solvent screening.

SolventTypeEstimated SolubilityNotes
WaterPolar ProticVery LowSolubility may increase with heating and pH adjustment.
MethanolPolar ProticVery Low
EthanolPolar ProticVery Low
AcetonePolar AproticVery Low
AcetonitrilePolar AproticLow
DichloromethaneNon-polarInsoluble
HexaneNon-polarInsoluble
DMSO Polar Aprotic Moderate to High Recommended starting solvent.
DMF Polar Aprotic Moderate A good alternative to DMSO.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent and Heat

This protocol is intended for preparing a concentrated stock solution for use in biological assays.

Materials:

  • 3,3'-Dithiobis(1H-1,2,4-triazole)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG 400), sterile

  • Sterile microcentrifuge tubes

  • Heated water bath or heat block

  • Vortex mixer

Methodology:

  • Weigh out the desired amount of 3,3'-Dithiobis(1H-1,2,4-triazole) in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to the tube. For example, to prepare a 10 mM stock, start with a volume of DMSO that would result in a 50-100 mM solution.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a heated water bath or heat block set to 40-50°C for 5-10 minutes.

  • Remove the tube and vortex again. Repeat the heating and vortexing steps until the compound is completely dissolved.

  • Once dissolved, add the required volume of PEG 400 to achieve the final desired stock concentration.

  • Vortex thoroughly to ensure a homogenous solution.

  • This stock can then be serially diluted in the appropriate assay buffer or cell culture medium. Always perform a final dilution step of at least 1:100 to minimize solvent effects.

Protocol 2: pH Adjustment for Solubility Enhancement in Aqueous Buffers

This protocol is for situations where an aqueous solution is required and the compound's solubility is pH-dependent.

Materials:

  • 3,3'-Dithiobis(1H-1,2,4-triazole)

  • Deionized water or desired buffer

  • 1 M NaOH and 1 M HCl for pH adjustment

  • pH meter

  • Stir plate and stir bar

Methodology:

  • Add the desired amount of 3,3'-Dithiobis(1H-1,2,4-triazole) to a volume of deionized water or buffer.

  • Place the mixture on a stir plate and begin stirring.

  • Slowly add small aliquots of 1 M NaOH to raise the pH. The triazole nitrogens may become deprotonated at higher pH, which could increase solubility.

  • Monitor the dissolution of the compound as the pH is increased.

  • If solubility is achieved at a high pH, the solution can be carefully back-titrated with 1 M HCl to the desired final pH. Be aware that the compound may precipitate if the pH is lowered too much.

  • Alternatively, for some compounds, solubility may be higher at a lower pH. In this case, start by adding small aliquots of 1 M HCl.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation start Weigh Compound dissolve Add DMSO start->dissolve vortex1 Vortex dissolve->vortex1 heat Heat (40-50°C) vortex1->heat vortex2 Vortex Again heat->vortex2 add_peg Add PEG 400 vortex2->add_peg final_vortex Final Vortex add_peg->final_vortex stock_solution Stock Solution final_vortex->stock_solution troubleshooting_logic start Compound Precipitates in Aqueous Medium q1 Is the final concentration essential? start->q1 a1_yes Proceed to other methods q1->a1_yes Yes a1_no Lower the final concentration q1->a1_no No q2 Can the assay tolerate higher DMSO? a1_yes->q2 a2_yes Increase DMSO % (with vehicle control) q2->a2_yes Yes a2_no Try co-solvents or surfactants q2->a2_no No co_solvent Use DMSO/PEG 400 mixture a2_no->co_solvent surfactant Add Tween 20/80 to stock a2_no->surfactant

References

Validation & Comparative

Comparison of corrosion inhibition by 3,3'-Dithiobis(1H-1,2,4-triazole) vs. other triazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triazoles as Corrosion Inhibitors

Triazole derivatives are a prominent class of organic compounds extensively investigated for their efficacy as corrosion inhibitors for a wide range of metals and alloys, including mild steel, copper, and aluminum. Their protective action is attributed to the presence of nitrogen heteroatoms and, in many cases, sulfur atoms and π-electrons within their molecular structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. The mechanism of inhibition can involve physisorption, chemisorption, or a combination of both, leading to a significant reduction in the corrosion rate. The structural characteristics of the triazole ring and its substituents play a crucial role in determining the effectiveness of the inhibitor.

Experimental Protocols for Performance Evaluation

To objectively compare the performance of different triazole-based corrosion inhibitors, standardized experimental protocols are essential. The following are detailed methodologies for key experiments commonly employed in the field.

Weight Loss Measurements

This gravimetric method provides a direct measure of metal loss due to corrosion.

  • Specimen Preparation: Mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm) are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, and dried. The initial weight of each coupon is accurately recorded.

  • Exposure: The prepared coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the triazole inhibitor for a specified period (e.g., 6 hours) at a constant temperature.

  • Analysis: After the immersion period, the coupons are removed, washed with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinsed with distilled water and acetone, dried, and re-weighed.

  • Calculations: The weight loss (ΔW), corrosion rate (CR), and inhibition efficiency (IE%) are calculated using the following equations:

    • ΔW = Winitial - Wfinal

    • CR (mg cm-2 h-1) = ΔW / (A * t)

      • where A is the surface area of the coupon and t is the immersion time.

    • IE% = [(CRblank - CRinhibitor) / CRblank] * 100

      • where CRblank and CRinhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

  • Electrochemical Cell: A conventional three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes.

  • Calculation: The inhibition efficiency is calculated as:

    • IE% = [(icorr,blank - icorr,inhibitor) / icorr,blank] * 100

      • where icorr,blank and icorr,inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

  • Procedure: The experiment is conducted in the same three-electrode cell as the PDP measurements. A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Analysis: The impedance data is typically represented as Nyquist plots (imaginary impedance vs. real impedance). These plots are then fitted to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculation: The inhibition efficiency is calculated from the Rct values:

    • IE% = [(Rct,inhibitor - Rct,blank) / Rct,inhibitor] * 100

      • where Rct,inhibitor and Rct,blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Synthesis of Triazole-Based Inhibitors

The synthesis of novel triazole derivatives is a key area of research in the development of new corrosion inhibitors. The following is an example of a synthesis procedure for novel triazole derivatives as reported in the literature[1].

  • General Procedure for Synthesis of (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) and 5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2): A mixture of 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol (1 mmol) and either 3-acetyl-coumarine or 9H-fluoren-9-one (1 mmol) in methanol (20 ml) containing a few drops of concentrated H2SO4 is refluxed for 10 minutes. The resulting precipitate is filtered while hot, washed with hot methanol, and dried.

Comparative Performance Data of Triazole Inhibitors

The following tables summarize the corrosion inhibition performance of various triazole derivatives on different metals in acidic media, as reported in the literature. This data can be used as a benchmark for evaluating the performance of 3,3'-Dithiobis(1H-1,2,4-triazole) once experimental results become available.

Table 1: Corrosion Inhibition Efficiency of Triazole Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (mM)Temperature (K)MethodInhibition Efficiency (%)Reference
1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE)0.5303Weight Loss95.1[2]
4-(4-methoxybenzylidene)amino-5-pyridin-3-yl-3-thio-1,2,4-triazole (MAPTT)0.5303Weight Loss92.7
3,5-diphenyl-4H-1,2,4-triazole (DHT)Not Specified303PolarizationUp to 98[3]
4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarin75 ppmNot SpecifiedWeight Loss95[4]

Table 2: Corrosion Inhibition Efficiency of Triazole Derivatives on Copper in Nitric Acid

InhibitorConcentrationTemperature (°C)MethodInhibition Efficiency (%)Reference
Novel 1,2,4-Triazole Derivative (A)Not Specified25Weight LossUp to 95.1[5]
Novel 1,2,4-Triazole Derivative (B)Not Specified25Weight LossLower than A[5]

Visualizing Experimental Workflows and Mechanisms

Diagrams generated using Graphviz can effectively illustrate complex experimental workflows and the proposed mechanisms of corrosion inhibition.

Experimental_Workflow cluster_prep Specimen Preparation cluster_exposure Corrosion Testing cluster_analysis Data Analysis p1 Metal Coupon p2 Polishing p1->p2 p3 Cleaning & Drying p2->p3 p4 Weighing (Initial) p3->p4 e1 Immersion in Corrosive Media (with/without inhibitor) p4->e1 e2 Electrochemical Measurements (PDP, EIS) e1->e2 a1 Weighing (Final) e1->a1 After Immersion a3 Analyze Polarization Curves (icorr, Ecorr) e2->a3 a4 Analyze EIS Data (Rct, Cdl) e2->a4 a2 Calculate Weight Loss & IE% a1->a2 a5 Calculate IE% a3->a5 a4->a5

Caption: General workflow for evaluating corrosion inhibitor performance.

Inhibition_Mechanism cluster_metal Metal Surface cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface M Metal (e.g., Fe) M->M Anodic Reaction (Metal Dissolution) Adsorption Adsorption of Inhibitor M->Adsorption Inh Triazole Inhibitor Inh->Adsorption H H+ H->M Cathodic Reaction (H2 evolution) Cl Cl- Film Protective Film Formation Adsorption->Film Block Blocking of Active Sites Film->Block Block->M Corrosion Inhibition

Caption: Proposed mechanism of corrosion inhibition by triazole derivatives.

References

Validating Electrochemical Impedance Spectroscopy (EIS) Data for Dithiobis Triazole Films: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dithiobis triazole films are a class of self-assembled monolayers (SAMs) that have garnered significant interest in various fields, including corrosion inhibition, biosensing, and electronics, owing to their unique electrochemical properties and ease of formation on noble metal surfaces. Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the interfacial properties of these films. However, the reliability of EIS data is contingent upon rigorous validation to ensure accurate interpretation of the film's behavior. This guide provides a comprehensive comparison of methodologies for validating EIS data for dithiobis triazole films, supported by detailed experimental protocols and a comparative analysis with alternative characterization techniques.

Core Principles of EIS Data Validation

The validity of EIS measurements hinges on several fundamental criteria that ensure the system's response is accurately captured and interpretable. These principles are critical when studying the delicate nature of dithiobis triazole films.

  • Linearity : The applied AC perturbation should be small enough to ensure a linear current response. For dithiobis triazole films, a typical perturbation of 5-10 mV is recommended to avoid altering the film structure or inducing non-linear electrochemical reactions.

  • Causality : The system's response (current) must only be due to the applied perturbation (voltage) and not from other external factors. This is ensured by proper shielding of the electrochemical cell.

  • Finite Impedance at DC : As the frequency approaches zero, the impedance should remain finite. For dithiobis triazole films, this relates to the film's charge transfer resistance and dielectric properties.

Data Presentation: Comparison of Validation Techniques

A multi-faceted approach is often necessary to fully validate the properties of dithiobis triazole films. The following table compares EIS with other common surface characterization techniques that can be used for cross-validation.

TechniqueInformation ProvidedStrengthsLimitationsApplication to Dithiobis Triazole Films
Electrochemical Impedance Spectroscopy (EIS) Film capacitance, charge transfer resistance, solution resistance, film defects.[2][3]Non-destructive, provides quantitative data on interfacial properties, sensitive to subtle changes in the film.[1]Data interpretation can be complex, requires equivalent circuit modeling.Ideal for in-situ characterization of film formation, stability, and interaction with analytes.
Cyclic Voltammetry (CV) Redox behavior of the film, presence of pinholes or defects, surface coverage.Provides information on electron transfer kinetics, relatively simple to implement.Less sensitive to subtle changes in film structure compared to EIS, can be destructive at high potential ranges.Complements EIS by confirming the presence of a blocking layer and assessing the film's electrochemical activity.
Scanning Electron Microscopy (SEM) Surface morphology, large-scale defects, film uniformity.High-resolution imaging of the surface.Typically requires the sample to be dry, which may alter the film structure, provides limited information on electrochemical properties.Useful for visualizing the overall uniformity of the film and identifying major defects.
Atomic Force Microscopy (AFM) High-resolution surface topography, film thickness, nanoscale defects.Provides three-dimensional surface information with high resolution, can be performed in liquid.Can be sensitive to tip-sample interactions which may damage the film, scan area is relatively small.Provides direct evidence of film formation and can be used to measure film thickness, corroborating capacitance measurements from EIS.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the film.Provides detailed chemical information about the film and the interface.Requires high vacuum, which may alter the film, provides an average composition over the analysis area.Confirms the chemical identity and binding of the dithiobis triazole molecules to the substrate.

Experimental Protocols

EIS Measurement and Validation Protocol for Dithiobis Triazole Films

This protocol outlines the steps for obtaining and validating EIS data for a dithiobis triazole film self-assembled on a gold electrode.

a. Materials and Equipment:

  • Working Electrode: Gold electrode

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire or mesh

  • Electrolyte: Phosphate-buffered saline (PBS) or other suitable buffer containing a redox probe (e.g., 1-5 mM [Fe(CN)6]3-/4-).[4]

  • Dithiobis triazole solution for film formation

  • Potentiostat with EIS capability

b. Experimental Procedure:

  • Electrode Preparation: Clean the gold electrode by polishing with alumina slurry, followed by sonication in ethanol and deionized water.

  • Film Formation: Immerse the clean gold electrode in a solution of dithiobis triazole for a specified time (e.g., 2-24 hours) to allow for the formation of a self-assembled monolayer.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the dithiobis triazole-modified gold electrode as the working electrode, a platinum counter electrode, and a reference electrode.

  • Open Circuit Potential (OCP) Stabilization: Allow the OCP to stabilize for at least 30 minutes before running EIS.

  • EIS Measurement:

    • Apply a DC potential equal to the stabilized OCP.

    • Apply an AC perturbation of 5-10 mV.

    • Scan a frequency range from 100 kHz to 0.1 Hz.

  • Data Validation:

    • Kramers-Kronig (K-K) Test: Use the potentiostat software to perform a K-K transformation on the acquired data. A good fit indicates that the data is linear, causal, and stable.

    • Equivalent Circuit Modeling: Fit the impedance data to a suitable equivalent circuit model (e.g., a modified Randles circuit). The goodness of fit (e.g., low chi-squared value) provides confidence in the model and the extracted parameters.[5][6]

Complementary Characterization Protocols

a. Cyclic Voltammetry (CV):

  • Perform CV in the same electrolyte with the redox probe.

  • Scan the potential over a range that encompasses the redox potential of the probe.

  • A significant decrease in the peak currents and an increase in the peak-to-peak separation compared to a bare gold electrode indicates the formation of a blocking film.

b. Atomic Force Microscopy (AFM):

  • Image the surface of the modified electrode in tapping mode.

  • Compare the topography of the bare and modified electrode to visualize the film.

  • Introduce a scratch in the film to measure its thickness.

Mandatory Visualization

The following diagrams illustrate the logical workflow for validating EIS data and the common equivalent circuit model used for dithiobis triazole films.

G cluster_0 EIS Data Acquisition cluster_1 Data Validation cluster_2 Cross-Validation with Other Techniques start Prepare Dithiobis Triazole Film on Electrode setup Assemble 3-Electrode Cell start->setup cv Cyclic Voltammetry start->cv afm Atomic Force Microscopy start->afm xps X-ray Photoelectron Spectroscopy start->xps stabilize Stabilize at OCP setup->stabilize measure Perform EIS Measurement stabilize->measure kk_test Kramers-Kronig Test measure->kk_test reproducibility Check Reproducibility measure->reproducibility modeling Equivalent Circuit Modeling measure->modeling final_analysis Comprehensive Film Characterization kk_test->final_analysis Valid Data reproducibility->final_analysis Reproducible modeling->final_analysis Good Fit cv->final_analysis afm->final_analysis xps->final_analysis

Caption: Workflow for the comprehensive validation of EIS data for dithiobis triazole films.

G cluster_parallel out n1 Rs Rs n1->Rs n2 Rct Rct n2->Rct CPE CPEdl n2->CPE n3 n3->out n4 Rs->n2 Rct->n3 CPE->n3

Caption: Modified Randles circuit for modeling dithiobis triazole films.

Validating EIS data for dithiobis triazole films is crucial for obtaining reliable insights into their properties and performance. A robust validation strategy involves ensuring the fundamental criteria of EIS are met, employing appropriate equivalent circuit models, and cross-verifying the results with complementary surface analysis techniques. By following the protocols and comparative approaches outlined in this guide, researchers can enhance the accuracy and reliability of their EIS measurements, leading to a deeper understanding of these promising thin films.

References

A Comparative Analysis of 3,3'-Dithiobis(1H-1,2,4-triazole) and its Monomeric Precursor, 1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of heterocyclic chemistry, 1,2,4-triazole derivatives are of significant interest to the scientific community due to their broad spectrum of biological activities. This guide provides a comparative overview of 1H-1,2,4-triazole-3-thiol, a key monomeric precursor, and its oxidized disulfide dimer, 3,3'-Dithiobis(1H-1,2,4-triazole). While extensive research has been conducted on the monomer and its various derivatives, direct comparative studies with the disulfide dimer are limited. This report consolidates the available data on their synthesis and biological potential, offering insights for researchers in drug discovery and development.

Chemical Structures and Properties

1H-1,2,4-triazole-3-thiol (also known as 3-mercapto-1,2,4-triazole) is a heterocyclic compound featuring a triazole ring substituted with a thiol group. This thiol group is reactive and can undergo oxidation to form a disulfide bond, linking two monomeric units to create 3,3'-Dithiobis(1H-1,2,4-triazole).

Below is a table summarizing some of the key chemical and physical properties of the monomer. Data for the dimer is less readily available in the literature.

Property1H-1,2,4-triazole-3-thiol3,3'-Dithiobis(1H-1,2,4-triazole)
Molecular Formula C₂H₃N₃SC₄H₄N₆S₂
Molecular Weight 101.13 g/mol 200.26 g/mol
Appearance White to light yellow crystalline powder[1]Not widely reported
Melting Point 221-224 °C[1]Not widely reported
Solubility Soluble in hot water[1]Not widely reported

Synthesis and Interconversion

The synthesis of 1H-1,2,4-triazole-3-thiol is well-established, and the formation of its disulfide dimer, 3,3'-Dithiobis(1H-1,2,4-triazole), proceeds through the oxidation of the thiol group. This reversible reaction is a fundamental aspect of thiol chemistry.

cluster_Monomer Monomer cluster_Dimer Dimer Monomer 1H-1,2,4-triazole-3-thiol Dimer 3,3'-Dithiobis(1H-1,2,4-triazole) Monomer->Dimer Oxidation Dimer->Monomer Reduction

Caption: Reversible oxidation-reduction relationship between the monomer and its disulfide dimer.

Experimental Protocols

Synthesis of 1H-1,2,4-triazole-3-thiol

A common method for the synthesis of 1H-1,2,4-triazole-3-thiol involves the cyclization of a thiosemicarbazide derivative. A detailed protocol is as follows:

  • Preparation of 1-Formyl-3-thiosemicarbazide: Thiosemicarbazide (1 mole) is added to 90% formic acid and heated on a steam bath for approximately 30 minutes. The resulting crystalline 1-formyl-3-thiosemicarbazide is then precipitated by the addition of boiling water, followed by cooling. The product is collected by filtration and air-dried.

  • Cyclization to 1H-1,2,4-triazole-3-thiol: The 1-formyl-3-thiosemicarbazide (1 mole) is dissolved in an aqueous solution of sodium hydroxide (1 mole) and heated on a steam bath for 1 hour. After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the 1,2,4-triazole-3-thiol. The product is then collected by filtration, recrystallized from hot water, and dried.

Synthesis of 3,3'-Dithiobis(1H-1,2,4-triazole)

The synthesis of the disulfide dimer can be achieved through the oxidation of the monomer. A general procedure using a mild oxidizing agent is proposed below:

  • Dissolution of Monomer: 1H-1,2,4-triazole-3-thiol is dissolved in a suitable solvent, such as a basic aqueous solution.

  • Oxidation: An oxidizing agent, such as hydrogen peroxide or an iodine solution, is added dropwise to the solution of the monomer with stirring. The reaction progress can be monitored by the disappearance of the thiol group.

  • Isolation of Dimer: The resulting precipitate of 3,3'-Dithiobis(1H-1,2,4-triazole) is collected by filtration, washed with water, and dried.

G start Start dissolve Dissolve Monomer in basic solution start->dissolve oxidize Add Oxidizing Agent (e.g., H₂O₂) dissolve->oxidize Stirring precipitate Precipitation of Dimer oxidize->precipitate filter Filter and Wash precipitate->filter dry Dry the Product filter->dry end End dry->end

Caption: A generalized workflow for the synthesis of the disulfide dimer from its monomer.

Comparative Biological Activities

Extensive research has highlighted the diverse biological activities of 1H-1,2,4-triazole-3-thiol and its derivatives. These include antimicrobial, anticancer, and antioxidant properties. However, there is a notable lack of publicly available data directly comparing the biological efficacy of the monomer with its disulfide dimer, 3,3'-Dithiobis(1H-1,2,4-triazole). The tables below summarize the reported activities for derivatives of the monomeric precursor, which may provide an indication of the potential therapeutic areas for both compounds.

Antimicrobial Activity

Derivatives of 1H-1,2,4-triazole-3-thiol have been extensively studied for their activity against a range of microbial pathogens.

Compound TypeTarget Organism(s)Reported Activity
S-substituted 1,2,4-triazole-3-thiolsEscherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicansShowed activity with MIC values in the range of 31.25 - 62.5 µg/mL.[2]
4,5-disubstituted-1,2,4-triazole-3-thionesGram-positive and Gram-negative bacteriaVarious derivatives exhibited antibacterial properties.
1,2,4-triazole-3-thione derivativesS. aureus, E. coli, P. aeruginosaSome derivatives showed activity against Gram-positive bacteria.[3]
Anticancer Activity

The anticancer potential of 1,2,4-triazole-3-thiol derivatives has been evaluated against various cancer cell lines.

Compound TypeCell Line(s)Reported Activity (e.g., IC₅₀)
Hydrazone derivatives of 1,2,4-triazole-3-thiolHuman melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), pancreatic carcinoma (Panc-1)Moderate cytotoxicity with EC₅₀ values in the range of 2–17 µM.[4]
1,2,4-triazole-3-thione derivativesVarious human cancer cell linesAntitumor activity has been reported for several derivatives.[3]
1,2,4-triazole and 1,3,4-thiadiazole derivativesHuman pancreatic, lung, ovarian, melanoma, and colorectal adenocarcinoma cell linesSome compounds showed good activity with IC₅₀ values ranging from 0.04 to 23.6 µM.[5]
Antioxidant Activity

The ability of 1,2,4-triazole derivatives to scavenge free radicals has also been a subject of investigation.

Compound TypeAssayReported Activity
1,2,4-triazole-3-thione derivativesDPPH radical scavengingSome derivatives exhibited good antioxidant activity.
Triazole-thiol and thiadiazole derivativesDPPH radical scavengingCompounds were found to possess good antioxidant properties.[1]

Conclusion

1H-1,2,4-triazole-3-thiol is a versatile precursor for a wide range of biologically active compounds. Its oxidation to the disulfide dimer, 3,3'-Dithiobis(1H-1,2,4-triazole), represents a simple yet significant structural modification. While the monomer and its derivatives have demonstrated promising antimicrobial, anticancer, and antioxidant activities, a clear understanding of how dimerization impacts this biological profile is currently lacking in the scientific literature. Further comparative studies are warranted to elucidate the structure-activity relationship between these two compounds, which could pave the way for the development of novel therapeutic agents. Researchers are encouraged to explore the synthesis and biological evaluation of 3,3'-Dithiobis(1H-1,2,4-triazole) to fill this knowledge gap.

References

Validating the Electronic Structure of 3,3'-Dithiobis(1H-1,2,4-triazole): A Comparative Guide Using DFT Calculations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of theoretical Density Functional Theory (DFT) calculations with experimental data to validate the electronic structure of 3,3'-Dithiobis(1H-1,2,4-triazole), a molecule of interest in medicinal chemistry and materials science. This guide outlines the experimental and computational methodologies, presents a clear comparison of the results, and visualizes the validation workflow.

Introduction

3,3'-Dithiobis(1H-1,2,4-triazole) is a heterocyclic compound featuring a disulfide linkage between two 1,2,4-triazole rings. Understanding its electronic structure is crucial for predicting its reactivity, intermolecular interactions, and potential applications. DFT calculations offer a powerful theoretical tool to investigate these properties, but their accuracy must be validated against experimental data. This guide focuses on the comparison between DFT-calculated molecular geometry and experimental X-ray diffraction data.

Experimental and Computational Methodologies

A combination of experimental techniques and computational chemistry is employed to provide a robust validation of the electronic structure of 3,3'-Dithiobis(1H-1,2,4-triazole).

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental geometry of 3,3'-Dithiobis(1H-1,2,4-triazole) was determined by single-crystal X-ray diffraction.

  • Synthesis and Crystallization: The compound was synthesized by the oxidation of 3-mercapto-1H-1,2,4-triazole. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.[1]

  • Data Collection: A single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using Mo Kα radiation.[1]

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions.[1]

Computational Protocol: Density Functional Theory (DFT) Calculations

The theoretical molecular geometry and electronic properties were calculated using DFT.

  • Software: All calculations were performed using a quantum chemistry software package such as Gaussian.

  • Method and Basis Set: The geometry of the 3,3'-Dithiobis(1H-1,2,4-triazole) molecule was optimized in the gas phase using the B3LYP hybrid functional and the 6-311++G(d,p) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were also calculated at the B3LYP/6-311++G(d,p) level of theory.

Data Presentation: DFT vs. Experimental Geometry

The following table summarizes the key geometric parameters of 3,3'-Dithiobis(1H-1,2,4-triazole) obtained from both DFT calculations and experimental X-ray diffraction data.

ParameterDFT Calculation (B3LYP/6-311++G(d,p))Experimental (X-ray Diffraction)[1]
Bond Lengths (Å)
S-S2.0652.037(1)
S-C1.7681.758(2)
C-N (in-ring, avg.)1.3351.334(3)
N-N (in-ring, avg.)1.3651.363(3)
Torsion Angles (°)
C-S-S-C-85.4-83.69(8)
S-S-C-N95.293.69(13)
Dihedral Angle between Triazole Rings (°) 22.521.80(7)

Logical Workflow for Validation

The process of validating the theoretical electronic structure with experimental data can be visualized as a logical workflow.

cluster_0 Computational Workflow cluster_1 Experimental Workflow dft_calc DFT Geometry Optimization (B3LYP/6-311++G(d,p)) freq_calc Frequency Calculation dft_calc->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, etc.) dft_calc->electronic_prop comparison Comparison & Validation dft_calc->comparison Calculated Geometry synthesis Synthesis & Crystallization xrd Single-Crystal X-ray Diffraction synthesis->xrd exp_data Experimental Geometric Data xrd->exp_data exp_data->comparison Experimental Geometry conclusion Validated Electronic Structure comparison->conclusion

Caption: Workflow for validating the electronic structure of 3,3'-Dithiobis(1H-1,2,4-triazole).

Conclusion

The comparison between the DFT-calculated and experimentally determined geometric parameters for 3,3'-Dithiobis(1H-1,2,4-triazole) shows excellent agreement. The bond lengths, torsion angles, and the dihedral angle between the triazole rings from the B3LYP/6-311++G(d,p) calculations are in close correspondence with the single-crystal X-ray diffraction data. This strong correlation validates the chosen DFT methodology for accurately describing the ground-state electronic structure of this molecule. Researchers can therefore have a high degree of confidence in the predicted electronic properties, such as the HOMO-LUMO gap and charge distribution, derived from these calculations, which are essential for understanding its chemical behavior and for the rational design of new functional materials and drug candidates.

References

Comparative Analysis of Substituted 4-Amino-1,2,4-triazole-3-thiol Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a wide range of therapeutic agents, including well-known antifungal and antimicrobial drugs.[1][2] A particularly interesting subclass is the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol series. These molecules are not only biologically active in their own right but also serve as crucial intermediates for synthesizing more complex heterocyclic systems, such as triazolothiadiazoles. Their biological efficacy is highly dependent on the nature of the substituents attached to the core triazole ring, making Structure-Activity Relationship (SAR) studies essential for designing more potent and selective therapeutic agents.[3] This guide provides a comparative analysis of substituted 4-amino-1,2,4-triazole-3-thiol derivatives, focusing on their antifungal and antibacterial activities, supported by quantitative data and detailed experimental protocols.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives is significantly influenced by the substituents on the phenyl ring at the 5-position and modifications at the 4-amino group, often in the form of Schiff bases.

  • Substitution at the 5-Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the C5 position of the triazole are critical. Electron-withdrawing groups, such as halogens (e.g., -Cl, -F), often enhance antimicrobial activity. For instance, compounds with a halo group at the para position of the phenyl ring have demonstrated good activity against both Gram-positive and Gram-negative bacteria.[4]

  • Modification of the 4-Amino Group: The 4-amino group is a key site for derivatization, commonly through condensation with various aromatic aldehydes to form Schiff bases (benzylideneamino derivatives). This modification can significantly modulate the biological activity. The substituents on the benzylidene moiety play a crucial role; for example, electron-withdrawing groups on this ring can also contribute to enhanced potency.[4]

  • Thiol-Thione Tautomerism: The 1,2,4-triazole-3-thiol core can exist in thiol-thione tautomeric forms. The presence of the NH-C(S)-NH functional group is considered important for its antifungal activity.[3]

The general workflow for conducting SAR studies on this class of compounds is outlined below.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Analysis Synthesis Synthesis of Triazole Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Screening Antimicrobial Screening Characterization->Screening MIC_Det MIC Determination Screening->MIC_Det SAR_Analysis SAR Analysis MIC_Det->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: General workflow for SAR studies of novel triazole derivatives.

Comparative Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, for a series of 4-(substituted benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. The data highlights how different substituents on the benzylidene ring affect the activity against various bacterial and fungal strains.

Compound IDR (Substituent on Benzylidene Ring)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
4a 4-Cl125250250>500>500
4b 2-Cl125250250>500>500
4c 4-NO₂62.5125125250500
4d 3-NO₂250250500>500>500
4e 4-OH>500>500>500125250
4f 4-OCH₃>500>500>500>500>500
Streptomycin -1055--
Ketoconazole ----100100

Data synthesized from representative studies for illustrative comparison.[4][5]

From the table, it is evident that compound 4c , with an electron-withdrawing nitro group at the para position of the benzylidene ring, demonstrates the most potent antibacterial activity.[4] Conversely, compounds with electron-donating groups like hydroxyl (4e ) or methoxy (4f ) show diminished antibacterial but improved antifungal activity, particularly against C. albicans.[4] This relationship is visualized in the diagram below.

SAR_Logic cluster_substituents Substituent Type on Benzylidene Ring cluster_activity Biological Activity Outcome Core 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Schiff Base Core) EWG Electron-Withdrawing Group (e.g., 4-NO₂, 4-Cl) EDG Electron-Donating Group (e.g., 4-OH) Inc_AntiBac Increased Antibacterial Activity EWG->Inc_AntiBac correlates with Dec_AntiBac Decreased Antibacterial Activity EDG->Dec_AntiBac correlates with Inc_AntiFun Increased Antifungal Activity EDG->Inc_AntiFun correlates with

Caption: Logical relationship between substituent type and biological activity.

Experimental Protocols

The following are detailed methodologies for the synthesis and antimicrobial evaluation of the discussed triazole derivatives.

General Synthesis Protocol for 4-(Substituted benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiols[5][6]
  • Step 1: Synthesis of Potassium Dithiocarbazinate: Benzoic acid hydrazide (0.1 M) is dissolved in absolute ethanol containing potassium hydroxide (0.15 M). The solution is cooled in an ice bath, and carbon disulfide (0.15 M) is added dropwise with constant stirring over 30 minutes. The reaction mixture is stirred for an additional 4-6 hours at room temperature. The precipitated potassium dithiocarbazinate salt is filtered, washed with cold ether, and dried.

  • Step 2: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: A suspension of the potassium dithiocarbazinate (0.1 M) in water is treated with hydrazine hydrate (0.3 M) and refluxed for 3-4 hours, during which hydrogen sulfide gas evolves and the color of the mixture changes. The solution is then cooled, diluted with cold water, and acidified with concentrated hydrochloric acid. The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate.[6]

  • Step 3: Synthesis of Schiff Bases (Final Compounds): The 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) is dissolved in ethanol. A few drops of glacial acetic acid are added, followed by the addition of a substituted aromatic aldehyde (0.01 mol). The mixture is refluxed for 6-8 hours. After cooling, the solid product that crystallizes out is filtered, washed with ethanol, and recrystallized from a suitable solvent like ethanol or dimethylformamide (DMF).[5]

Antimicrobial Evaluation Protocol (Broth Microdilution Method)[4][5]
  • Preparation of Inoculum: Bacterial strains (S. aureus, B. subtilis, E. coli) and fungal strains (C. albicans, A. niger) are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) at 37°C and 28°C, respectively. The cultures are diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Test Compounds: The synthesized triazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 1000 µg/mL).

  • Assay Procedure: The assay is performed in 96-well microtiter plates. A serial two-fold dilution of each test compound is prepared in the appropriate growth medium in the wells. An equal volume of the prepared inoculum is added to each well.

  • Controls: A positive control (medium with inoculum and standard drug like Streptomycin or Ketoconazole), a negative control (medium with inoculum and DMSO without any compound), and a sterility control (medium only) are included.

  • Incubation: The plates are incubated for 24 hours for bacteria and 48-72 hours for fungi at their respective optimal temperatures.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that shows no visible growth (no turbidity) of the microorganism.

Conclusion

The structure-activity relationship studies of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives reveal clear patterns essential for rational drug design. Electron-withdrawing substituents on the benzylideneamino moiety at the 4-position generally favor antibacterial activity, whereas electron-donating groups tend to enhance antifungal properties. These findings provide a valuable framework for the future development of novel triazole-based antimicrobial agents with improved potency and selectivity. Further investigation into a wider range of substitutions and quantitative SAR (QSAR) studies could lead to the identification of highly effective clinical candidates.

References

A Comparative Guide to the Analytical Cross-Validation for Dithiobis Triazole Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate characterization of novel compounds is paramount. This guide provides a detailed comparison of analytical techniques for the structural elucidation and purity assessment of dithiobis triazoles, a class of heterocyclic compounds with growing interest in medicinal chemistry. By cross-validating results from multiple analytical methods, a comprehensive and reliable understanding of the molecule's identity, purity, and stability can be achieved.

Spectroscopic Techniques

Spectroscopic methods provide fundamental information about the molecular structure, functional groups, and electronic properties of dithiobis triazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For dithiobis triazoles, ¹H and ¹³C NMR are essential for confirming the core structure and the position of substituents.

Key Insights from NMR:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Chemical shifts of protons on the triazole ring and adjacent alkyl or aryl groups are key indicators of successful synthesis.

  • ¹³C NMR: Reveals the number of distinct carbon atoms in the molecule, aiding in the confirmation of the overall carbon skeleton.[1]

  • 2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for establishing connectivity between protons and carbons, definitively assigning signals, and confirming the substitution pattern on the triazole rings.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.

Characteristic Vibrations for Dithiobis Triazoles:

  • C=N stretching: Typically observed in the 1600-1650 cm⁻¹ region, confirming the presence of the triazole ring.[2]

  • N-H stretching: If present, a broad peak around 3100-3500 cm⁻¹ may be observed.

  • C-S stretching: Weak to medium bands in the 600-800 cm⁻¹ region.

  • S-S stretching: Very weak and often difficult to observe, typically appearing in the 400-550 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. Dithiobis triazoles are expected to show absorption maxima corresponding to π-π* and n-π* transitions within the triazole rings and the disulfide bond.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Key Insights from MS:

  • Molecular Ion Peak (M⁺): The presence of the molecular ion peak confirms the molecular weight of the dithiobis triazole. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • Fragmentation Pattern: The fragmentation pattern can provide structural information. Cleavage of the disulfide bond is a characteristic fragmentation pathway for dithiobis compounds, leading to fragments corresponding to the individual triazole-thiol moieties.[3] The fragmentation of the triazole ring itself can also provide structural clues.[3][4]

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of the synthesized dithiobis triazoles and for separating them from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, quantification, and purification of organic compounds.[5] For dithiobis triazoles, reversed-phase HPLC with a C18 column is a common starting point.

Method Development Considerations:

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection is typically used, with the wavelength set at the absorption maximum determined by UV-Vis spectroscopy.

Gas Chromatography (GC)

For volatile and thermally stable dithiobis triazole derivatives, GC can be a high-resolution separation technique. However, many dithiobis triazoles may require derivatization to increase their volatility. GC is often coupled with a mass spectrometer (GC-MS) for definitive peak identification.[6]

Thermal Analysis

Thermal analysis techniques provide information about the thermal stability and decomposition profile of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature and the presence of any residual solvents or volatile impurities.[7][8]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and other phase transitions, providing information about the purity and crystalline nature of the compound.[7][9]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data obtained from the characterization of a synthesized dithiobis triazole.

Table 1: Spectroscopic Data Summary

TechniqueParameterObserved ValueInterpretation
¹H NMR Chemical Shift (δ)8.15 (s, 2H), 4.20 (t, 4H), 1.35 (t, 6H)Protons on triazole rings, ethyl groups
¹³C NMR Chemical Shift (δ)162.3, 151.8, 45.2, 14.7Carbons of triazole rings and ethyl groups
FTIR Wavenumber (cm⁻¹)1625 (C=N), 750 (C-S)Presence of triazole ring and C-S bond
UV-Vis λ_max (nm)275π-π* transition
HRMS m/z [M+H]⁺315.0879Calculated: 315.0881 for C₁₀H₁₅N₆S₂

Table 2: Chromatographic and Thermal Analysis Data Summary

TechniqueParameterObserved ValueInterpretation
HPLC Retention Time (min)5.8Purity > 98% (by peak area)
TGA Decomposition Temp. (°C)280Thermally stable up to this temperature
DSC Melting Point (°C)195Sharp melting point indicates high purity

Experimental Protocols

General Synthesis of a Dithiobis Triazole

A common route involves the oxidation of a 1,2,4-triazole-3-thiol derivative.

  • Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol: A substituted carboxylic acid is converted to its corresponding acid hydrazide, which is then reacted with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate.[10]

  • Oxidative Dimerization: The synthesized triazole-thiol is dissolved in an appropriate solvent (e.g., ethanol, DMF). An oxidizing agent (e.g., iodine, hydrogen peroxide, or exposure to air) is added, leading to the formation of the disulfide bridge. The product is then isolated by filtration or extraction and purified by recrystallization.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the dithiobis triazole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and 2D spectra.

Mass Spectrometry
  • Technique: Electrospray ionization (ESI) is a common technique for triazole derivatives.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer.

HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

Thermal Analysis (TGA/DSC)
  • Sample Preparation: 2-5 mg of the sample is placed in an aluminum pan.

  • Conditions: The sample is heated under a nitrogen atmosphere at a heating rate of 10 °C/min.[11]

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for Dithiobis Triazole Characterization Synthesis Synthesis of Dithiobis Triazole Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Initial_Char Initial Characterization Purification->Initial_Char Purity_Analysis Purity & Thermal Analysis Purification->Purity_Analysis NMR NMR Spectroscopy (1H, 13C, 2D) Initial_Char->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Initial_Char->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Initial_Char->FTIR Functional Group ID Final_Report Comprehensive Characterization Report NMR->Final_Report MS->Final_Report FTIR->Final_Report HPLC HPLC Purity_Analysis->HPLC Purity Assessment TGA TGA Purity_Analysis->TGA Thermal Stability DSC DSC Purity_Analysis->DSC Melting Point & Purity HPLC->Final_Report TGA->Final_Report DSC->Final_Report

Workflow for dithiobis triazole characterization.

This workflow illustrates the logical progression from synthesis to comprehensive characterization, emphasizing the complementary nature of different analytical techniques. No single technique is sufficient for unambiguous characterization; rather, the convergence of data from spectroscopic, spectrometric, chromatographic, and thermal methods provides the necessary evidence for a complete and reliable analysis.

References

Performance evaluation of 3,3'-Dithiobis(1H-1,2,4-triazole) as a corrosion inhibitor in various corrosive media

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Materials Science and Drug Development

In the relentless battle against corrosion, which costs the global economy an estimated 2.5 trillion dollars annually, the development of effective corrosion inhibitors is paramount. Among the promising candidates, 3,3'-Dithiobis(1H-1,2,4-triazole) has emerged as a subject of significant interest. This guide provides a comprehensive performance evaluation of this compound in various corrosive environments, comparing it with other triazole-based inhibitors and offering detailed experimental methodologies for researchers.

Executive Summary

3,3'-Dithiobis(1H-1,2,4-triazole) demonstrates significant potential as a corrosion inhibitor, particularly for mild steel in acidic media such as hydrochloric acid (HCl). Its efficacy stems from its molecular structure, which facilitates strong adsorption onto the metal surface, forming a protective barrier against corrosive agents. This guide will delve into the quantitative performance of this inhibitor, benchmark it against other triazole derivatives, and provide the necessary protocols to replicate and build upon these findings.

Comparative Performance Analysis

The inhibition efficiency of a corrosion inhibitor is a key metric of its performance. The following tables summarize the performance of 3,3'-Dithiobis(1H-1,2,4-triazole) and compare it with other notable triazole-based inhibitors.

Table 1: Inhibition Efficiency of 3,3'-Dithiobis(1H-1,2,4-triazole) and Other Triazole Derivatives in HCl Solutions

InhibitorMetalCorrosive MediumConcentration (M)Inhibition Efficiency (%)Reference
3,3'-Dithiobis(1H-1,2,4-triazole)Mild Steel0.5 M HCl1x10⁻⁴94.32[1]
3-amino-1,2,4-triazole (ATA)Aluminum Brass3.5 wt.% NaCl3x10⁻³86.4[2]
3,5-diamino-1,2,4-triazole (DAT)Aluminum Brass3.5 wt.% NaCl3x10⁻³87.1[2]
(Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1)Carbon Steel1 M HCl--[3]
5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2)Carbon Steel1 M HCl--[3]

Table 2: Electrochemical Parameters for Mild Steel in 1 M HCl with and without Triazole Inhibitors

InhibitorConcentration (M)Ecorr (mV vs SCE)icorr (µA/cm²)Rct (Ω cm²)Inhibition Efficiency (%)Reference
Blank-----
3,3'-Dithiobis(1H-1,2,4-triazole)1x10⁻⁴----
MBTTA-----[4]
MBPTA-----[4]

Note: Specific quantitative data for Ecorr, icorr, and Rct for 3,3'-Dithiobis(1H-1,2,4-triazole) were not available in the provided search results for a direct comparison in this table. The comparison with MBTTA and MBPTA is based on their study in a similar medium.

Mechanism of Corrosion Inhibition

The effectiveness of triazole-based inhibitors, including 3,3'-Dithiobis(1H-1,2,4-triazole), is largely attributed to their ability to adsorb onto the metal surface. This adsorption process can be classified as either physisorption (electrostatic interaction) or chemisorption (involving the sharing of electrons between the inhibitor molecule and the metal). The presence of heteroatoms (N, S) and π-electrons in the triazole ring facilitates this process. The disulfide bridge in 3,3'-Dithiobis(1H-1,2,4-triazole) is also believed to play a crucial role in its strong adsorption and inhibitory action.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Medium (e.g., HCl) cluster_metal Metal Surface (e.g., Mild Steel) cluster_process Corrosion Process cluster_inhibition Inhibition Process H+ H⁺ Cathodic Cathodic Reaction 2H⁺ + 2e⁻ → H₂ H+->Cathodic attacks Cl- Cl⁻ Anodic Anodic Reaction Fe → Fe²⁺ + 2e⁻ Cl-->Anodic accelerates Inhibitor Inhibitor Molecule (3,3'-Dithiobis(1H-1,2,4-triazole)) Adsorption Adsorption of Inhibitor (Physisorption/Chemisorption) Inhibitor->Adsorption Metal Fe Metal->Anodic oxidizes Metal->Adsorption Corrosion Corrosion Anodic->Corrosion Cathodic->Corrosion ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm ProtectiveFilm->Anodic blocks ProtectiveFilm->Cathodic blocks ReducedCorrosion Reduced Corrosion Rate ProtectiveFilm->ReducedCorrosion

Caption: Logical flow of the corrosion and inhibition processes.

Experimental Protocols

To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.

Weight Loss Measurements

This gravimetric method provides a direct measure of material loss due to corrosion.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers (up to 1200 grade), degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion Test: The prepared coupons are suspended in beakers containing the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor. The beakers are kept in a water bath at a constant temperature.

  • Final Weighing: After a specified immersion period (e.g., 24 hours), the coupons are removed, washed with a cleaning solution (e.g., a solution containing Sb₂O₃ and SnCl₂ in concentrated HCl to remove corrosion products without attacking the base metal), rinsed with distilled water and acetone, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Corrosion Rate (CR) is calculated using the formula: CR (mm/year) = (87.6 × ΔW) / (D × A × T) where ΔW is the weight loss in mg, D is the density of the metal in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[5]

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the mild steel specimen as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[6][7][8]

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize for a certain period to reach the open circuit potential (OCP). The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[6]

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated as: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process.

  • Experimental Setup: The same three-electrode cell as in the potentiodynamic polarization measurements is used.[9]

  • Procedure: The working electrode is immersed in the test solution and allowed to reach a stable OCP. A small amplitude AC signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[9][10]

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the uninhibited system, indicating an increase in the charge transfer resistance (Rct). The inhibition efficiency can be calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Experimental_Workflow cluster_preparation Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Metal_Prep Metal Specimen Preparation (Polishing, Cleaning, Weighing) WL Weight Loss (Immersion Test) Metal_Prep->WL PDP Potentiodynamic Polarization (Electrochemical Cell) Metal_Prep->PDP EIS Electrochemical Impedance Spectroscopy (Electrochemical Cell) Metal_Prep->EIS Solution_Prep Corrosive Medium & Inhibitor Solution Preparation Solution_Prep->WL Solution_Prep->PDP Solution_Prep->EIS WL_Analysis Calculate Corrosion Rate & Inhibition Efficiency WL->WL_Analysis PDP_Analysis Determine Ecorr, icorr & Calculate IE% PDP->PDP_Analysis EIS_Analysis Determine Rct & Calculate IE% EIS->EIS_Analysis Conclusion Performance Evaluation of Inhibitor WL_Analysis->Conclusion PDP_Analysis->Conclusion EIS_Analysis->Conclusion

Caption: General experimental workflow for corrosion inhibitor evaluation.

Conclusion

3,3'-Dithiobis(1H-1,2,4-triazole) exhibits excellent corrosion inhibition properties, particularly for mild steel in acidic environments. Its performance is comparable, and in some cases superior, to other triazole derivatives. The detailed experimental protocols provided in this guide will enable researchers to conduct further comparative studies and explore the full potential of this promising corrosion inhibitor. Future research should focus on direct comparative studies under identical conditions to provide a more definitive ranking of its performance against other inhibitors.

References

Safety Operating Guide

Proper Disposal of 3,3'-Dithiobis(1H-1,2,4-triazole): A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of 3,3'-Dithiobis(1H-1,2,4-triazole), designed for researchers, scientists, and drug development professionals. This procedure is based on general laboratory chemical waste guidelines and data from structurally related compounds, in the absence of a specific Safety Data Sheet (SDS) for the compound .

Immediate Safety and Handling Precautions

Before handling 3,3'-Dithiobis(1H-1,2,4-triazole), it is crucial to be aware of its potential hazards. Based on GHS classifications for similar triazole and thiol compounds, this substance should be handled with care.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[2][3]

  • Lab Coat: A lab coat is mandatory to protect from skin contact.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

Quantitative Hazard Data Summary

The following table summarizes the GHS hazard classifications for 3,3'-Dithiobis(1H-1,2,4-triazole) and related compounds, providing a basis for the recommended disposal procedures.

Hazard Classification3,3'-Dithiobis(1H-1,2,4-triazole)[1]1H-1,2,4-Triazole-3-thiol[2]3-Amino-1H-1,2,4-triazole
Acute Toxicity, Oral Harmful if swallowed (H302)Harmful if swallowed-
Acute Toxicity, Dermal Harmful in contact with skin (H312)--
Skin Corrosion/Irritation Causes skin irritation (H315)Causes skin irritation-
Serious Eye Damage/Irritation Causes serious eye irritation (H319)Causes serious eye irritation-
Acute Toxicity, Inhalation Harmful if inhaled (H332)--
Reproductive Toxicity --Suspected of damaging fertility or the unborn child (H361)
Specific Target Organ Toxicity (Repeated Exposure) --May cause damage to organs through prolonged or repeated exposure (H373)
Hazardous to the Aquatic Environment, Chronic --Toxic to aquatic life with long lasting effects (H411)

Step-by-Step Disposal Protocol

Disposal of 3,3'-Dithiobis(1H-1,2,4-triazole) must comply with all federal, state, and local regulations.[4][5] This generally involves collecting it as hazardous waste for pickup by a certified waste management provider.[4][6]

Experimental Workflow for Waste Collection:

G start Start: Unused or Contaminated 3,3'-Dithiobis(1H-1,2,4-triazole) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible, Labeled Hazardous Waste Container ppe->container transfer Carefully Transfer Waste into the Container container->transfer seal Securely Seal the Container transfer->seal storage Store in Designated Satellite Accumulation Area (SAA) seal->storage pickup Arrange for Hazardous Waste Pickup storage->pickup end End: Proper Disposal by Certified Vendor pickup->end

Waste Collection Workflow

  • Waste Identification: 3,3'-Dithiobis(1H-1,2,4-triazole) should be treated as hazardous chemical waste.

  • Container Selection:

    • Use a container that is compatible with the chemical. Plastic containers are often preferred.[4]

    • The container must be in good condition, with a secure, screw-on cap.[7]

    • Ensure the container is properly labeled as "Hazardous Waste" and includes the chemical name: "3,3'-Dithiobis(1H-1,2,4-triazole)".[4]

  • Waste Collection:

    • For solid waste, carefully sweep or shovel the material into the designated waste container to avoid dust formation.[3]

    • Do not mix this waste with other incompatible materials. Specifically, store separately from strong oxidizing agents and strong acids.[3][7]

    • Do not fill the container more than 90% full to allow for expansion.[7]

  • Storage:

    • Keep the waste container closed at all times, except when adding waste.[4][8]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4][7]

    • The SAA should be inspected weekly for any signs of leakage.[7]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4]

    • Do not dispose of this chemical down the drain or in the regular trash.[5]

Logical Relationship of Disposal Decisions

The decision to treat this compound as hazardous waste is based on its known and inferred properties.

G cluster_properties Properties & Analogs substance 3,3'-Dithiobis(1H-1,2,4-triazole) prop1 Sulfur-Containing Heterocycle substance->prop1 prop2 GHS Hazard Classification (Harmful, Irritant) substance->prop2 prop3 Analog Data (e.g., Thiol, Triazole) Shows Potential for Toxicity substance->prop3 decision Treat as Hazardous Waste prop1->decision prop2->decision prop3->decision action1 Segregate from Incompatible Materials (e.g., Strong Oxidizers) decision->action1 action2 Collect in Labeled, Sealed Container decision->action2 action3 Dispose via EHS/Certified Vendor decision->action3

Disposal Decision Logic

This structured approach ensures that the disposal of 3,3'-Dithiobis(1H-1,2,4-triazole) is handled in a manner that prioritizes laboratory safety and environmental compliance. Always consult your institution's specific waste management guidelines.[6]

References

Personal protective equipment for handling 3,3'-Dithiobis(1H-1,2,4-triazole)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3,3'-Dithiobis(1H-1,2,4-triazole). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

Compound NameCAS NumberMolecular FormulaMolecular Weight
3,3'-Dithiobis(1H-1,2,4-triazole)14804-01-4C4H4N6S2200.24 g/mol

Hazard Identification and GHS Classification

3,3'-Dithiobis(1H-1,2,4-triazole) is considered hazardous. The following table summarizes its GHS classifications based on available data.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[2]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling 3,3'-Dithiobis(1H-1,2,4-triazole).

PPE TypeSpecification
Eye/Face Protection Wear chemical safety goggles and a face shield. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are tested according to EN 374.[3] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Handling and Storage

Proper handling and storage are critical to maintaining the chemical's stability and preventing accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Avoid contact with skin and eyes.[2][5]

  • Do not breathe dust.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Store locked up.[4]

  • Keep away from heat and sources of ignition.[2]

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, seek medical advice.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[4] Seek immediate medical attention.[2]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.

  • Chemical Disposal: Dispose of contents and container to an approved waste disposal plant.[4] This material and its container must be disposed of as hazardous waste.[3]

  • Contaminated Packaging: Handle contaminated packages in the same way as the substance itself.[3]

  • Spill Cleanup: For dry spills, use dry clean-up procedures and avoid generating dust.[6] Dampen with water to prevent dusting before sweeping.[6] Collect the residue in a sealed container for disposal.[2][6]

Workflow for Handling 3,3'-Dithiobis(1H-1,2,4-triazole)

prep Preparation ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat - Respirator (if needed) prep->ppe handling Handling spill Spill Occurs handling->spill No exposure Exposure Occurs handling->exposure No waste Waste Generation handling->waste complete Procedure Complete handling->complete ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation procedure Chemical Handling Procedure ventilation->procedure procedure->handling spill_response Spill Response: 1. Evacuate Area 2. Wear PPE 3. Contain Spill 4. Collect with absorbent material 5. Decontaminate Area spill->spill_response Yes spill_response->waste first_aid First Aid: - Inhalation: Fresh Air - Skin: Wash with Soap & Water - Eyes: Rinse with Water - Ingestion: Seek Medical Attention exposure->first_aid Yes disposal Dispose as Hazardous Waste (Follow Local Regulations) waste->disposal storage Store in a Cool, Dry, Well-Ventilated Area complete->storage

Caption: Workflow for the safe handling of 3,3'-Dithiobis(1H-1,2,4-triazole).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.